Docosahexaenoyl glycine
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H35NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI Key |
BEYWKSIFICEQGH-KUBAVDMBSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Pathway of Docosahexaenoyl Glycine (DHA-Gly) Biosynthesis in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of bioactive lipids with emerging roles in neuromodulation and inflammation. As a conjugate of the essential omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, DHA-Gly is positioned at the intersection of lipid and amino acid signaling pathways in the central nervous system (CNS). While the full spectrum of its physiological functions is still under investigation, its synthesis represents a critical control point for its activity. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly biosynthesis in the brain. It details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key processes and signaling cascades. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other N-acyl amino acids in the context of neurological and inflammatory disorders.
Introduction to this compound (DHA-Gly)
Docosahexaenoic acid (DHA) is a major structural component of neuronal membranes, comprising over 90% of the omega-3 polyunsaturated fatty acids (PUFAs) in the brain and playing a crucial role in neurogenesis, synaptogenesis, and cell signaling[1]. Glycine is a primary inhibitory neurotransmitter in the brainstem and spinal cord and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory neurotransmission[2]. The conjugation of these two molecules via an amide bond forms DHA-Gly, a lipid mediator that is part of the expanding "endocannabinoidome."
Emerging evidence suggests that DHA-Gly and its metabolites are neuroactive and may possess anti-inflammatory properties. Studies have shown that levels of DHA-Gly can increase in the brain in response to inflammatory stimuli[2]. Furthermore, like its arachidonic acid-derived counterpart, N-arachidonoyl glycine (NA-Gly), DHA-Gly is thought to exert its effects through interaction with specific G protein-coupled receptors (GPCRs), positioning it as a potential target for therapeutic intervention in neurological disorders. Understanding its biosynthesis is paramount to elucidating its physiological roles and exploring its pharmacological modulation.
Enzymatic Pathways of DHA-Gly Biosynthesis
The precise and dominant biosynthetic pathway for DHA-Gly in the brain remains an active area of research. However, based on studies of N-acyl amino acids (NAAs) in general, several enzymatic routes have been proposed. The primary mechanisms involve the direct condensation of DHA and glycine, a reaction catalyzed by bidirectional enzymes that can also hydrolyze the amide bond.
The PM20D1 Pathway (Extracellular)
Peptidase M20 domain-containing 1 (PM20D1) is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase[3][4]. It is considered a major regulator of circulating NAA levels[5][6].
-
Reaction: PM20D1 catalyzes the direct condensation of a free fatty acid (like DHA) and an amino acid (glycine) to form the corresponding N-acyl amino acid. It can also catalyze the reverse hydrolysis reaction[4][7].
-
Location: As a secreted enzyme, PM20D1 is present in the circulation and likely acts in the extracellular space[3].
-
Substrate Specificity: PM20D1 shows a preference for long-chain fatty acids and amino acids with large, hydrophobic side chains, though it can utilize a range of substrates[4]. While its specific activity with DHA has not been extensively characterized, its known ability to use other long-chain fatty acids like oleic acid and arachidonic acid suggests DHA is a plausible substrate[4].
The Fatty Acid Amide Hydrolase (FAAH) Pathway (Intracellular)
Fatty acid amide hydrolase (FAAH) is an intracellular serine hydrolase best known for degrading the endocannabinoid anandamide[8]. However, FAAH can also operate in reverse, catalyzing the synthesis of N-acyl amides, including N-acyl glycines[3][9].
-
Reaction: FAAH can catalyze the condensation of a fatty acid with glycine. However, the hydrolytic reaction is generally favored in vivo, and the synthetic activity requires high substrate concentrations and a basic pH, making its physiological significance for synthesis a subject of debate[10].
-
Location: FAAH is an integral membrane protein, localized primarily to the endoplasmic reticulum and the outer mitochondrial membrane within neurons[8]. This suggests it is responsible for regulating intracellular, rather than extracellular, pools of NAAs[3].
-
Regulation: FAAH expression and activity are found throughout the brain. The enzyme's activity is a key determinant of the levels of several N-acyl amides, and at least four N-acyl glycines are known to be regulated by FAAH[11].
Other Potential Biosynthetic Routes
Two other pathways, while less established for DHA-Gly specifically, are worth noting:
-
Glycine N-Acyltransferase (GLYAT): This mitochondrial enzyme conjugates acyl-CoA molecules with glycine. While active in the liver for detoxifying xenobiotic acids, its expression and role in the brain are thought to be minimal, making it an unlikely major contributor to DHA-Gly synthesis in the CNS[12][13].
-
Oxidation of N-Docosahexaenoylethanolamine (DEA): The N-acyl ethanolamine of DHA, also known as synaptamide, is synthesized in the brain from DHA[14]. It has been proposed that N-acyl glycines can be formed via the two-step oxidation of their corresponding N-acyl ethanolamines (catalyzed by alcohol and aldehyde dehydrogenases)[15]. This presents a plausible, albeit unconfirmed, indirect pathway for DHA-Gly formation from its corresponding ethanolamide.
The following diagram illustrates the proposed biosynthetic pathways for DHA-Gly.
Quantitative Data
Quantitative data on the biosynthesis and endogenous levels of DHA-Gly in the brain are sparse. Most available data are for the more extensively studied N-arachidonoyl glycine (NA-Gly). These values can, however, serve as a useful proxy for estimating the potential concentration range of DHA-Gly.
| Analyte | Brain Region | Species | Concentration (pmol/g tissue) | Method | Reference |
| N-Arachidonoyl Glycine (NA-Gly) | Whole Brain | Mouse | 13.1 ± 2.1 | LC-MS/MS | [16] |
| N-Arachidonoyl Glycine (NA-Gly) | Brain | Rat | ~80-100 (dry weight) | LC-MS/MS | [9] |
| N-Arachidonoyl Serine (NASer) | Whole Brain | Mouse | 3.1 ± 0.5 | LC-MS/MS | [16] |
| N-Acyl Glycines (mixed) | Cortex | Porcine | 151.43 ± 10.3 (relative units) | LC-MS/MS | [17] |
| N-Acyl Glycines (mixed) | Hippocampus | Porcine | 255.01 ± 16.16 (relative units) | LC-MS/MS | [17] |
| PM20D1 Activity (Hydrolysis of C20:4-Gly) | Brain Homogenate | Mouse | ~0.03 nmol/min/mg | In vitro assay | [7] |
| FAAH Activity (Hydrolysis of C20:4-Gly) | Brain Homogenate (PM20D1-KO) | Mouse | ~0.03 nmol/min/mg | In vitro assay | [7] |
Note: The data for NA-Gly and enzyme activities provide a baseline for what might be expected for DHA-Gly, but direct quantification is necessary for accurate assessment.
Experimental Protocols
Investigating the biosynthesis of DHA-Gly requires robust methods for measuring enzyme activity and quantifying the product. Below are detailed methodologies adapted from established protocols for related N-acyl amino acids.
In Vitro Biosynthesis Assay using Brain Homogenates
This protocol allows for the measurement of total DHA-Gly synthetic activity in a brain tissue sample, reflecting the combined action of enzymes like FAAH and PM20D1.
Objective: To measure the enzymatic formation of DHA-Gly from exogenous DHA and glycine in a brain tissue homogenate.
Materials:
-
Brain tissue (e.g., cortex, hippocampus) from a model organism (e.g., mouse, rat)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
Substrates: Docosahexaenoic acid (DHA), Glycine
-
Internal Standard (IS): D4-DHA-Glycine or another suitable deuterated N-acyl glycine
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: Acetonitrile with 0.1% formic acid and internal standard
-
Centrifuge, sonicator, thermomixer
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice and record the wet weight.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant (S1 fraction) and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein from the S1 fraction with the Reaction Buffer.
-
Add substrates to a final concentration of 50 µM DHA and 500 µM Glycine.
-
The final reaction volume should be 100 µL.
-
Prepare a negative control by boiling the homogenate for 10 minutes prior to adding substrates to account for non-enzymatic conjugation.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 400 µL of ice-cold Quenching Solution containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Quantification:
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode.
-
The separation can be achieved on a C18 reversed-phase column.
-
The MRM transition for DHA-Gly would need to be optimized, but would be based on its precursor ion (M-H)- and a characteristic product ion (e.g., the glycine fragment).
-
Quantify the amount of DHA-Gly produced by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Express the enzyme activity as pmol of DHA-Gly formed per minute per mg of protein.
-
Recombinant Enzyme Activity Assay (PM20D1 or FAAH)
This protocol is for assessing the direct synthetic capability of a purified recombinant enzyme.
Objective: To determine the kinetic parameters (Km, Vmax) of recombinant PM20D1 or FAAH for DHA-Gly synthesis.
Materials:
-
Purified recombinant PM20D1 or FAAH enzyme
-
Assay Buffer: For PM20D1, PBS pH 7.4; for FAAH, 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[18]
-
Substrates: Varying concentrations of DHA and Glycine
-
Other materials as listed in Protocol 4.1.
Procedure:
-
Enzymatic Reaction:
-
Set up a series of reactions in microcentrifuge tubes. Each tube should contain a fixed amount of recombinant enzyme (e.g., 0.5 µg PM20D1) in the appropriate Assay Buffer.
-
To determine the Km for DHA, add a saturating concentration of glycine (e.g., 1 mM) and varying concentrations of DHA (e.g., 1-100 µM).
-
To determine the Km for glycine, use a saturating concentration of DHA (e.g., 100 µM) and vary the glycine concentration.
-
Initiate the reaction and incubate at 37°C for a time period determined to be in the linear range of product formation.
-
-
Quenching and Analysis:
-
Follow steps 3 and 4 from Protocol 4.1 to quench the reaction and quantify the DHA-Gly produced.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.
-
The following diagram outlines the general experimental workflow for studying DHA-Gly biosynthesis.
Signaling Pathways of DHA-Gly
While the signaling pathways of DHA are well-documented, the specific downstream effects of DHA-Gly are only beginning to be understood. The primary putative receptor for N-acyl glycines is GPR55.
-
GPR55 Receptor: This G protein-coupled receptor is expressed in several brain regions, including the striatum, hippocampus, and cortex[3][6]. It was initially considered a candidate cannabinoid receptor. N-arachidonoyl glycine (NA-Gly) is a known agonist of GPR55. Recent studies indicate that DHA-Gly acts as an inverse agonist at GPR55, suggesting it may inhibit the receptor's basal activity or antagonize the effects of agonists[19].
-
Downstream Signaling: GPR55 activation is primarily coupled to Gαq and Gα12/13 proteins. This leads to a cascade of intracellular events, including:
-
Calcium Mobilization: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores[3][19].
-
RhoA Activation: Gα12/13 coupling leads to the activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and neurite outgrowth[3][15].
-
MAPK/ERK Pathway: GPR55 signaling can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell proliferation, differentiation, and survival[15][19].
-
Transcription Factor Activation: The signaling cascade can culminate in the activation of transcription factors such as NFAT, NF-κB, and CREB, thereby modulating gene expression[3][20].
-
As an inverse agonist, DHA-Gly would be expected to suppress these pathways, potentially leading to anti-inflammatory or neuromodulatory effects that are distinct from those of GPR55 agonists.
The following diagram illustrates the proposed signaling pathway for DHA-Gly via GPR55.
Conclusion and Future Directions
The biosynthesis of this compound in the brain is a multifaceted process with several potential enzymatic contributors, including the extracellular enzyme PM20D1 and the intracellular enzyme FAAH. While the exact contribution of each pathway in different brain regions and under various physiological conditions is yet to be fully elucidated, the existing evidence provides a strong framework for future investigation. The role of DHA-Gly as a signaling molecule, particularly its interaction with GPR55, opens up new avenues for understanding how lipid mediators modulate neuronal function and inflammation.
Future research should focus on:
-
Direct Quantification: Developing and applying sensitive LC-MS/MS methods to accurately measure endogenous DHA-Gly levels in different brain regions and in response to physiological and pathological stimuli.
-
Enzyme Kinetics: Characterizing the specific activity and kinetic parameters of PM20D1 and FAAH with DHA and glycine as substrates to understand their synthetic potential.
-
Pathway Elucidation: Using genetic and pharmacological tools (e.g., FAAH and PM20D1 knockout models, specific inhibitors) to dissect the relative importance of each biosynthetic pathway in vivo.
-
Functional Significance: Further exploring the downstream signaling effects of DHA-Gly's interaction with GPR55 and other potential receptors to understand its role in brain health and disease.
A deeper understanding of DHA-Gly biosynthesis will be critical for harnessing its therapeutic potential for a range of neurological disorders, from neuroinflammation to neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR55, a G-Protein Coupled Receptor for Lysophosphatidylinositol, Plays a Role in Motor Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of hepatic lipase in the accretion of docosahexaenoic acid (DHA) by the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Function of Docosahexaenoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, is emerging as a significant lipid signaling molecule with pleiotropic biological activities. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly, focusing on its synthesis, metabolism, and functional roles, particularly in the context of neuroinflammation and receptor modulation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this bioactive lipid.
Introduction
N-acyl amino acids are a class of lipid mediators derived from the conjugation of a fatty acid to the amino group of an amino acid. This compound is formed through the amide linkage of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid highly enriched in the brain, and the amino acid glycine[1][2]. The endogenous presence of DHA-Gly has been confirmed in porcine brain, and its levels are observed to increase in rodent microglial cells under inflammatory conditions, suggesting a role in the physiological and pathological processes of the central nervous system[1][2]. This guide will delve into the known biological activities and molecular mechanisms of DHA-Gly.
Biosynthesis and Metabolism
The precise biosynthetic pathways of this compound are still under investigation, but several routes have been proposed for N-acyl amino acids in general. One potential pathway involves the direct condensation of DHA (or its coenzyme A derivative) with glycine[1][2]. Enzymes such as cytochrome c have been shown to catalyze the formation of other N-acyl glycines and may be involved in DHA-Gly synthesis[3].
The degradation of DHA-Gly is thought to be mediated by fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of a wide range of fatty acid amides[1]. Inhibition of FAAH has been shown to increase the levels of related N-acyl glycines, suggesting a similar metabolic fate for DHA-Gly[1].
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of DHA-Gly involves the coupling of docosahexaenoic acid and glycine using a carbodiimide coupling agent[2].
Materials:
-
Docosahexaenoic acid (DHA)
-
Glycine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxyphthalimide
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve DHA (1 equivalent), EDC (2 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the formation of the NHS-activated ester by thin-layer chromatography (TLC).
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DCM and add TEA (2.5 equivalents) to neutralize the hydrochloride salt and free the amine.
-
Add the glycine methyl ester solution to the activated DHA solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting DHA-glycine methyl ester by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
To obtain the free acid, hydrolyze the methyl ester using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Acidify the reaction mixture with 1N HCl and extract the final product, this compound, with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure product.
Biological Activities and Molecular Targets
This compound exhibits a range of biological activities, primarily centered on the modulation of inflammation and cellular signaling through specific receptor interactions.
Anti-inflammatory Effects
DHA-Gly has demonstrated potent anti-inflammatory properties, particularly in the context of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly significantly reduces the production of pro-inflammatory mediators[1][2].
Table 1: Anti-inflammatory Activity of this compound
| Inflammatory Mediator | Cell Type | Stimulus | DHA-Gly Concentration | % Inhibition | Reference |
| Interleukin-6 (IL-6) | BV-2 microglia | LPS | 5 µM | Nearly complete | [2] |
| Interleukin-6 (IL-6) | BV-2 microglia | LPS | 10 µM | Nearly complete | [2] |
Receptor Modulation
DHA-Gly interacts with several members of the transient receptor potential (TRP) channel family and G protein-coupled receptors (GPCRs).
Table 2: Receptor Interactions of this compound
| Receptor | Interaction Type | Potency | Functional Outcome | Reference |
| GPR55 | Inverse Agonist | IC50: 35.35 ± 1.82 μM | Reduction of basal receptor activity | [2] |
| TRPV4 | Potentiator | - | Enhancement of channel activation by other stimuli | [1][2] |
| TRPV1 | Agonist | - | Calcium influx | [4] |
Note: Quantitative data for TRPV4 potentiation by DHA-Gly is not yet available in the public domain.
Signaling Pathways
The biological effects of this compound are mediated by its influence on specific intracellular signaling cascades following receptor engagement.
GPR55 Inverse Agonism
GPR55 is a G protein-coupled receptor that constitutively signals through Gαq and Gα12/13 proteins, leading to the activation of downstream effectors such as RhoA and extracellular signal-regulated kinase (ERK)[5][6][7]. As an inverse agonist, DHA-Gly is proposed to stabilize an inactive conformation of GPR55, thereby reducing its basal signaling activity. This can lead to decreased intracellular calcium mobilization and reduced ERK phosphorylation.
TRPV4 Potentiation
TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous lipids. Its activation leads to an influx of calcium, which triggers downstream signaling events. DHA-Gly has been shown to potentiate the activity of TRPV4, meaning it enhances the channel's response to other activating stimuli. The exact mechanism of this potentiation is not fully elucidated but may involve allosteric modulation of the channel.
References
- 1. Frontiers | Modulating the Mechanical Activation of TRPV4 at the Cell-Substrate Interface [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Endogenous N-Docosahexaenoyl Glycine: A Technical Guide to its Presence, Quantification, and Signaling Roles in Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous N-acyl amino acid, N-docosahexaenoyl glycine (DHA-Gly). It details its presence in various tissues, methodologies for its precise quantification, and current understanding of its biological signaling pathways. This document is intended to be a valuable resource for researchers in lipidomics, neuroscience, and pharmacology, as well as professionals involved in drug discovery and development targeting novel lipid signaling molecules.
Introduction to N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to the amino group of an amino acid. These molecules are structurally related to the well-characterized endocannabinoid, anandamide (N-arachidonoylethanolamine), and are considered part of the expanded "endocannabinoidome". The diversity of fatty acids and amino acids that can form these conjugates leads to a vast array of potential bioactive lipids with varied physiological roles. Among these, N-docosahexaenoyl glycine (DHA-Gly) has emerged as a molecule of interest due to its derivation from docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain health and inflammatory processes.
Biosynthesis and Degradation of N-Acyl Amino Acids
The metabolic pathways governing the synthesis and degradation of NAAAs, including DHA-Gly, are complex and not yet fully elucidated. However, several key enzymatic processes have been identified.
Biosynthesis: The primary proposed mechanism for the formation of N-acyl glycines involves the direct condensation of a fatty acyl-CoA with glycine. This reaction can be catalyzed by glycine N-acyltransferase (GLYAT), an enzyme known to be involved in the detoxification of xenobiotic acyl-CoAs.
Degradation: The primary route for the inactivation of N-acyl glycines is believed to be enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond, releasing the constituent fatty acid (e.g., DHA) and glycine.
Below is a simplified representation of the biosynthesis and degradation pathway for N-acyl glycines.
Endogenous Presence of N-Docosahexaenoyl Glycine and Other N-Acyl Glycines in Tissues
Quantitative data on the endogenous levels of DHA-Gly are still emerging. However, studies on related N-acyl glycines provide valuable context for its expected distribution and abundance. N-acyl glycines are ubiquitously distributed throughout the body, with concentrations varying significantly between tissues, suggesting region-specific functions.
| N-Acyl Glycine | Tissue | Concentration (pmol/g dry tissue weight) | Reference |
| N-Arachidonoyl Glycine | Spinal Cord | ~140 | [1] |
| Small Intestine | ~140 | [1] | |
| Brain | ~80 - 100 | [1] | |
| Kidney | ~80 - 100 | [1] | |
| Skin | ~80 - 100 | [1] | |
| Heart | <5 | [1] | |
| N-Palmitoyl Glycine | Skin | ~1600 | [2] |
| Lung | High levels reported | [1] | |
| Spinal Cord | High levels reported | [2] | |
| Intestine | Appreciable amounts reported | [1] | |
| Brain | ~50 | [2] | |
| N-Stearoyl Glycine | Skin | High levels reported | [1] |
| Lung | High levels reported | [1] | |
| N-Linoleoyl Glycine | Skin | High levels reported | [1] |
| Lung | High levels reported | [1] | |
| N-Docosahexaenoyl Glycine | Skin | Up to 10-fold higher than NA-Gly (est.) | [1] |
| Lung | Up to 10-fold higher than NA-Gly (est.) | [1] | |
| Brain | Likely present, specific levels TBD | ||
| Retina | Likely present, specific levels TBD | ||
| Spinal Cord | Likely present, specific levels TBD |
TBD: To be determined. Estimated values for DHA-Gly are based on reports that its abundance in certain tissues can be up to 10 times higher than that of N-arachidonoyl glycine (NA-Gly)[1].
Experimental Protocols for Quantification of N-Docosahexaenoyl Glycine
The accurate quantification of DHA-Gly in biological tissues requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Extraction and Sample Preparation
The following protocol is a general guideline for the extraction of N-acyl glycines from tissues, adapted from established lipidomics methodologies.
-
Tissue Homogenization:
-
Excise tissues of interest (e.g., brain, retina, spinal cord) and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in a cold solvent mixture, such as 2:1:1 (v/v/v) chloroform:methanol:Tris-HCl 50 mM, pH 7.4, containing an appropriate internal standard. A suitable internal standard would be a stable isotope-labeled version of the analyte, such as DHA-Gly-d4.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate, add chloroform and methanol to achieve a final solvent ratio of 2:1 (v/v) chloroform:methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Collect the lower organic phase again and dry it under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a series of increasingly polar solvents to remove interfering compounds.
-
Elute the N-acyl glycines with a solvent of appropriate polarity, such as methanol or acetonitrile.
-
Dry the eluate under nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the final dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture) for analysis.
-
LC-MS/MS Quantification
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of N-acyl glycines.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of N-acyl glycines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
MRM Transition for DHA-Gly (Predicted): The precursor ion ([M+H]+) for DHA-Gly (C24H37NO3) would be approximately m/z 388.28. A likely product ion would result from the cleavage of the amide bond, yielding the glycinyl fragment. The exact transition would need to be determined by direct infusion of a synthetic DHA-Gly standard.
-
MRM Transition for Internal Standard (e.g., DHA-Gly-d4): The precursor and product ions would be shifted by the mass of the stable isotopes.
-
-
The following diagram illustrates the general workflow for the quantification of DHA-Gly in tissues.
Signaling Pathways of N-Acyl Glycines
The biological functions of N-acyl glycines are diverse and are mediated through interactions with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. While the specific signaling of DHA-Gly is an active area of research, insights can be drawn from studies on other N-acyl glycines.
-
G Protein-Coupled Receptors (GPCRs):
-
GPR18: N-arachidonoyl glycine (NA-Gly) has been identified as a ligand for the orphan receptor GPR18, which is involved in immune cell migration and has been implicated in pain and inflammation.
-
GPR55: NA-Gly has also been shown to activate GPR55, another orphan GPCR that is considered a cannabinoid receptor candidate.
-
-
Transient Receptor Potential (TRP) Channels:
-
TRPV1: Some N-acyl amides, including certain N-acyl glycines, have been shown to modulate the activity of TRPV1, a non-selective cation channel involved in pain sensation and inflammation.
-
The activation of these receptors can trigger downstream signaling cascades, leading to various cellular responses.
Conclusion and Future Directions
N-docosahexaenoyl glycine is an endogenous lipid mediator with the potential for significant biological activity, particularly in the central nervous system and in inflammatory processes. While our understanding of its precise tissue distribution and signaling mechanisms is still evolving, the methodologies for its quantification are well-established within the field of lipidomics. Future research should focus on obtaining precise quantitative data for DHA-Gly in a wider range of tissues and disease models, elucidating its specific molecular targets, and exploring its therapeutic potential in neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers embarking on the study of this intriguing N-acyl amino acid.
References
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Docosahexaenoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a lipid mediator derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research has identified DHA-Gly as a bioactive lipid with significant modulatory effects on key physiological pathways, particularly in the nervous and immune systems. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's mechanism of action, focusing on its molecular targets, signaling cascades, and functional outcomes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a resource for researchers and professionals in drug development.
Molecular Targets and Signaling Pathways
This compound exerts its biological effects through interaction with specific molecular targets, primarily G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. Its actions are multifaceted, leading to the modulation of inflammatory responses and neuronal functions.
G Protein-Coupled Receptor 55 (GPR55)
Recent studies have identified GPR55 as a key molecular target for DHA-Gly. Unlike many endogenous lipids that activate this receptor, DHA-Gly functions as an inverse agonist of GPR55.[1] Inverse agonism implies that DHA-Gly not only blocks the action of activating ligands but also reduces the constitutive, or baseline, activity of the receptor. This interaction is significant given the role of GPR55 in various pathological processes, including inflammation and nociceptive signaling.[1] The inverse agonism of DHA-Gly at GPR55 suggests a potential therapeutic avenue for conditions characterized by GPR55 overactivity.
Caption: Inverse Agonist Action of DHA-Gly at GPR55.
Transient Receptor Potential Vanilloid 4 (TRPV4)
In addition to its effects on GPR55, DHA-Gly has been shown to selectively potentiate the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. The potentiation of TRPV4 by DHA-Gly suggests a role for this lipid mediator in modulating cellular responses to physical and chemical stimuli. This interaction is specific, as DHA-Gly does not appear to significantly affect other TRP channels such as TRPV1 or TRPM3.[1]
Caption: Potentiation of TRPV4 Channel Activity by DHA-Gly.
Anti-Inflammatory Signaling
A significant functional outcome of DHA-Gly's mechanism of action is its anti-inflammatory effect, particularly in microglia, the resident immune cells of the central nervous system. In lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly has been observed to nearly inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) at concentrations of 5 and 10 μM.[1] This effect is likely mediated through its interaction with GPR55 and potentially other unidentified targets, leading to the downregulation of inflammatory signaling cascades.
Caption: Anti-inflammatory action of DHA-Gly in microglia.
Biosynthesis and Metabolism
The endogenous levels of this compound are regulated by specific biosynthetic and metabolic pathways. DHA-Gly is synthesized from docosahexaenoic acid (DHA) and glycine. This process can be enhanced by the presence of DHA.[1] The degradation of DHA-Gly is, in part, mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an accumulation of DHA-Gly, indicating that it is a substrate for this enzyme.[1] Furthermore, DHA-Gly can be metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives, which may also possess biological activity.[1]
Caption: Biosynthesis and metabolism of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the bioactivity of this compound.
| Parameter | Target/System | Value | Cell Type | Reference |
| Anti-inflammatory Activity | Inhibition of IL-6 production | Near complete inhibition at 5 and 10 µM | LPS-stimulated BV-2 microglia | [1] |
| Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | IC50 > 100 µM | Not specified | [2] |
Note: Specific binding affinities (Kd) for GPR55 and EC50 for TRPV4 potentiation by DHA-Gly are not yet definitively reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
GPR55 Inverse Agonist Functional Assay (ERK1/2 Phosphorylation)
This protocol describes a method to assess the inverse agonist activity of DHA-Gly at GPR55 by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the different concentrations of DHA-Gly to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
To measure agonist-induced activity for comparison, a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) can be added to a separate set of wells.
-
After incubation, aspirate the medium and lyse the cells in 1X lysis buffer.
-
Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates using a sandwich ELISA kit or an in-cell Western assay according to the manufacturer's instructions.
-
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition. Data are normalized to the vehicle control. A decrease in the basal p-ERK1/2 levels in the presence of DHA-Gly indicates inverse agonist activity.
Caption: Experimental workflow for GPR55 inverse agonist assay.
Measurement of IL-6 Production in LPS-Stimulated Microglia
This protocol details the procedure for quantifying the anti-inflammatory effect of DHA-Gly by measuring IL-6 secretion from activated microglial cells.
-
Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Plate BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
-
After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentration of IL-6 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve using the recombinant IL-6 provided in the ELISA kit. Calculate the concentration of IL-6 in each sample based on the standard curve. Compare the IL-6 levels in the DHA-Gly treated groups to the LPS-only treated group to determine the inhibitory effect.
TRPV4 Potentiation Assay (Calcium Imaging)
This protocol describes a calcium imaging assay to evaluate the potentiation of TRPV4 channel activity by DHA-Gly.
-
Cell Culture and Transfection: HEK293 cells are cultured as described previously. For the assay, cells are transiently transfected with a plasmid encoding human TRPV4 using a suitable transfection reagent.
-
Assay Procedure:
-
Seed the TRPV4-transfected HEK293 cells onto glass-bottom dishes.
-
After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence signal.
-
Apply a sub-maximal concentration of a known TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD) to elicit a calcium response.
-
After the signal returns to baseline, co-apply the same concentration of the TRPV4 agonist with various concentrations of this compound.
-
Record the changes in intracellular calcium concentration, typically measured as a ratio of fluorescence intensities at different excitation or emission wavelengths.
-
-
Data Analysis: The peak amplitude of the calcium response in the presence of DHA-Gly is compared to the response with the agonist alone. An increase in the calcium signal upon co-application of DHA-Gly indicates potentiation of TRPV4 activity.
Conclusion
This compound is an emerging bioactive lipid with a distinct pharmacological profile. Its mechanism of action involves the inverse agonism of GPR55 and potentiation of TRPV4 channels, leading to significant anti-inflammatory and neuromodulatory effects. The elucidation of its synthesis and metabolic pathways further underscores its role as an endogenous signaling molecule. The experimental protocols detailed herein provide a framework for the continued investigation of DHA-Gly and its derivatives. Further research is warranted to fully characterize its therapeutic potential for a range of neurological and inflammatory disorders. The development of selective pharmacological tools targeting the DHA-Gly signaling system will be crucial in advancing our understanding and harnessing its therapeutic benefits.
References
A Technical Guide to N-Acyl Amino Acids in Central Nervous System Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acyl amino acids (NAAs) represent a diverse and growing class of endogenous lipid signaling molecules crucial to central nervous system (CNS) function. Structurally related to the well-known endocannabinoid N-arachidonoyl-ethanolamine (anandamide), these compounds are formed by the conjugation of a fatty acid to an amino acid.[1][2][3][4] They are integral components of the expanded "endocannabinoidome," modulating a wide array of physiological and pathological processes, including pain, inflammation, appetite, and neuroprotection.[5][6] This document provides a technical overview of the biosynthesis, signaling pathways, and physiological roles of key NAAs in the CNS. It includes quantitative data on their concentrations and receptor interactions, detailed experimental protocols for their study, and pathway visualizations to facilitate a deeper understanding of their complex signaling networks.
Introduction to N-Acyl Amino Acids (NAAs)
NAAs are amphipathic molecules characterized by an amino acid headgroup linked via an amide bond to a fatty acid chain.[3][4] This structure allows for immense diversity, with variations in both the fatty acid (e.g., palmitic, oleic, arachidonic acid) and the amino acid (e.g., glycine, serine, GABA, dopamine) moieties.[1][3] More than 70 endogenous NAAs have been identified, each with potentially unique physiological roles.[1][3][5] While some NAAs interact with classical cannabinoid receptors, many exert their effects through other targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels, making them a rich source for novel therapeutic targets.[1][5][7]
Biosynthesis and Degradation of NAAs
The metabolic pathways for NAAs are complex and not yet fully elucidated for all species. Biosynthesis can occur through several proposed routes.
2.1 Biosynthesis Pathways
-
Direct Condensation: One primary pathway involves the direct conjugation of a fatty acid (often as an acyl-CoA derivative) with an amino acid.[2] For example, N-arachidonoyl glycine (NAraGly) can be synthesized from arachidonoyl-CoA and glycine, a reaction that can be catalyzed by cytochrome c.[2][6]
-
Oxidation of N-Acylethanolamines (NAEs): Some NAAs are metabolic products of other well-known lipid mediators. For instance, the endocannabinoid anandamide (AEA) can be oxidized by an alcohol dehydrogenase-like activity to produce NAraGly.[8]
-
FAAH-Mediated "Reverse" Synthesis: The primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH), can, under certain conditions, operate in reverse to synthesize NAEs from a fatty acid and ethanolamine.[9] While primarily shown for NAEs, similar mechanisms for other NAAs are being explored.
2.2 Degradation Pathways
The primary enzyme responsible for the degradation of many NAAs, particularly N-acylethanolamines and N-acyl glycines, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond, releasing the constituent fatty acid and amino acid.[9][10][11] Inhibition of FAAH leads to an accumulation of its substrates, a strategy that has been explored therapeutically to enhance endogenous NAA signaling.[10] Other enzymes, such as peptidase M20 domain containing 1 (PM20D1), can also be involved in the synthesis and hydrolysis of certain NAAs.
Key NAAs in CNS Signaling and Quantitative Data
Several NAAs have been identified as having significant roles in the CNS. Their concentrations vary by brain region and can be modulated by physiological state.[11][12][13]
3.1 N-Acylethanolamines (NAEs)
-
N-arachidonoyl-ethanolamine (Anandamide, AEA): The most studied NAE, AEA is an endogenous ligand for cannabinoid CB1 and CB2 receptors.[9][14] It also interacts with TRPV1 channels.[9] In the CNS, it functions as a retrograde messenger, inhibiting neurotransmitter release and playing roles in pain, mood, and memory.[11][15]
-
N-palmitoylethanolamide (PEA): Abundant in the CNS, PEA does not bind strongly to classical cannabinoid receptors but exerts anti-inflammatory, analgesic, and neuroprotective effects primarily through the activation of PPAR-α.[7][10][16][17] It can also indirectly modulate cannabinoid signaling by inhibiting FAAH.[10]
-
N-oleoylethanolamine (OEA): Primarily known as a satiety factor, OEA also has direct effects in the CNS.[18][19] It acts as a potent agonist of PPAR-α, regulating feeding behavior and lipid metabolism.[7][20] It has also shown neuroprotective and anti-inflammatory properties.[21]
3.2 Other Notable N-Acyl Amino Acids
-
N-arachidonoyl glycine (NAraGly): The simplest N-arachidonoyl amino acid, NAraGly is found in the brain and spinal cord.[1] It produces analgesic and anti-inflammatory effects, potentially through interactions with GPR18 and modulation of T-type calcium channels.[2]
-
N-arachidonoyl dopamine (NADA): Found in the striatum and other brain regions, NADA is a potent agonist at TRPV1 channels and also binds to CB1 receptors.[1]
-
N-acyl serines (e.g., N-arachidonoyl serine): Isolated from bovine brain, this class of compounds exhibits vasodilatory properties and may act on a novel cannabinoid-type receptor.[22]
Table 1: Endogenous Concentrations of Selected NAAs in Rat Brain
| Compound | Brain Region | Concentration (pmol/g wet tissue) | Reference |
| N-arachidonoyl glycine (NAraGly) | Whole Brain | ~80 - 100 | [1] |
| N-oleoyl glycine (OlGly) | Whole Brain | < 100 | [23] |
| N-arachidonoyl dopamine (NADA) | Striatum | ~5 | [1] |
| Multiple NAAs | Whole Brain | 0.26 to 333 | [24] |
Table 2: Receptor Binding Affinities of Key NAAs
| Ligand | Receptor | Affinity (Ki or EC50) | Notes | Reference |
| Anandamide (AEA) | Human CB1 | Ki: ~60-80 nM | Endogenous agonist | [9] |
| Anandamide (AEA) | Human CB2 | Ki: ~1.9 µM | Lower affinity than CB1 | [22] |
| Anandamide (AEA) | Rat TRPV1 | EC50: ~0.5-1.5 µM | Cation channel agonist | [9] |
| N-palmitoylethanolamide (PEA) | Human PPAR-α | EC50: ~3 µM | Nuclear receptor agonist | [17] |
| N-oleoylethanolamine (OEA) | Human PPAR-α | EC50: ~0.1 µM | Potent nuclear receptor agonist | [7][20] |
| N-arachidonoyl dopamine (NADA) | Rat TRPV1 | EC50: ~36 nM | Potent cation channel agonist | [1] |
Signaling Mechanisms
NAAs signal through a variety of membrane-bound and intracellular receptors to exert their effects.
4.1 G-Protein Coupled Receptor (GPCR) Signaling
Anandamide's canonical signaling occurs via the CB1 receptor, a Gi/o-coupled GPCR highly expressed in the CNS.[25] Activation leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels, activation of K+ channels), and activation of the MAPK pathway.[25] This typically results in reduced neurotransmitter release when CB1 receptors are located on presynaptic terminals.
4.2 Nuclear Receptor Signaling
PEA and OEA are primary ligands for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[7][16][17] Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and inflammation, providing a mechanism for long-term cellular changes.[16]
Methodologies for NAA Research
The study of NAAs requires sensitive and specific analytical techniques due to their low endogenous concentrations and lipid nature.
5.1 Experimental Protocol: Extraction and Quantification of NAAs from Brain Tissue via LC-MS/MS
This protocol provides a general framework for the analysis of NAAs. Specific parameters may require optimization.
Objective: To extract and quantify N-acyl amino acids from a brain tissue sample.
Materials:
-
Brain tissue (fresh or frozen)
-
Internal Standards (e.g., deuterated NAA analogs like AraGly-d8)[23]
-
Solvents: Methanol, Chloroform, Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer, Centrifuge, Evaporator (e.g., nitrogen stream)
Procedure:
-
Homogenization:
-
Weigh a frozen brain tissue sample (~50-100 mg).
-
Add 1 mL of ice-cold methanol containing the internal standards.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Transfer the homogenate to a glass tube.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
To the methanol homogenate, add 2 mL of chloroform. Vortex vigorously for 1 min.
-
Add 1 mL of water. Vortex again for 1 min.
-
Centrifuge at ~2000 x g for 10 min at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Purification (Solid Phase Extraction):
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 90% methanol).
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the NAA fraction with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluted fraction to dryness and reconstitute in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).[23][26][27]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution profile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[28] Each NAA and its corresponding internal standard will have a specific precursor-to-product ion transition that is monitored for highly selective quantification.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of NAA standards.
-
Calculate the concentration of endogenous NAAs in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.[23]
-
Conclusion
The N-acyl amino acid family represents a frontier in neuropharmacology. Their structural diversity and wide range of molecular targets present significant opportunities for understanding CNS signaling and for the development of novel therapeutics for neurological and psychiatric disorders. Further research into their specific biosynthetic and catabolic pathways, along with a deeper characterization of their receptor pharmacology, will be essential to fully harness their therapeutic potential. This guide serves as a foundational resource for professionals entering this exciting and rapidly evolving field.
References
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nanobles.com [nanobles.com]
- 8. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [ouci.dntb.gov.ua]
- 13. Regional Brain Analysis of Modified Amino Acids and Dipeptides during the Sleep/Wake Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 15. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmitoylethanolamide in CNS health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation [mdpi.com]
- 18. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "To brain or not to brain": evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [iris.unilink.it]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. n-arachidonoyl ethanolamine anandamide: Topics by Science.gov [science.gov]
- 23. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of N-Acyl Glycines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Lipid Signaling
The field of lipid signaling has rapidly expanded beyond classical eicosanoids and phospholipids, largely spurred by the discovery of the endocannabinoid system. The identification of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors opened the door to the discovery of a vast and complex network of related signaling lipids, now often referred to as the "endocannabinoidome".[1] Within this diverse family, N-acyl amino acids (NAAAs) have emerged as a significant class of bioactive molecules.[1][2]
N-acyl glycines (NAGlys) are a prominent subfamily of NAAAs, characterized by a fatty acid linked to a glycine molecule via an amide bond.[1][2] The first member of this family, N-arachidonoyl glycine (NAraGly), was initially synthesized to study the structure-activity relationships of anandamide before it was identified as an endogenous molecule in mammalian tissues.[3] NAGlys are widely distributed throughout the central nervous system and peripheral tissues, with endogenous concentrations typically ranging from the high nanomolar to low micromolar levels.[1][2] These lipids are involved in a myriad of physiological processes, including pain modulation, inflammation, energy homeostasis, and neurotransmission, making them attractive targets for therapeutic development.[4][5][6] This guide provides a comprehensive overview of the discovery, biosynthesis, metabolism, physiological roles, and analytical characterization of N-acyl glycines.
Biosynthesis and Metabolism: The Life Cycle of N-Acyl Glycines
The cellular concentrations of N-acyl glycines are tightly regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside well-defined routes for their degradation and metabolic conversion.[4]
Biosynthetic Pathways
There are two main routes proposed for the biosynthesis of N-acyl glycines: a glycine-dependent pathway and a glycine-independent pathway.[4]
-
Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid (in its activated acyl-CoA form) with glycine.[4]
-
Glycine N-acyltransferases (GLYATs): A key enzymatic step is catalyzed by acyl-CoA:glycine N-acyltransferases.[4] Specifically, enzymes like Glycine N-acyltransferase-like 2 (GLYATL2) and GLYATL3 have been shown to mediate the formation of long-chain N-acyl glycines.[1][2] For instance, GLYATL2 in humans and GLYATL3 in mouse cells catalyze the synthesis of NAGlys from their respective long-chain acyl-CoAs and glycine.[1][2][7]
-
Cytochrome c: An alternative mechanism within this pathway involves the enzyme cytochrome c, which can catalyze the H₂O₂-dependent synthesis of N-arachidonoyl glycine from arachidonoyl-CoA and glycine.[2][4][7] This reaction has also been shown to produce N-oleoyl glycine.[1][2]
-
-
Glycine-Independent Pathway: This pathway generates N-acyl glycines from the oxidative metabolism of N-acylethanolamines (NAEs), such as anandamide.[4]
-
The process involves a two-step enzymatic conversion. First, an N-acylethanolamine is oxidized to an N-acylglycinal intermediate by an alcohol dehydrogenase (ADH).[1][2][4]
-
Subsequently, the N-acylglycinal is further oxidized to the corresponding N-acyl glycine by an aldehyde dehydrogenase (ALDH).[1][2][4] Studies have demonstrated that anandamide can serve as a precursor for N-arachidonoyl glycine in cultured cells, supporting the in vivo relevance of this pathway.[4]
-
Degradation and Metabolic Conversion
-
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): The primary route for the degradation of N-acyl glycines is hydrolysis. The enzyme fatty acid amide hydrolase (FAAH), well-known for its role in degrading anandamide, catalyzes the cleavage of the amide bond in N-acyl glycines to release the constituent fatty acid and glycine.[3][4][8] However, FAAH generally hydrolyzes NAraGly much more slowly than its primary substrate, anandamide.[3]
-
Conversion to Primary Fatty Acid Amides (PFAMs): N-acyl glycines can also serve as metabolic precursors to another class of signaling lipids, the primary fatty acid amides. This conversion is catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which oxidatively cleaves the N-acyl glycine to produce a PFAM and glyoxylate.[4][9] Inhibition of PAM in cell cultures leads to an accumulation of N-acyl glycines and a corresponding decrease in PFAMs, confirming this metabolic link.[4]
Physiological Roles and Signaling Mechanisms
N-acyl glycines exert a wide range of biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters. Their actions underscore their importance as modulators of physiological and pathophysiological processes.
Key Physiological Functions
-
Analgesia and Anti-inflammatory Activity: N-arachidonoyl glycine has demonstrated significant analgesic properties in models of inflammatory pain.[6] It is also reported to have anti-inflammatory effects.[4]
-
Neurotransmission: NAraGly is found in high concentrations in the spinal cord, a key site for pain processing where glycine is an inhibitory neurotransmitter.[3] It has been shown to inhibit the glycine transporter GLYT2, which would increase synaptic glycine levels and enhance inhibitory neurotransmission.[3][4][10]
-
Energy Homeostasis: N-oleoyl glycine (NOleGly) plays a role in regulating energy balance and food intake.[1]
-
Cardiovascular Effects: Certain N-acyl amino acids, including NAraGly, can induce vasorelaxation.[4]
Molecular Targets and Signaling Pathways
N-acyl glycines do not bind to classical cannabinoid or opioid receptors, which makes them interesting candidates for drug development with potentially fewer adverse effects.[10] Their known targets include:
-
G Protein-Coupled Receptors (GPCRs):
-
Ion Channels: NAraGly has been shown to inhibit T-type calcium channels, an action that may contribute to its analgesic effects.[4][10]
-
Transporters: As mentioned, a key target is the glycine transporter GLYT2, which NAraGly inhibits non-competitively.[3][4]
-
Peroxisome Proliferator-Activated Receptor α (PPAR-α): N-oleoyl glycine is an activator of PPAR-α, a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1]
Quantitative Data: Tissue Distribution
The concentration of N-acyl glycines varies significantly between different tissues, suggesting region-specific functions.[8] N-arachidonoyl glycine, for example, is found at its highest levels in the spinal cord and small intestine.[3]
| N-Acyl Glycine Species | Tissue | Concentration (pmol/g dry tissue weight) | Reference |
| N-arachidonoyl glycine | Spinal Cord | ~140 | [3] |
| N-arachidonoyl glycine | Small Intestine | ~140 | [3] |
| N-arachidonoyl glycine | Brain | ~80-100 | [3] |
| N-arachidonoyl glycine | Kidney | ~80-100 | [3] |
| N-arachidonoyl glycine | Skin | ~80-100 | [3] |
| N-arachidonoyl glycine | Heart | <5 | [3] |
| N-oleoyl glycine | Skin | ~750 | [11] |
| N-oleoyl glycine | Lung | ~150-750 | [11] |
| N-oleoyl glycine | Spinal Cord | ~150-750 | [11] |
| N-oleoyl glycine | Ovaries | ~150-750 | [11] |
| N-oleoyl glycine | Kidney | ~150-750 | [11] |
| N-oleoyl glycine | Liver | ~150-750 | [11] |
| N-oleoyl glycine | Spleen | ~150-750 | [11] |
Note: These values are approximate and can vary based on species, physiological state, and analytical methodology.
Experimental Protocols: Characterization and Quantification
The accurate quantification of N-acyl glycines from complex biological matrices is critical for understanding their physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[12][13]
Protocol: Extraction and Quantification of N-Acyl Glycines from Brain Tissue via LC-MS/MS
This protocol provides a general framework for the analysis of N-acyl glycines. Specific parameters may require optimization based on the available instrumentation and specific analytes of interest.
1. Materials and Reagents:
-
Biological tissue (e.g., mouse brain), flash-frozen in liquid nitrogen and stored at -80°C.
-
Internal Standards (ISTDs): Deuterated N-acyl glycine standards (e.g., N-arachidonoyl-d8-glycine).
-
Solvents: LC-MS grade methanol (MeOH), chloroform (CHCl₃), methyl tert-butyl ether (MTBE), water, isopropanol (IPA), acetonitrile (ACN), and formic acid (FA).
-
Homogenizer: Bead-based homogenizer (e.g., Precellys® 24).
-
Centrifuge: Refrigerated microcentrifuge capable of >15,000 x g.
2. Sample Preparation and Homogenization:
-
a. Weigh a frozen piece of brain tissue (~50-70 mg) in a pre-chilled homogenization tube containing ceramic beads.[14]
-
b. Add a pre-determined volume of cold aqueous buffer (e.g., 5 mM ammonium formate) to achieve a specific tissue concentration (e.g., 0.05 mg/µL).[14]
-
c. Spike the sample with a known amount of the ISTD solution. The ISTD helps correct for analyte loss during sample preparation and for matrix effects during ionization.
-
d. Homogenize the tissue at 4°C using a bead homogenizer (e.g., two cycles at 8000 rpm for 30 seconds each, with a 15-second break).[14]
3. Lipid Extraction (Folch Method):
-
a. Transfer a known volume of the tissue homogenate (e.g., 40 µL, representing 2 mg of tissue) to a 1.5 mL microcentrifuge tube.[14]
-
b. Add 700 µL of a cold chloroform:methanol (2:1, v/v) mixture.[14]
-
c. Vortex the mixture briefly (5-10 seconds) and then shake for 1 hour at 4°C to ensure thorough extraction.[14]
-
d. Induce phase separation by adding 200 µL of water.[14]
-
e. Vortex vigorously for 10 seconds and centrifuge at >15,000 x g for 5 minutes at 4°C.[14]
-
f. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe. Transfer to a new tube.
-
g. Dry the extracted lipids under a gentle stream of nitrogen gas.
-
h. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 90:10 ACN:water) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the lipophilic N-acyl glycines, followed by a re-equilibration step.
-
Flow Rate: ~0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), typically in negative ion mode for N-acyl glycines.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
MRM Transitions: These must be determined empirically for each N-acyl glycine. For example, for N-oleoyl glycine (precursor m/z ~338.3), a characteristic product ion corresponding to the oleoyl fragment or the glycine fragment would be monitored.
-
5. Data Analysis and Quantification:
-
a. Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix.[12]
-
b. Integrate the peak areas for the analyte and the corresponding ISTD in both the standards and the unknown samples.
-
c. Calculate the ratio of the analyte peak area to the ISTD peak area.
-
d. Determine the concentration of the N-acyl glycine in the sample by interpolating its area ratio from the calibration curve. The final concentration is then adjusted for the initial tissue weight.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 10. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Docosahexaenoyl Glycine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, is a fascinating lipid signaling molecule derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. This document provides a comprehensive overview of the physical and chemical properties of DHA-Gly, detailed methodologies for its synthesis and purification, and an in-depth exploration of its biological activities and associated signaling pathways. Quantitative data are summarized in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique lipid mediator.
Physical and Chemical Properties
General Properties
| Property | Value | Source |
| Chemical Formula | C₂₄H₃₅NO₃ | [1] |
| Molecular Weight | 385.5 g/mol | [1] |
| CAS Number | 132850-40-9 | [1] |
| Appearance | Not specified, likely a solid or viscous oil at room temperature | General knowledge of fatty acid amides |
| Purity (commercially available) | ≥98% | [1] |
Solubility
DHA-Gly exhibits solubility in various organic solvents and limited solubility in aqueous solutions.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1][2] |
| Ethanol | 25 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [1][2] |
Stability and Storage
Proper storage is crucial to prevent the degradation of the polyunsaturated DHA backbone.
| Condition | Stability | Source |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 2 years at -20°C | [1] |
Fatty acid amides are generally stable at elevated processing temperatures and to air oxidation, as well as to dilute acids and bases[1]. However, the multiple double bonds in the docosahexaenoyl chain of DHA-Gly make it susceptible to oxidation over time, especially if not stored under an inert atmosphere.
Experimental Protocols
Synthesis of this compound
The synthesis of N-acyl amino acids like DHA-Gly can be achieved through both chemical and enzymatic methods. Below is a generalized protocol for its chemical synthesis.
Principle: The synthesis involves the formation of an amide bond between the carboxylic acid of docosahexaenoic acid (DHA) and the amino group of glycine. This typically requires the activation of the carboxylic acid group of DHA.
Materials:
-
Docosahexaenoic acid (DHA)
-
Glycine ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of DHA: Dissolve DHA in anhydrous DCM. Add DCC and a catalytic amount of DMAP. Stir the reaction mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add glycine ethyl ester hydrochloride and a base (e.g., triethylamine) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Saponification: Dissolve the resulting crude this compound ethyl ester in ethanol. Add a solution of 1M NaOH and stir at 40°C for 3 hours[3].
-
Acidification and Extraction: Remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 2 with 1M HCl[3]. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude DHA-Gly can then be purified by flash chromatography or preparative HPLC.
Caption: Chemical synthesis workflow for this compound.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. DHA-Gly, being a lipophilic molecule, will be retained on a C18 column and can be eluted with a gradient of organic solvent in water.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
Procedure:
-
Sample Preparation: Dissolve the crude DHA-Gly in a minimal amount of the initial mobile phase composition (e.g., 50:50 Solvent A:Solvent B).
-
Method Development: Develop a suitable gradient method on an analytical HPLC system to achieve good separation of DHA-Gly from impurities.
-
Preparative Run: Scale up the analytical method to the preparative system. Inject the dissolved crude product onto the preparative C18 column.
-
Gradient Elution: Run a linear gradient from a lower to a higher concentration of Solvent B to elute the compounds. For example, a gradient of 50% to 100% Solvent B over 30 minutes.
-
Fraction Collection: Monitor the elution profile using the UV detector (wavelengths around 210-220 nm are suitable for the amide bond). Collect fractions corresponding to the peak of DHA-Gly.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent from the pooled fractions under reduced pressure. Lyophilize the remaining aqueous solution to obtain pure DHA-Gly as a solid or oil.
Caption: Preparative HPLC purification workflow for this compound.
Biological Activity and Signaling Pathways
This compound is a bioactive lipid that modulates the activity of several cellular targets, leading to a range of physiological effects, particularly in the nervous and immune systems.
Interaction with GPR55
DHA-Gly has been identified as an inverse agonist of the G protein-coupled receptor 55 (GPR55)[4]. Inverse agonism implies that it reduces the constitutive activity of the receptor. The signaling cascade following GPR55 activation by agonists typically involves Gα13, leading to the activation of RhoA and subsequent downstream effects, including calcium mobilization[5][6]. As an inverse agonist, DHA-Gly would be expected to suppress this pathway.
Caption: Inverse agonism of GPR55 by this compound.
Potentiation of TRPV4 Channels
DHA-Gly has been shown to selectively potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various sensory processes[4]. The potentiation of TRPV4 by other N-acyl amides has been linked to the activation of protein kinase A (PKA) and protein kinase C (PKC) pathways[2]. This suggests that DHA-Gly may enhance TRPV4 activity through a similar mechanism, leading to increased calcium influx upon channel activation by its primary stimuli (e.g., osmotic pressure, mechanical stress).
Caption: Potentiation of TRPV4 channels by this compound.
Metabolism by Cytochrome P450
This compound is a substrate for cytochrome P450 (CYP) epoxygenases[7]. These enzymes catalyze the epoxidation of the double bonds in the docosahexaenoic acid backbone, leading to the formation of various epoxide metabolites, such as 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly)[7]. These epoxide metabolites are themselves bioactive and may contribute to the overall anti-inflammatory effects of DHA-Gly[7].
Caption: Metabolic conversion of DHA-Gly by Cytochrome P450.
Conclusion
This compound is an emerging lipid mediator with a distinct pharmacological profile. Its physical and chemical properties make it amenable to standard laboratory synthesis and purification techniques. The biological activities of DHA-Gly, particularly its interactions with GPR55 and TRPV4, and its metabolism to bioactive epoxides, highlight its potential as a modulator of inflammatory and neurological processes. Further research into the specific downstream signaling events and the in vivo efficacy of DHA-Gly and its metabolites will be crucial in elucidating its full therapeutic potential. This technical guide provides a foundational resource for scientists and researchers to advance our understanding of this promising endogenous molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Technical Guide to Docosahexaenoyl Glycine (CAS Number: 132850-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly), a lipoamino acid comprised of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, is an endogenous signaling molecule with significant therapeutic potential. As a member of the N-acyl amino acid family, it is implicated in a range of physiological processes, including neuromodulation and the regulation of inflammation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to this compound (CAS No. 132850-40-9). It is intended to serve as a resource for researchers and professionals in drug development exploring the potential of this and related bioactive lipids.
Chemical and Physical Properties
This compound is a fatty amide that is structurally similar to the endocannabinoid anandamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 132850-40-9 | [2][3][4] |
| Molecular Formula | C24H35NO3 | [2][3][4] |
| Molecular Weight | 385.54 g/mol | [1][2] |
| IUPAC Name | 2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid | [1] |
| Synonyms | N-(1-oxo-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenyl)-glycine | [3][4] |
| Purity | ≥98% (Commercially available) | [4] |
| Appearance | Solution in ethanol (Commercially available) | [4] |
| Storage Temperature | -20°C | [2][4] |
| Stability | ≥ 2 years at -20°C | [4] |
Table 1: Physicochemical Properties of this compound
Solubility
| Solvent | Solubility | Molarity | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | 51.88 mM | [2][4] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | 38.91 mM | [2][4] |
| Ethanol | 25 mg/mL | 64.84 mM | [2][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | 5.19 mM | [2][4] |
Table 2: Solubility of this compound. Sonication is recommended for dissolution. [2][4]
Synthesis and Biosynthesis
Chemical Synthesis
This compound can be synthesized via the conjugation of docosahexaenoic acid to glycine. A general approach involves the use of a coupling agent in an organic solvent.
-
Reaction Setup: In a round-bottom flask, dissolve docosahexaenoic acid (DHA) and a suitable coupling agent (e.g., a carbodiimide such as DCC or EDC, often with an additive like HOBt or NHS) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to 1 hour) to activate the carboxylic acid group of DHA.
-
Addition of Glycine: Add glycine methyl or ethyl ester hydrochloride to the reaction mixture, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Saponification: To obtain the final product, the glycine ester is saponified using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.
-
Final Purification: After acidification, the final product is extracted with an organic solvent and purified, if necessary, by chromatography or crystallization.
Note: This is a generalized protocol; specific reaction conditions may vary.
Biosynthesis
The biosynthesis of N-acyl amino acids, including this compound, is not fully elucidated but is thought to occur through several potential pathways.[1] One proposed mechanism involves the direct condensation of a fatty acid (or its coenzyme A derivative) with an amino acid.[1] Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) may play a role in regulating the levels of these molecules.[1]
Biosynthesis and degradation of this compound.
Biological Activity and Signaling Pathways
This compound is a multifunctional lipid mediator with anti-inflammatory properties and the ability to selectively modulate receptor and ion channel activity.[1]
Anti-inflammatory Effects in Microglia
In lipopolysaccharide (LPS)-stimulated microglial cells, the formation of this compound is increased, which correlates with its anti-inflammatory effects.[1] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA): The levels of IL-6 and TNF-α in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.
Workflow for assessing anti-inflammatory activity.
Modulation of GPR55 and TRPV4
This compound has been identified as a selective inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[1] It does not appear to significantly interact with TRPV1 or TRPM3 channels.[1]
The inverse agonism at GPR55 suggests that this compound can suppress the basal activity of this receptor, which is implicated in various physiological and pathological processes, including inflammation and cancer cell proliferation. The potentiation of TRPV4, a calcium-permeable ion channel, indicates that this compound can enhance cellular responses to other TRPV4 agonists.
Modulation of GPR55 and TRPV4 signaling by this compound.
The potentiation of TRPV4 can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators like Fura-2 AM.
-
Cell Culture and Plating: Culture HEK293 cells stably expressing TRPV4 in a suitable medium. Seed the cells onto glass coverslips or in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a Fura-2 AM stock solution in DMSO. Dilute the Fura-2 AM stock in the loading buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with the loading buffer to remove extracellular dye.
-
Measurement:
-
Place the coverslip or plate in a fluorescence spectrophotometer or a plate reader equipped for ratiometric measurements.
-
Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and recording the emission at 510 nm.
-
Add a submaximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).
-
After a stable response is achieved, add this compound and continue to record the fluorescence ratio.
-
An increase in the fluorescence ratio upon addition of this compound in the presence of the agonist indicates potentiation.
-
Metabolism by Cytochrome P450
This compound can be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxidized derivatives.[1] These metabolites, such as 19,20-epoxydocosahexaenoyl-glycine (19,20-EDP-Gly), may also possess biological activity, potentially contributing to the overall anti-inflammatory effects.
Metabolism of this compound by Cytochrome P450.
Role in Drug Development
The unique pharmacological profile of this compound makes it an interesting candidate for drug development, particularly in the context of inflammatory and neurological disorders. Its ability to suppress inflammation and modulate key signaling pathways without directly activating cannabinoid receptors suggests a potential for therapeutic efficacy with a reduced risk of psychotropic side effects.[5]
Therapeutic Potential
-
Neuroinflammation: Its anti-inflammatory effects in microglia suggest potential applications in neurodegenerative diseases where neuroinflammation is a key pathological feature.
-
Pain: The modulation of TRPV4 and its structural relationship to other analgesic N-acyl amino acids indicate a potential role in pain management.
-
Cardiovascular Disease: As a derivative of DHA, which is known for its cardiovascular benefits, this compound may also have protective effects on the cardiovascular system.
Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.
Conclusion
This compound is a bioactive lipid with a growing body of evidence supporting its role as a modulator of inflammation and cellular signaling. Its chemical tractability and interesting pharmacological profile make it a compelling molecule for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a foundational overview to aid researchers in their exploration of this promising endogenous compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Neuroinflammation and Endogenous Lipid Mediators
An In-depth Technical Guide on the Core Role of Docosahexaenoyl Glycine in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the emerging role of this compound (DHA-Gly), an endogenous lipid mediator, in the modulation of neuroinflammatory processes. It details its biosynthesis, mechanisms of action on microglial cells, potential signaling pathways, and summarizes the current, albeit limited, quantitative data. The guide also includes detailed experimental protocols for key assays used in this field of research.
Neuroinflammation is a critical host defense response in the central nervous system (CNS) that, when dysregulated, becomes a key pathological driver in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is primarily mediated by glial cells—microglia and astrocytes—which, upon activation, release a cascade of pro-inflammatory cytokines, chemokines, and reactive oxygen species.
Endogenous lipid mediators are increasingly recognized as crucial players in the regulation of inflammation. Among these, N-acyl amides, which are conjugates of fatty acids and amino acids or neurotransmitters, represent a significant class of signaling molecules. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid abundant in the brain, can be conjugated to the amino acid glycine to form N-docosahexaenoyl glycine (DHA-Gly). Emerging evidence suggests that DHA-Gly and its metabolites are potent anti-inflammatory agents, positioning them as potential therapeutic leads for neuroinflammatory conditions.[1]
Biosynthesis and Metabolism of this compound
DHA-Gly is an endogenous lipidated neurotransmitter formed in the brain through the conjugation of docosahexaenoic acid (DHA) with glycine.[2] While the precise enzymatic pathways for its synthesis are still under investigation, it is proposed to be formed via the condensation of an acyl-CoA derivative of DHA with glycine.[2] Microglial cells themselves have been shown to synthesize DHA-Gly, particularly under inflammatory conditions.[2]
Once formed, DHA-Gly can be further metabolized by cytochrome P450 (CYP) epoxygenases, which are often upregulated during inflammation. This metabolic conversion yields epoxidized derivatives, such as 19,20-epoxydocosahexaenoyl-glycine (19,20-EDP-Gly), which exhibit enhanced anti-inflammatory potency.[1][2]
Role in Microglial Neuroinflammation
Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses. The anti-inflammatory properties of DHA-Gly and its metabolites have been primarily characterized in activated microglial cell models.
Anti-inflammatory Effects
Studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation, have demonstrated that DHA-Gly and its epoxide metabolite, 19,20-EDP-Gly, possess significant anti-inflammatory activity.[1] Specifically, 19,20-EDP-Gly has been shown to nearly inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) at concentrations of 5 and 10 µM.[1] While comprehensive dose-response data for DHA-Gly itself is limited, the activity of its precursor, DHA, is well-documented and provides a strong rationale for the anti-inflammatory potential of its derivatives.
Data Presentation
Quantitative data specifically detailing the dose-dependent effects of DHA-Gly on a wide range of cytokines are not yet extensively available in published literature. However, numerous studies have quantified the effects of its parent compound, DHA. The table below summarizes representative findings of DHA's effect on pro-inflammatory mediators in activated glial cells.
| Mediator | Cell Type | Stimulus | DHA Conc. | Effect | Reference |
| TNF-α | BV-2 Microglia | LPS + IFN-γ | 20 µM | Significant Reduction | [3] |
| IL-6 | BV-2 Microglia | LPS + IFN-γ | 20 µM | Significant Reduction | [3] |
| IL-1β | Primary Microglia | LPS | 20 µM | ~48% Reduction | [4] |
| NO (Nitrite) | BV-2 Microglia | LPS + IFN-γ | 20 µM | Significant Reduction | [3] |
| COX-2 | Primary Astrocytes | IL-1β | 30 µM | Significant Reduction | [5] |
| iNOS | Primary Astrocytes | IL-1β | 30 µM | Significant Reduction | [5] |
Table 1: Summary of quantitative anti-inflammatory effects of DHA on activated glial cells.
The known effects of DHA-Gly and its primary metabolite are summarized below based on recent findings.
| Compound | Cell Type | Stimulus | Concentration | Effect | Reference |
| DHA-Gly | BV-2 Microglia | LPS | Not specified | Anti-inflammatory activity noted | [1] |
| 19,20-EDP-Gly | BV-2 Microglia | LPS | 5-10 µM | Nearly complete inhibition of IL-6 | [1] |
Table 2: Summary of known anti-inflammatory effects of DHA-Gly and its epoxide metabolite.
Signaling Pathways
The precise mechanisms through which DHA-Gly exerts its effects are an active area of investigation. Current research points towards interaction with specific G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, rather than classical cannabinoid receptors.[6]
3.3.1 GPR55 Inverse Agonism
While DHA-Gly itself does not appear to act as an agonist at cannabinoid receptors or GPR55, the structurally similar N-arachidonoyl glycine (NA-Gly) has been identified as an inverse agonist of GPR55.[6] Inverse agonism at GPR55 has been linked to anti-inflammatory and anti-oxidative effects in microglia.[7][8] This suggests a plausible mechanism whereby DHA-Gly or related N-acyl glycines could suppress neuroinflammation by dampening the constitutive activity of GPR55, which in turn may inhibit downstream pro-inflammatory signaling cascades like NF-κB.
3.3.2 TRPV4 Potentiation
DHA-Gly and its epoxide metabolite have been shown to potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in the presence of a submaximal agonist.[6] The role of TRPV4 in inflammation is complex; however, some evidence suggests that its activation in microglia can enhance the production of the anti-inflammatory cytokine IL-10.[9] This creates a negative feedback loop that suppresses excessive inflammation. By potentiating TRPV4, DHA-Gly may amplify this anti-inflammatory, pro-resolving pathway, thereby contributing to the attenuation of the pro-inflammatory response.[9]
Role in Astrocyte Modulation
While the role of DHA-Gly in microglial inflammation is beginning to be understood, there is a significant gap in the literature regarding its direct effects on astrocytes. Astrocytes are critical for CNS homeostasis, including glutamate uptake and providing metabolic support to neurons, and they also actively participate in neuroinflammatory processes.[10]
Given the lack of direct evidence for DHA-Gly, we can infer potential roles from its precursor, DHA. DHA has been shown to exert anti-inflammatory effects on astrocytes by inhibiting the activation of NF-κB and AP-1 transcription factors, thereby reducing the expression of inflammatory enzymes like COX-2 and iNOS and the secretion of cytokines such as TNF-α and IL-6.[5] Furthermore, astrocytes play a pivotal role in clearing extracellular glutamate via transporters (EAATs); inflammation can impair this function, leading to excitotoxicity.[11] It is plausible that by reducing overall neuroinflammation, DHA-Gly could indirectly support normal astrocyte function, though this remains an important area for future investigation.
Detailed Experimental Protocols
The following section details generalized yet comprehensive protocols for the key experiments used to investigate the role of lipid mediators like DHA-Gly in neuroinflammation.
References
- 1. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 modulates inflammatory responses and apoptosis in enteric glial cells triggered by Clostridioides difficile toxins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. A TRPV4-dependent neuroimmune axis in the spinal cord promotes neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV4 activation enhances LPS-induced IL10 production to suppress excessive microglial activation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. Astrocyte-Mediated Neuroinflammation in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Astrocytes in CNS Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of Docosahexaenoyl Glycine on IKs Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The slow delayed-rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex, is a critical component in the repolarization of the cardiac action potential. Dysregulation of IKs channels is implicated in cardiac arrhythmias, most notably Long QT Syndrome (LQTS). Docosahexaenoyl glycine (DHA-gly), a synthetic derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent modulator of IKs channels. This technical guide provides a comprehensive overview of the effects of DHA-gly on IKs channels, detailing the quantitative impact on channel biophysics, outlining the experimental protocols used for its characterization, and visualizing the proposed mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of IKs channel modulators.
Quantitative Effects of this compound on IKs Channels
This compound has been demonstrated to significantly alter the electrophysiological properties of the IKs channel. Its primary effects are a leftward shift in the voltage-dependence of activation and an increase in the maximal channel conductance, leading to an overall increase in IKs current. The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on the Voltage-Dependence of Activation (V0.5) of IKs Channels
| Concentration (µM) | ΔV0.5 (mV) | Experimental System | Reference |
| 20 | -16.5 ± 1.3 | Xenopus laevis oocytes | [1] |
| 70 | -25 | Xenopus laevis oocytes | [2] |
| 20 | ~ -34 | Xenopus laevis oocytes | [3] |
Table 2: Effect of this compound on the Maximal Conductance (Gmax) of IKs Channels
| Concentration (µM) | Gmax / Gmax0 | Experimental System | Reference |
| 20 | 2.0 ± 0.2 | Xenopus laevis oocytes | [1] |
Table 3: Effect of this compound on IKs Current Amplitude (I/I0)
| Concentration (µM) | I/I0 | Experimental System | Reference |
| 20 | 4.7 ± 1.3 | Xenopus laevis oocytes | [1] |
| 10 | Significant Increase | Rabbit Ventricular Cardiomyocytes | [4][5] |
| 0.3, 1, 3, 10, 30 | Concentration-dependent increase | Xenopus laevis oocytes | [4] |
Experimental Protocols
The characterization of this compound's effects on IKs channels has predominantly been carried out using heterologous expression systems and primary cardiomyocytes. The following sections detail the key experimental methodologies.
Heterologous Expression in Xenopus laevis Oocytes
-
Oocyte Preparation: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated by enzymatic digestion, typically with collagenase.
-
mRNA Injection: Oocytes are injected with cRNA encoding the human KCNQ1 and KCNE1 subunits to reconstitute the IKs channel.
-
Incubation: Injected oocytes are incubated for 2-7 days at approximately 18°C to allow for channel expression.
Electrophysiological Recordings: Two-Electrode Voltage Clamp (TEVC)
-
Recording Setup: Whole-cell currents from oocytes expressing IKs channels are recorded using the two-electrode voltage-clamp technique.[6] Microelectrodes filled with 3 M KCl are impaled into the oocyte.
-
Solutions: The oocyte is perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5). DHA-gly is then perfused at various concentrations.
-
Voltage Protocol: To assess the voltage-dependence of activation, a standard voltage protocol is applied. A typical protocol involves holding the membrane potential at -80 mV, followed by a hyperpolarizing prepulse to -140 mV to ensure all channels are in a closed state.[6] Subsequently, depolarizing voltage steps are applied in 20 mV increments, for instance, from -100 mV to +60 mV, to elicit channel opening.[6] Tail currents are then recorded at a repolarizing potential (e.g., -20 mV or -40 mV) to determine the extent of channel deactivation.[6]
-
Data Analysis: The conductance (G) is calculated from the tail current amplitudes and plotted against the prepulse potential. The resulting conductance-voltage (G-V) relationship is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope factor. The change in V0.5 (ΔV0.5) is calculated by subtracting the V0.5 in control conditions from the V0.5 in the presence of DHA-gly. The maximal conductance (Gmax) is also determined from the fit. The relative increase in current (I/I₀) is typically measured at a specific depolarizing voltage (e.g., +20 mV).[1]
Isolated Cardiomyocyte Experiments
-
Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit).
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on isolated cardiomyocytes to measure IKs currents in a more native environment.
-
Solutions and Protocols: Similar to TEVC, cardiomyocytes are perfused with control and DHA-gly-containing solutions, and voltage protocols are applied to study the effects on IKs current.
Signaling Pathways and Mechanisms of Action
The modulatory effect of this compound on IKs channels is believed to occur through a direct interaction with the channel protein. The proposed mechanism involves the negatively charged glycine headgroup of DHA-gly electrostatically interacting with positively charged residues in the voltage-sensing domain (VSD) of the KCNQ1 subunit.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Polyunsaturated fatty acid-derived IKs Channel Activators Shorten the QT interval ex-vivo and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into robust cardiac IKs potassium channel activation by aromatic polyunsaturated fatty acid analogues | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into robust cardiac IKs potassium channel activation by aromatic polyunsaturated fatty acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-acyl Amino Acid Administration in a Rat Model of Neuropathic Pain
A focus on N-Docosahexaenoylethanolamine (Synaptamide) as a representative N-acyl amino acid.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct studies on "Docosahexaenoyl glycine" in rat pain models were identified in the literature search. The following application notes and protocols are based on the closely related and well-studied compound, N-docosahexaenoylethanolamine (DHEA or Synaptamide), an endogenous metabolite of docosahexaenoic acid (DHA). Synaptamide shares structural similarities with this compound and has demonstrated significant analgesic and anti-inflammatory properties in rat models of neuropathic pain.
Introduction
Neuropathic pain is a chronic condition resulting from damage or dysfunction of the somatosensory nervous system. It is characterized by abnormal pain sensations such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a painful stimulus). N-acyl amino acids, a class of lipid signaling molecules, are emerging as promising therapeutic agents for neuropathic pain. One such compound, N-docosahexaenoylethanolamine (Synaptamide), has been shown to alleviate pain and reduce neuroinflammation in preclinical models. This document provides a detailed overview of the administration of Synaptamide in a rat model of chronic constriction injury (CCI), a common model for inducing neuropathic pain.
Data Presentation
The following tables summarize the quantitative data from studies administering Synaptamide to rats with induced neuropathic pain.
Table 1: Synaptamide Administration Protocol in a Rat Model of Chronic Constriction Injury (CCI)
| Parameter | Details | Reference |
| Compound | N-docosahexaenoylethanolamine (Synaptamide) | [1][2] |
| Animal Model | Male Wistar rats (250 ± 20 g) with Chronic Constriction Injury (CCI) of the sciatic nerve | [1][2] |
| Dosage | 4 mg/kg/day | [1][2][3] |
| Administration Route | Subcutaneous injection | [1][2] |
| Treatment Duration | 14 or 35 days, starting immediately after CCI surgery | [1][2][3] |
| Vehicle | Saline or Water | [2][4] |
Table 2: Effects of Synaptamide on Pain-Related Behaviors and Cellular Markers in CCI Rats
| Outcome Measure | Effect of Synaptamide Treatment | Time Point of Assessment | Reference |
| Cold Allodynia | Significant reduction in pain response | 1-3 weeks post-surgery | [1][5] |
| Mechanical Hyperalgesia | Significant reduction in pain response | 2-3 weeks post-surgery | [2][5] |
| Thermal Allodynia | Prevention of sensory changes | Not specified | [6][7] |
| Microglial Activity (Spinal Cord) | Suppression of CCI-induced increase | 35 days post-surgery | [2] |
| Reactive Astrogliosis (Spinal Cord) | Decrease in reactive astrogliosis | 35 days post-surgery | [2] |
| Pro-inflammatory Cytokines (IL-1β in Spinal Cord) | Reduction in concentration | 35 days post-surgery | [2] |
| Remyelination of Sciatic Nerve | Enhanced remyelination process | 35 days post-surgery | [2] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the surgical procedure to induce neuropathic pain by loosely ligating the sciatic nerve.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 silk sutures
-
Antibacterial spray
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the skin on the lateral surface of the thigh.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the nerve.
-
Place four loose ligatures of 4-0 silk suture around the sciatic nerve, approximately 1 mm apart.
-
Tighten the ligatures until a slight twitch in the corresponding hind limb is observed. The ligatures should constrict the nerve without arresting circulation.
-
Suture the muscle and skin layers.
-
Apply an antibacterial spray to the wound.
-
Allow the animal to recover in a warm cage.
-
For sham-operated animals, expose the sciatic nerve without performing the ligation.[5]
Assessment of Pain-Related Behaviors
a) Cold Allodynia:
-
Place the rat on a cold metal plate (4°C).
-
Record the latency to the first sign of pain (e.g., lifting or licking the paw).
-
A shorter latency in the CCI group compared to the sham group indicates cold allodynia.
b) Mechanical Hyperalgesia (Randall-Selitto test):
-
Use an analgesimeter to apply a gradually increasing pressure to the dorsal surface of the hind paw.
-
Record the pressure at which the rat withdraws its paw.
-
A lower paw withdrawal threshold in the CCI group compared to the sham group indicates mechanical hyperalgesia.[5]
c) Thermal Allodynia:
-
Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw.
-
A shorter paw withdrawal latency in the CCI group is indicative of thermal allodynia.[6][7]
Synaptamide Administration
-
Prepare a solution of Synaptamide in the appropriate vehicle (e.g., saline).
-
Administer the solution via subcutaneous injection at a dosage of 4 mg/kg/day.[1][2][3]
-
Begin the administration immediately after the CCI surgery and continue for the duration of the study (e.g., 14 or 35 days).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for inducing and treating neuropathic pain in a rat model.
Caption: Putative anti-inflammatory mechanism of Synaptamide in alleviating neuropathic pain.
References
- 1. Modulation of Hippocampal Astroglial Activity by Synaptamide in Rats with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic Activity of Synaptamide in a Rat Sciatic Nerve Chronic Constriction Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptamide modulates glial and neurotransmitter activity in the spinal cord during neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing N-Docosahexaenoylethanolamine (Synaptamide) in a Mouse Model of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Terminology: While the initial topic specified "Docosahexaenoyl glycine," a thorough review of the scientific literature reveals a greater abundance of research on a closely related derivative of docosahexaenoic acid (DHA), namely N-docosahexaenoylethanolamine (DHEA) , also known as synaptamide . This document will focus on the application of synaptamide in mouse models of neuroinflammation, as it is a well-characterized compound with significant anti-inflammatory and neuroprotective properties.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The endocannabinoid system and related lipid mediators are emerging as promising targets for therapeutic intervention. Synaptamide, an endogenous N-acylethanolamine synthesized from DHA, has demonstrated potent anti-inflammatory effects in models of neuroinflammation.[1][2][3] These application notes provide a comprehensive overview of the use of synaptamide in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation, including detailed experimental protocols, data presentation, and visualization of relevant pathways.
Data Presentation: Effects of Synaptamide on Neuroinflammation Markers
The following tables summarize the quantitative effects of synaptamide treatment in an LPS-induced mouse model of neuroinflammation.
Table 1: Effect of Synaptamide on Pro-inflammatory Cytokine Production in vitro
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | - | - |
| LPS | 32.56 ± 0.60 | 21.61 ± 0.23 | 24.48 ± 0.55 |
| LPS + Synaptamide | 27.74 ± 0.17 | 19.46 ± 0.57 | 20.88 ± 0.72 |
| p-value | p < 0.001 | p < 0.001 | p < 0.01 |
| Data derived from studies on the SIM-A9 microglia cell line.[1] |
Table 2: Effect of Synaptamide on Hippocampal Pro-inflammatory Cytokines in vivo
| Treatment Group | TNF-α (% of Control) | IL-1β (% of Control) |
| Vehicle | 100 | 100 |
| LPS | Increased | Increased |
| LPS + Synaptamide | Reduced vs. LPS | Reduced vs. LPS |
| Synaptamide was found to reverse the LPS-mediated increase in hippocampal TNF-α and IL-1β.[1] |
Table 3: Effect of Synaptamide on Microglia and Astrocyte Activation Markers in vivo
| Marker | Brain Region | LPS Effect | LPS + Synaptamide Effect |
| Iba-1 (Microglia) | Hippocampus | Increase | Inhibition of Increase |
| GFAP (Astrocytes) | CA1 | 4.52 ± 0.41% | 1.97 ± 0.23% (p < 0.001) |
| CA3 | 7.74 ± 0.50% | 4.55 ± 0.36% (p < 0.001) | |
| DG | 4.43 ± 0.57% | 2.36 ± 0.32% (p < 0.01) | |
| Data represents the percentage of stained area.[1] |
Table 4: Effect of Synaptamide on M2 Microglia Polarization Markers and BDNF in vivo
| Marker | LPS Effect | LPS + Synaptamide Effect | p-value |
| Arginase 1 (Arg1) | 88.82 ± 2.69% | 107.10 ± 1.91% | p < 0.01 |
| CD206 | 83.76 ± 0.77% | 97.86 ± 1.85% | p < 0.001 |
| BDNF (CA3) | 3.42 ± 0.29% | 10.38 ± 0.89% | p < 0.05 |
| Data is presented as a percentage relative to control.[1] |
Experimental Protocols
LPS-Induced Neuroinflammation Mouse Model
This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS).
-
Animals: Male C57BL/6 mice (3 months old) are commonly used.[4]
-
Housing: Animals should be housed 3-4 per cage with a 12-hour light/dark cycle and ad libitum access to food and water. Temperature and humidity should be kept constant (23 ± 2 °C and 55 ± 15%, respectively).[4]
-
LPS Administration: Administer LPS from Escherichia coli (serotype O55:B5) intraperitoneally (i.p.). A common dosage regimen is 750 µg/kg/day for 7 consecutive days to induce chronic neuroinflammation.[2][4]
-
Control Group: The vehicle control group should receive intraperitoneal injections of sterile saline.
Synaptamide Administration
-
Preparation: Synaptamide can be dissolved in a vehicle solution, such as a mixture of sterile saline, ethanol, and Tween 80.
-
Administration: Administer synaptamide via intraperitoneal (i.p.) injection. A typical effective dose is 10 mg/kg/day for 7 days, administered concurrently with LPS.[2][4]
-
Treatment Groups:
-
Vehicle Control
-
LPS only
-
LPS + Synaptamide
-
Synaptamide only
-
Assessment of Neuroinflammation
-
Tissue Collection: At the end of the treatment period, euthanize mice and collect brain tissue. The hippocampus is a key region for analysis in neuroinflammation studies.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Homogenize hippocampal tissue in an appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
-
Immunohistochemistry:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brains using a cryostat.
-
Perform immunohistochemical staining for:
-
Microglial activation: Ionized calcium-binding adapter molecule 1 (Iba-1).
-
Astrogliosis: Glial fibrillary acidic protein (GFAP).
-
-
Image the stained sections using a microscope and quantify the stained area using image analysis software.
-
-
Western Blotting:
-
Extract proteins from hippocampal tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against markers of M2 microglia polarization (e.g., Arginase 1, CD206) and neurotrophic factors (e.g., BDNF).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify band density and normalize to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of Synaptamide in Neuroinflammation
Caption: Proposed signaling pathway of synaptamide in mitigating neuroinflammation.
Experimental Workflow
Caption: Experimental workflow for studying synaptamide in a mouse model of neuroinflammation.
References
- 1. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Docosahexanoylethanolamine Reduces Microglial Activation and Improves Hippocampal Plasticity in a Murine Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Docosahexanoylethanolamine Reduces Microglial Activation and Improves Hippocampal Plasticity in a Murine Model of Neuroinflammation [mdpi.com]
Application Notes and Protocols for Docosahexaenoyl Glycine in Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Docosahexaenoyl glycine (DHA-glycine) in ethanol, a critical step for its use in a variety of research applications. The information presented here is intended to ensure accurate and reproducible experimental outcomes.
Product Information
This compound (DHA-glycine) is a bioactive lipid molecule composed of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine. It is a member of the N-acyl amide family of endogenous signaling molecules and has garnered significant interest for its potential therapeutic effects, particularly its anti-inflammatory properties.
Data Presentation
Quantitative data regarding the solubility of this compound and a structurally similar N-acyl glycine, N-Oleoyl glycine, are summarized in the table below for easy comparison.
| Compound | Solvent | Solubility | Source |
| This compound | Ethanol | 25 mg/mL | Cayman Chemical |
| N-Oleoyl glycine | Ethanol | ~12 mg/mL | Cayman Chemical[1][2] |
| N-Oleoyl glycine | DMSO | ~12 mg/mL | Cayman Chemical[2] |
| N-Oleoyl glycine | Dimethyl formamide (DMF) | ~10 mg/mL | Cayman Chemical[1] |
| N-Oleoyl glycine | 1:4 solution of Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | Cayman Chemical[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a concentrated stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (200 proof)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or on weighing paper.
-
Transfer: Carefully transfer the weighed solid into a sterile, amber glass vial. The use of an amber vial is recommended to protect the compound from light.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (up to 25 mg/mL).
-
Inert Gas Purge: To minimize oxidation of the polyunsaturated fatty acid chain, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
For compounds that are more difficult to dissolve, brief sonication in a water bath sonicator can be employed until the solution becomes clear.
-
-
Storage: Store the stock solution at -20°C for long-term storage. For short-term storage (up to one month), -20°C is also recommended. It is advisable to store the solution under an inert atmosphere to maintain stability.[3]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the dilution of the ethanol stock solution into an aqueous buffer for use in cell culture experiments.
Materials:
-
This compound ethanol stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS pH 7.2, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Aqueous Buffer: Gently warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Dilution:
-
In a sterile polypropylene tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the aqueous buffer, add the desired volume of the this compound ethanol stock solution to achieve the final working concentration. This gradual addition to a vortexing solution helps to prevent precipitation of the lipid.
-
-
Final Concentration of Ethanol: Be mindful of the final concentration of ethanol in your working solution, as it can have effects on cells. It is recommended to keep the final ethanol concentration below 0.1% in most cell-based assays.
-
Use Immediately: It is highly recommended to use the freshly prepared aqueous working solution immediately. For N-acyl glycines, it is not recommended to store the aqueous solution for more than one day.[1]
Mandatory Visualizations
Experimental Workflow: Dissolving this compound in Ethanol
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of N-Acyl Amides
Caption: N-Acyl Amide Signaling via GPR55 and TRPV4.
References
Revolutionizing Neuroscience: A Detailed Protocol for LC-MS/MS Analysis of N-Acyl Amino Acids in Brain Tissue
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for neuroscience and drug development, this application note details a robust and sensitive method for the quantitative analysis of N-acyl amino acids (NAAs) in brain tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling deeper insights into the complex roles of these signaling lipids in the central nervous system.
N-acyl amino acids are a class of endogenous signaling molecules involved in a myriad of physiological processes within the brain, including neuromodulation, inflammation, and energy homeostasis.[1][2] Their diverse functions and potential as therapeutic targets have spurred the need for reliable and accurate analytical methods to quantify their presence in complex biological matrices like brain tissue. This LC-MS/MS method offers the high selectivity and sensitivity required to unravel the subtle but significant changes in NAA levels associated with various neurological conditions and in response to novel therapeutic agents.
Unveiling the Brain's Lipid Messengers
N-acyl amino acids consist of an amino acid linked to a fatty acid via an amide bond.[1] This structure imparts amphipathic properties, allowing them to interact with a variety of cellular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[2] For instance, N-arachidonoyl glycine (NA-Gly) has been shown to interact with glycine receptors and transporters, highlighting its potential role in modulating neurotransmission.[1][2] Understanding the precise concentrations of different NAAs in specific brain regions is crucial for elucidating their physiological and pathological roles.
This application note provides a complete protocol, including a detailed sample extraction procedure optimized for high recovery of NAAs from brain tissue, followed by a validated LC-MS/MS method for their accurate quantification.
Experimental Workflow Overview
The experimental workflow is designed to ensure reproducibility and accuracy in the analysis of N-acyl amino acids from brain tissue. The key stages of the process are outlined below.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Chloroform, Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate, Phenylmethylsulfonyl fluoride (PMSF)
-
Internal Standards (IS): Deuterated N-acyl amino acid standards (e.g., NAGly-d8)
-
Solid Phase Extraction (SPE) cartridges (optional)
Protocol 1: N-Acyl Amino Acid Extraction from Brain Tissue
This protocol is a modified version of established lipid extraction methods, optimized for N-acyl amino acids.
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen brain tissue.
-
Homogenize the tissue in 1 mL of ice-cold 2:1 chloroform:methanol containing a protease inhibitor like 2 mM PMSF.[3] A bead beater or ultrasonic homogenizer can be used.
-
-
Liquid-Liquid Extraction:
-
Sample Collection and Evaporation:
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 methanol:water).[4]
-
Protocol 2: LC-MS/MS Analysis
The following parameters provide a starting point and may require optimization based on the specific instrument and analytes of interest.
-
Liquid Chromatography (LC) System: An Agilent 1200 HPLC system or equivalent.[4]
-
Column: A C18 column, such as a Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm), is suitable for separating NAAs.[3]
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A typical gradient starts at 50% B, ramps to 100% B over 10 minutes, holds at 100% B for a few minutes, and then returns to initial conditions for re-equilibration.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 4 µL.[3]
-
Column Temperature: 40°C.[3]
-
Mass Spectrometry (MS) System: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific NAA.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target N-acyl amino acid and internal standard must be determined and optimized.
Quantitative Data Summary
The following table summarizes the endogenous levels of several N-acyl amino acids identified in rodent brain tissue from published studies. These values can serve as a reference for researchers.
| N-Acyl Amino Acid | Species | Brain Region | Endogenous Level (pmol/g wet tissue) | Reference |
| N-Arachidonoyl Glycine (NAGly) | Mouse | Whole Brain | 13.1 ± 2.1 | [4] |
| N-Arachidonoyl GABA (NAGABA) | Mouse | Whole Brain | 5.3 ± 0.8 | [4] |
| N-Arachidonoyl Serine (NASer) | Mouse | Whole Brain | 3.1 ± 0.5 | [4] |
| N-Arachidonoyl Alanine (NAAla) | Mouse | Whole Brain | 9.7 ± 1.9 | [4] |
| Anandamide (AEA) | Rat | Whole Brain | 11 ± 7 | [5] |
| N-Arachidonoyl PE | Rat | Whole Brain | 22 ± 16 | [5] |
| Various NAAs | Rat | Whole Brain | 0.26 to 333 | [6] |
Signaling Pathways of N-Acyl Amino Acids
N-acyl amino acids exert their effects through various signaling pathways. A simplified representation of a potential signaling cascade involving an N-acyl amino acid is depicted below.
Conclusion
The LC-MS/MS method detailed in this application note provides a powerful tool for the sensitive and specific quantification of N-acyl amino acids in brain tissue. By offering a comprehensive and reproducible protocol, this work aims to facilitate further research into the neurophysiological and pathological roles of these important lipid mediators. The ability to accurately measure NAA levels will undoubtedly accelerate the discovery of new biomarkers and the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of N-Acyl Glycines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synthesis of N-acyl glycines (NAGs), a class of lipid signaling molecules with significant therapeutic potential. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, visual diagrams of synthetic pathways and experimental workflows are included to facilitate understanding.
Introduction
N-acyl glycines are endogenous lipids involved in various physiological processes, making them attractive targets for drug development. Their roles in neuromodulation, inflammation, and pain signaling have spurred interest in their synthesis for research and therapeutic applications.[1][2] This document outlines established methods for their in vitro production.
Synthesis Methodologies
The in vitro synthesis of N-acyl glycines can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.
Chemical Synthesis: This traditional approach often involves the acylation of glycine using activated acylating agents. A common method is the Schotten-Baumann reaction, which utilizes acyl chlorides.[3] Another approach involves the use of acetic anhydride for the synthesis of acetylglycine.[4] While effective, chemical methods can sometimes require harsh reaction conditions and the use of hazardous reagents like phosgene-derived acyl chlorides.[3]
Enzymatic Synthesis: As a greener alternative, enzymatic synthesis utilizes enzymes like lipases or N-acyltransferases to catalyze the formation of the amide bond between a fatty acid and glycine.[3][5] This approach offers high specificity and milder reaction conditions. Chemo-enzymatic methods combine chemical and enzymatic steps to achieve higher yields or accommodate specific substrates.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods described in the literature, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Enzymatic Synthesis Methods for N-Acyl Glycines
| Enzyme Source | Acyl Donor | Glycine Derivative | Solvent | Reaction Time (h) | Product Yield (%) | Reference |
| Candida antarctica lipase B | Arachidonic acid methyl ester | Glycine | Acetonitrile | 24 | 75 | [6] |
| Modified Rhizomucor miehei lipase | C8-C18 free fatty acids | Glycine | Aqueous (with glycerol) | Not Specified | up to 80 | [3] |
| Glycine N-acyltransferase (GLYAT) | Acyl-CoA | Glycine | Aqueous buffer | Not Specified | Not Specified | [7][8] |
Table 2: Chemical Synthesis of Acetylglycine
| Reactants | Solvent | Reaction Time | Product Yield (%) | Reference |
| Glycine, Acetic Anhydride | Water | 15-20 minutes (initial), overnight crystallization | 89-92 | [4] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of N-Arachidonoyl Glycine
This protocol is adapted from a study describing a two-step process involving the acylation of a glycine ester followed by de-protection.[6]
Materials:
-
Arachidonic acid
-
Glycine tert-butyl ester
-
Candida antarctica lipase B (CALB)
-
Arachidonic acid methyl ester
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Enzymatic Acylation:
-
In a suitable reaction vessel, dissolve glycine tert-butyl ester and arachidonic acid methyl ester in acetonitrile.
-
Add Candida antarctica lipase B to the mixture.
-
Stir the reaction at a controlled temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Deprotection:
-
After the enzymatic reaction, remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting ester in dichloromethane.
-
Add trifluoroacetic acid to the solution to remove the tert-butyl protecting group.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield N-arachidonoyl glycine.
-
Purify the final product using column chromatography if necessary.
-
Protocol 2: Chemical Synthesis of N-Acetylglycine
This protocol is based on the method described in Organic Syntheses for the acetylation of glycine using acetic anhydride.[4]
Materials:
-
Glycine
-
Acetic anhydride (95%)
-
Water
-
Ice bath
-
Mechanical stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of water with vigorous stirring.
-
Once the glycine is nearly dissolved, add 215 g (2 moles) of 95% acetic anhydride in one portion.
-
Continue vigorous stirring for 15-20 minutes. The solution will become hot, and acetylglycine may start to crystallize.
-
Place the flask in a refrigerator (5-7°C) overnight to ensure complete crystallization.
-
Collect the precipitated product on a Büchner funnel and wash it with ice-cold water.
-
Dry the product at 100–110°C. This first crop should yield 75–85 g of N-acetylglycine.
-
To recover more product, take the combined filtrate and washings and evaporate to dryness under reduced pressure at 50–60°C.
-
Recrystallize the residue from 75 mL of boiling water, wash with ice-cold water, and dry to obtain a second fraction of 20–30 g.
Visual Diagrams
The following diagrams illustrate the key pathways and workflows involved in the synthesis of N-acyl glycines.
Caption: Chemo-enzymatic synthesis of N-arachidonoyl glycine.
References
- 1. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Docosahexaenoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amide, a class of lipid signaling molecules formed by the conjugation of docosahexaenoic acid (DHA) with the amino acid glycine.[1][2] Found in the central nervous system and peripheral tissues, DHA-Gly is emerging as a bioactive lipid with potential therapeutic applications.[3] This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the biological activities of DHA-Gly, including its anti-inflammatory effects and its role in ion channel modulation.
Recent studies have identified DHA-Gly as a modulator of several cellular targets. It has been shown to exhibit anti-inflammatory properties in microglial cells and to interact with specific receptors, including G protein-coupled receptor 55 (GPR55) and transient receptor potential (TRP) channels.[4] Specifically, it acts as an inverse agonist of GPR55 and a potentiator of TRPV4 channels, while also showing agonist activity at TRPV1.[4][5] Furthermore, DHA-Gly can be metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives that also possess anti-inflammatory activity.[4] Additionally, it has been found to activate IKs potassium channels, suggesting a role in regulating cardiac electrophysiology.[6]
These findings indicate that DHA-Gly is a pleiotropic signaling molecule with potential applications in neuroinflammation, pain modulation, and cardiovascular research. The following protocols provide a framework for researchers to explore the cellular mechanisms of DHA-Gly in various in vitro models.
Data Presentation
Table 1: Reported Bioactivities of this compound
| Parameter | Cell Line/System | Value/Effect | Reference |
| IKs Channel Activation (IC50) | RBL-2H3 | 24 µM | [6] |
| GPR55 Interaction | Microglial Cells | Inverse Agonist | [4] |
| TRPV4 Interaction | Microglial Cells | Potentiator | [4] |
| TRPV1 Interaction | HEK-293 cells | Agonist | [5][7] |
| Anti-inflammatory Activity | Microglial Cells | Increased formation of DHA-Gly correlates with anti-inflammatory effects | [4] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects of DHA-Gly in Microglial Cells
This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 or other suitable microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DHA-Gly)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6)
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
DHA-Gly Preparation and Treatment:
-
Prepare a stock solution of DHA-Gly in a suitable solvent (e.g., ethanol or DMSO).
-
On the day of the experiment, dilute the DHA-Gly stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). A vehicle control should be prepared with the same final concentration of the solvent.
-
-
Experimental Treatment:
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of DHA-Gly or vehicle control.
-
Pre-incubate the cells with DHA-Gly for 1-2 hours.
-
Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells that are not treated with LPS.
-
-
Incubation and Sample Collection:
-
Incubate the plates for a further 24 hours.
-
After incubation, collect the cell culture supernatants and store them at -80°C for subsequent analysis of inflammatory mediators.
-
-
Analysis of Inflammatory Mediators:
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of DHA-Gly.
-
Protocol 2: Analysis of DHA-Gly-Induced Calcium Influx via TRPV Channels
This protocol describes a method to investigate the effect of this compound on intracellular calcium levels, particularly through its interaction with TRPV channels, using a fluorescent calcium indicator.
Materials:
-
HEK-293 cells stably expressing human TRPV1 or TRPV4, or a neuronal cell line endogenously expressing these channels.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-Tyrode buffer
-
This compound (DHA-Gly)
-
Positive control agonists for TRPV1 (e.g., Capsaicin) and TRPV4 (e.g., GSK1016790A)
-
A fluorescence plate reader or fluorescence microscope capable of measuring intracellular calcium dynamics.
Procedure:
-
Cell Preparation:
-
Plate the cells on black-walled, clear-bottom 96-well plates and grow to 75-85% confluency.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 3 µM Fura-2 AM) and 0.05% w/v Pluronic F-127 in HEPES-Tyrode buffer.
-
Remove the culture medium, wash the cells once with HEPES-Tyrode buffer, and then add the loading buffer to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HEPES-Tyrode buffer to remove excess dye.
-
Add 175 µL of HEPES-Tyrode buffer to each well and incubate for an additional 20 minutes at room temperature.
-
-
Calcium Mobilization Assay:
-
Prepare solutions of DHA-Gly and control agonists at various concentrations in HEPES-Tyrode buffer.
-
Place the 96-well plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the DHA-Gly or control agonist solutions to the wells and immediately begin recording the fluorescence signal over time (typically for several minutes). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
-
Compare the response induced by DHA-Gly to that of the vehicle control and positive control agonists.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound.
Caption: Workflow for assessing anti-inflammatory effects.
Caption: Workflow for calcium influx assay.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Analytical Standards for Docosahexaenoyl Glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research indicates its significant role as a bioactive lipid mediator, particularly in the central nervous system where it exhibits anti-inflammatory properties and modulates key signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis, purification, and analytical characterization of DHA-Gly, intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a lipoamino acid with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₅NO₃ | [1][2] |
| Molecular Weight | 385.5 g/mol | [1][2] |
| CAS Number | 132850-40-9 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, DMF, and DMSO | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Biological Activity and Signaling Pathways
This compound has been identified as a signaling molecule with notable effects on neuroinflammation.[3] It functions as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[3] Its metabolism by cytochrome P450 enzymes can lead to the formation of epoxide derivatives, which may also possess biological activity.[3]
Signaling Pathway of this compound
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-acyl glycines that can be adapted for DHA-Gly.
Materials:
-
Docosahexaenoic acid (DHA)
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve DHA (1 equivalent) and glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the methyl ester of DHA-Gly.
-
For saponification, dissolve the crude methyl ester in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude DHA-Gly.
Purification of this compound
This protocol outlines a general method for the purification of lipids using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Glass column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Equilibrate the column with hexane.
-
Dissolve the crude DHA-Gly in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate:acetic acid).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Analytical Methods
This protocol describes a general method for the analysis of N-acyl amino acids after derivatization.
Derivatization (for UV detection):
-
Dissolve the DHA-Gly sample in a suitable solvent.
-
Add a derivatizing agent such as O-phthalaldehyde (OPA) or 2,4'-dibromoacetophenone to introduce a chromophore.[2]
-
Follow the specific reaction conditions for the chosen derivatizing agent.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min, 50% B; 5-20 min, 50-100% B; 20-25 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength for the derivative |
| Injection Volume | 10 µL |
This protocol provides a general method for the quantification of underivatized DHA-Gly in biological samples.
Sample Preparation (from brain tissue):
-
Homogenize the brain tissue in a suitable solvent (e.g., methanol or a chloroform/methanol mixture).
-
Add an internal standard (e.g., deuterated DHA-Gly).
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Centrifuge to separate the layers and collect the organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid |
| Gradient | Optimized for separation of N-acyl amino acids |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for DHA-Gly |
| Product Ions (m/z) | To be determined by infusion and fragmentation analysis |
| Collision Energy | Optimized for the specific instrument and precursor ion |
This protocol outlines a general method for the analysis of amino acids after derivatization, which can be adapted for DHA-Gly.
Derivatization:
-
Hydrolyze the amide bond of DHA-Gly to release free glycine.
-
Derivatize the resulting amino acid using a suitable agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or by esterification followed by acylation.
GC-MS Conditions:
| Parameter | Value |
| Column | Capillary column suitable for amino acid analysis (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp 70°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-500 |
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve a sufficient amount of purified DHA-Gly in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Alkenic protons (-CH=CH-): ~5.3-5.4 ppm
-
Methylene protons adjacent to double bonds (=CH-CH₂-CH=): ~2.8 ppm
-
Allylic protons (-CH₂-CH=CH-): ~2.0-2.1 ppm
-
Methylene protons of the glycine unit (-NH-CH₂-COOH): ~3.9-4.1 ppm
-
Amide proton (-NH-): ~6.0-7.0 ppm
-
Terminal methyl group (-CH₃): ~0.97 ppm
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Carbonyl carbon (amide): ~173 ppm
-
Carbonyl carbon (acid): ~172 ppm
-
Alkenic carbons: ~127-132 ppm
-
Methylene carbon of glycine: ~41 ppm
-
Various methylene carbons of the DHA chain: ~20-35 ppm
-
Terminal methyl carbon: ~14 ppm
Experimental Workflows
Workflow for Synthesis and Purification
Workflow for Quantification in Biological Samples
Concluding Remarks
The protocols and application notes provided herein offer a foundational framework for the study of this compound. As research into the biological significance of this and other N-acyl amino acids continues to expand, the standardization of analytical methods will be crucial for ensuring the reproducibility and comparability of data across different laboratories. Further optimization of the described methods may be necessary depending on the specific experimental context and available instrumentation.
References
Application Notes and Protocols for Glycine Administration in Animal Models for Muscle Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of glycine in various animal models to study its effects on skeletal muscle. The protocols and data presented are intended to serve as a guide for designing and implementing studies to investigate the therapeutic potential of glycine in conditions associated with muscle wasting and dysfunction.
Introduction
Glycine, a non-essential amino acid, has demonstrated significant cytoprotective and anti-inflammatory properties.[1][2] In the context of skeletal muscle, emerging evidence from animal studies suggests that glycine supplementation can preserve muscle mass and function in various catabolic states.[3][4] It has been shown to activate anabolic signaling pathways, suppress proteolytic gene expression, and mitigate inflammation and oxidative stress.[3][5] These findings position glycine as a promising therapeutic agent for muscle wasting conditions such as cachexia, sepsis, and sarcopenia.[3][4][6]
Key Signaling Pathways
Glycine's beneficial effects on skeletal muscle are mediated through the modulation of key signaling pathways that regulate protein synthesis and degradation.
mTORC1 Signaling Pathway
A primary mechanism by which glycine promotes muscle protein synthesis is through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] Glycine supplementation has been shown to increase the phosphorylation of key downstream targets of mTORC1, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to enhanced translation initiation and protein synthesis.[5][7][10] The mTORC1 pathway is crucial for muscle hypertrophy and the maintenance of muscle mass.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Update of the Promise of Glycine Supplementation for Enhancing Physical Performance and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 8. Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sahmri.org.au [research.sahmri.org.au]
Application Notes and Protocols for the Study of N-Acyl Neurotransmitter Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acyl neurotransmitter (NAN) conjugates are a growing class of endogenous lipid signaling molecules, structurally similar to endocannabinoids.[1] This family includes compounds where a fatty acid is conjugated to a neurotransmitter such as dopamine, serotonin, or an amino acid like glycine, GABA, or taurine.[2][3] Over 70 endogenous NANs have been identified, and they are implicated in a wide range of physiological processes within the nervous, vascular, and immune systems.[2][3] These molecules interact with various targets, including G protein-coupled receptors (GPCRs) like CB1 and GPR55, as well as ion channels, making them promising targets for drug discovery.[2][4] The study of these conjugates requires sensitive and specific analytical methods for their extraction, identification, and quantification from complex biological matrices, alongside robust assays to determine their biological activity.
These application notes provide a comprehensive overview of the methodologies used to study N-acyl neurotransmitter conjugates, including detailed experimental protocols for their analysis and characterization.
Methods for Studying N-Acyl Neurotransmitter Conjugates
The analysis of N-acyl neurotransmitter conjugates typically involves several key steps: extraction from biological samples, purification, and subsequent detection and quantification, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
1. Extraction and Purification:
The amphipathic nature of NANs necessitates efficient extraction methods to isolate them from complex biological matrices like brain tissue or plasma. A common approach involves liquid-liquid extraction followed by solid-phase extraction (SPE) for sample cleanup and concentration.
-
Liquid-Liquid Extraction: Tissues are typically homogenized in a solvent mixture such as chloroform:methanol:Tris-HCl buffer to extract lipids.[5]
-
Solid-Phase Extraction (SPE): SPE is a crucial step for purifying and concentrating the analytes of interest while removing interfering substances. C18 cartridges are commonly used for this purpose.[6]
2. Detection and Quantification:
LC-MS/MS is the gold standard for the sensitive and selective quantification of N-acyl neurotransmitter conjugates due to its ability to separate complex mixtures and provide structural information based on mass-to-charge ratios and fragmentation patterns.[6][7] Multiple Reaction Monitoring (MRM) is often employed for its high selectivity and sensitivity in detecting specific parent-daughter ion transitions for each analyte.[5]
3. N-Acyltransferase Activity Assays:
To study the biosynthesis of these conjugates, N-acyltransferase activity assays are employed. These assays measure the enzymatic transfer of an acyl group from a donor molecule (like acyl-CoA) to a neurotransmitter or amino acid acceptor. Various methods are available, including fluorometric, colorimetric, and radiolabeling assays.[8]
Experimental Protocols
Protocol 1: Extraction and Purification of N-Acyl Neurotransmitter Conjugates from Brain Tissue
This protocol describes a general method for the extraction and solid-phase purification of N-acyl neurotransmitter conjugates from brain tissue, adapted from methodologies for similar lipid amides.[6]
Materials:
-
Brain tissue
-
Internal standards (e.g., deuterated N-acyl amino acids)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Solid-Phase Extraction (SPE) cartridges (C18, e.g., 100 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the frozen brain tissue (~50-100 mg) and place it in a glass tube.
-
Add a known amount of the internal standard mixture.
-
Homogenize the tissue in a 2:1:1 (v/v/v) mixture of chloroform:methanol:Tris-HCl buffer.
-
Vortex the homogenate vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase into a new tube.
-
Re-extract the aqueous phase and tissue pellet with chloroform, vortex, and centrifuge again.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned SPE column.
-
Wash the column with 0.5 mL of water to remove salts and polar impurities.
-
Elute the N-acyl neurotransmitter conjugates with 2 x 0.8 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final extract in a suitable solvent (e.g., 100 µL of methanol:water, 70:30, v/v) for LC-MS/MS analysis.[6]
Protocol 2: LC-MS/MS Quantification of N-Acyl Neurotransmitter Conjugates
This protocol provides a general framework for the LC-MS/MS analysis of N-acyl neurotransmitter conjugates. Specific parameters may need to be optimized for different analytes and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (adapted from[7]):
-
Column: C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Gradient:
-
Start at 50% B
-
Ramp to 100% B over 10 minutes
-
Hold at 100% B for 2.4 minutes
-
Return to 50% B in 0.1 minutes
-
Re-equilibrate at 50% B for 2.5 minutes
-
-
Injection Volume: 4 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Dependent on the instrument (e.g., 700°C[7])
-
MRM Transitions: Specific precursor and product ions for each N-acyl neurotransmitter conjugate and internal standard must be determined by direct infusion of standards.
Protocol 3: N-Acyltransferase Fluorometric Activity Assay
This protocol is a general method for measuring N-acyltransferase activity based on the detection of free Coenzyme A (CoA) produced during the reaction.[8]
Materials:
-
Enzyme source (e.g., cell lysate or purified enzyme)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Acyl-CoA substrate (e.g., Oleoyl-CoA)
-
Amino acid or neurotransmitter substrate (e.g., glycine)
-
Fluorometric detection reagent for thiols (e.g., ThioGlo™)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, enzyme source, and the amino acid/neurotransmitter substrate in the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the Acyl-CoA substrate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by proceeding directly to detection).
-
Add the fluorometric detection reagent to each well and mix.
-
Incubate at room temperature for 5-10 minutes to allow for the reaction with free CoA.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity based on a standard curve of known CoA concentrations.
Quantitative Data Summary
The endogenous levels of N-acyl neurotransmitter conjugates can vary significantly depending on the specific conjugate, the biological matrix, and the species. The following tables summarize some reported concentrations.
| N-Acyl Amino Acid | Biological Matrix | Species | Concentration (pmol/g wet weight) | Reference |
| N-arachidonoyl glycine (NAGly) | Whole Brain | Mouse | 13.1 ± 2.1 | [6] |
| N-arachidonoyl GABA (NAGABA) | Whole Brain | Mouse | 5.3 ± 0.8 | [6] |
| N-arachidonoyl serine (NASer) | Whole Brain | Mouse | 3.1 ± 0.5 | [6] |
| N-arachidonoyl alanine (NAAla) | Whole Brain | Mouse | 9.7 ± 1.9 | [6] |
| N-arachidonoyl dopamine (NADA) | Striatum | Rat | ~5 | [3] |
| N-acyl taurines (various) | Liver | Mouse | 25-50 | [9] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in the study of N-acyl neurotransmitter conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Docosahexaenoyl glycine (DHA-Gly)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Docosahexaenoyl glycine (DHA-Gly) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound (DHA-Gly)?
A1: The recommended storage temperature for DHA-Gly is -20°C for the solid powder form.[1][2][3] Some suppliers also recommend storing solutions at -80°C for long-term stability.[4]
Q2: What is the expected shelf-life of DHA-Gly when stored at -20°C?
A2: When stored as a powder at -20°C, DHA-Gly is stable for at least two to three years.[1][4] For solutions, it is recommended to store them at -80°C, where they can be stable for up to one year.[4]
Q3: In what forms is DHA-Gly typically supplied?
A3: DHA-Gly is often supplied as a solid powder or as a pre-made solution in ethanol.[1][2]
Q4: Is DHA-Gly sensitive to moisture?
A4: Yes, it is recommended to keep DHA-Gly away from moisture.[4]
Q5: How should DHA-Gly be shipped to the laboratory?
A5: DHA-Gly is typically shipped on wet or blue ice to maintain a cold chain.[1][4] However, shipping at ambient temperature may also occur for the solid form.[4]
Troubleshooting Guide
Q1: I am having trouble dissolving DHA-Gly. What should I do?
A1: Difficulty in dissolving DHA-Gly can be addressed by gentle warming and sonication. For higher solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3] Ensure you are using an appropriate solvent as listed in the solubility table below.
Q2: My experimental results are inconsistent. Could DHA-Gly degradation be the cause?
A2: Inconsistent results can be a sign of compound degradation. To minimize this risk, ensure you are following the recommended storage and handling procedures. Prepare fresh solutions for your experiments whenever possible. If you suspect degradation of a stock solution, it is advisable to use a fresh vial of the compound.
Q3: I left my DHA-Gly solution at room temperature for a few hours. Is it still usable?
A3: While short periods at room temperature may not cause significant degradation, it is best practice to minimize the time DHA-Gly solutions spend outside of the recommended storage temperature. For critical experiments, it is recommended to use a freshly prepared solution or a solution that has been properly stored at -80°C.
Data Presentation
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Shelf-Life | Source |
| Powder | -20°C | ≥ 2 years | [1] |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 1 year | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | 25 mg/mL (64.84 mM) | [1][4] |
| DMF | 20 mg/mL (51.88 mM) | [1][4] |
| DMSO | 15 mg/mL (38.91 mM) | [1][4] |
| PBS (pH 7.2) | 2 mg/mL (5.19 mM) | [1][4] |
| Sonication is recommended to aid dissolution in these solvents.[4] |
Experimental Protocols
Protocol for Preparation of a DHA-Gly Stock Solution
-
Aliquoting: Upon receiving the solid DHA-Gly, it is recommended to aliquot the powder into smaller, single-use vials. This practice minimizes the number of freeze-thaw cycles and exposure to atmospheric conditions for the bulk of the compound.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in Table 2. Ethanol, DMF, and DMSO are common choices for creating concentrated stock solutions.
-
Dissolution:
-
Bring the vial of DHA-Gly powder to room temperature before opening to prevent condensation.
-
Add the desired volume of the chosen solvent to the vial to achieve the target concentration.
-
To aid dissolution, gently vortex the vial. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a few minutes.[4] Gentle warming to 37°C can also be applied.[3]
-
-
Storage: Once the DHA-Gly is fully dissolved, store the stock solution at -80°C in tightly sealed vials to ensure stability for up to one year.[4] For short-term storage, -20°C may be acceptable, but -80°C is recommended for long-term preservation of integrity.
-
Handling: When using the stock solution, thaw it quickly and keep it on ice during experimental procedures. Avoid repeated freeze-thaw cycles.
Mandatory Visualization
Caption: Recommended workflow for handling and storing DHA-Gly to ensure stability.
References
Technical Support Center: Docosahexaenoyl glycine (DHA-Gly)
Welcome to the technical support center for Docosahexaenoyl glycine (DHA-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of DHA-Gly in experimental settings, with a particular focus on its solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (DHA-Gly) in PBS?
A1: The reported solubility of this compound in PBS (pH 7.2) is 2 mg/mL (5.19 mM); sonication is recommended to aid dissolution[1][2][3]. It is important to note that this is a starting point, and solubility can be affected by the specific formulation of PBS and other experimental conditions.
Q2: Why is my DHA-Gly not dissolving in PBS even with sonication?
A2: DHA-Gly is a lipophilic molecule due to its long docosahexaenoic acid tail, which can make it challenging to dissolve in aqueous buffers like PBS[1][4]. If you are experiencing issues, it could be due to several factors including the concentration you are trying to achieve, the temperature of the solution, or the specific composition of your PBS. See the Troubleshooting Guide below for detailed steps to address this issue.
Q3: Can I use organic solvents to first dissolve DHA-Gly before adding it to my aqueous experimental medium?
A3: Yes, this is a common strategy for lipophilic compounds. DHA-Gly is soluble in several organic solvents. You can prepare a concentrated stock solution in an appropriate solvent and then dilute it into your aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (e.g., cell culture)[5][6][7].
Q4: What is the stability of DHA-Gly in a PBS solution?
A4: The long-term stability of DHA-Gly in aqueous solutions like PBS can be a concern due to hydrolysis of the amide bond and oxidation of the polyunsaturated fatty acid chain[8][9]. It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, it is best to store stock solutions in an organic solvent at -80°C and dilute into PBS shortly before use[1][3]. Studies on other lipids in PBS suggest that storage at 2°C is preferable to freezing to avoid aggregation, and stability can be pH-dependent[9][10].
Q5: What are the known biological functions of DHA-Gly?
A5: this compound is an endogenous N-acyl amino acid that is part of a class of neuroactive lipids. It is known to have anti-inflammatory and neuroprotective properties[11][12]. It is an agonist for G-protein coupled receptors, such as GPR18, and is involved in signaling pathways that modulate immune responses and pain perception[2][11][13].
Troubleshooting Guide: Solubility Issues of DHA-Gly in PBS
This guide provides a step-by-step approach to troubleshoot and resolve common solubility challenges with DHA-Gly in PBS.
Problem: DHA-Gly does not fully dissolve in PBS at the desired concentration.
Caption: A stepwise workflow for troubleshooting solubility issues of DHA-Gly in PBS.
Detailed Methodologies
Method 1: Basic Dissolution in PBS
-
Preparation : Weigh the required amount of DHA-Gly powder in a sterile, appropriate vial.
-
Solvent Addition : Add the desired volume of sterile PBS (pH 7.2-7.4).
-
Sonication : Place the vial in a bath sonicator and sonicate. The duration may vary, but start with 10-15 minutes. Intermittent vortexing can also help.
-
Observation : Visually inspect the solution for any undissolved particles. A clear solution indicates successful dissolution.
Method 2: Dissolution with Gentle Heating
If Method 1 fails, gentle warming can increase the solubility of some lipids.
-
Follow steps 1 and 2 of Method 1.
-
Heating : Place the vial in a water bath set to a temperature that is safe for the compound's stability, for instance, 37°C[3]. Do not overheat, as it may degrade the DHA-Gly.
-
Agitation : While warming, continue to agitate the solution by vortexing or sonicating.
-
Observation : Check for dissolution.
Method 3: pH Adjustment of PBS
The solubility of N-acyl amino acids can be pH-dependent due to the ionizable carboxylic acid and amine groups[14][15][16][17].
-
Prepare PBS buffers at different pH values (e.g., pH 8.0, 8.5). The glycine component of DHA-Gly has a carboxyl group and an amino group, and its overall charge will change with pH[18][19][20]. Increasing the pH will deprotonate the carboxylic acid, potentially increasing its aqueous solubility.
-
Attempt dissolution using Method 1 or 2 with the pH-adjusted PBS.
-
Neutralization : If you use a higher pH for dissolution, remember to adjust the pH back to your desired experimental pH before use, if necessary.
Method 4: Using a Co-solvent
This is a highly effective method for dissolving lipophilic compounds.
-
Stock Solution : Prepare a high-concentration stock solution of DHA-Gly in an organic solvent such as DMSO or ethanol[1][2][3]. For example, dissolve DHA-Gly in 100% DMSO.
-
Dilution : Add the stock solution dropwise to the vortexing PBS to achieve the final desired concentration.
-
Final Solvent Concentration : Ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts in your experiment[5][6][7].
Method 5: Using a Surfactant
Surfactants can help to emulsify and solubilize lipids in aqueous solutions.
-
Prepare PBS containing a low concentration of a biocompatible surfactant , such as Tween 20 (e.g., 0.05-0.1%)[13][14][21].
-
Attempt dissolution of DHA-Gly in the surfactant-containing PBS using Method 1 or 2.
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Notes | Reference |
| PBS (pH 7.2) | 2 mg/mL | 5.19 mM | Sonication is recommended. | [1][2][3] |
| DMSO | 15 mg/mL | 38.91 mM | Sonication is recommended. | [1][2][3] |
| Ethanol | 25 mg/mL | 64.84 mM | Sonication is recommended. | [1][2][3] |
| DMF | 20 mg/mL | 51.88 mM | Sonication is recommended. | [1][2][3] |
Signaling Pathway
This compound, as an N-acyl amino acid, is known to be an agonist for the G-protein coupled receptor GPR18[2][11]. Activation of GPR18 can initiate downstream signaling cascades that are often associated with anti-inflammatory and immunomodulatory effects.
DHA-Gly Signaling via GPR18
References
- 1. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAGly receptor - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemiis.com [chemiis.com]
- 14. bosterbio.com [bosterbio.com]
- 15. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 16. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the behavior of glycine with changing pH of the solution? - Quora [quora.com]
- 19. pH dependence of the electronic structure of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Docosahexaenoyl Glycine for Neuroprotection
Welcome to the technical support center for researchers utilizing Docosahexaenoyl glycine (DHA-glycine) in neuroprotection studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA-glycine) and what is its potential role in neuroprotection?
This compound is an N-acyl amino acid, a class of endogenous signaling molecules.[1][2] It is formed by the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain health, and the amino acid glycine.[3][4] Both DHA and glycine have individually demonstrated neuroprotective properties. DHA exerts its effects through various mechanisms, including the production of anti-inflammatory and pro-resolving mediators like neuroprotectin D1 (NPD1).[5][6][7] Glycine is known to modulate neurotransmission and has shown neuroprotective effects in models of ischemic stroke.[8][9] The therapeutic potential of DHA-glycine may stem from a synergistic action of its components or through unique signaling pathways.
Q2: What are the proposed mechanisms of action for N-acyl amino acids in neuroprotection?
N-acyl amino acids, including DHA-glycine, are a class of lipid signaling molecules with diverse biological activities.[1][2] Their mechanisms of action are still under investigation but are thought to involve interactions with various cellular targets. Some N-acyl glycines have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels.[4] For instance, N-arachidonoyl glycine (an analogue of DHA-glycine) has been shown to potently drive cellular migration through the GPR18 receptor.[10] It is plausible that DHA-glycine exerts its neuroprotective effects by modulating signaling cascades involved in inflammation, apoptosis, and oxidative stress, similar to its parent molecule, DHA.[6][7]
Q3: How can I synthesize this compound for my experiments?
The synthesis of N-acyl amino acids can be achieved through several methods. One common laboratory-scale approach involves the direct condensation of the fatty acid (DHA) with the amino acid (glycine). This typically requires the activation of the carboxylic acid group of DHA, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with glycine. For more detailed synthetic procedures, researchers can refer to literature on the synthesis of lipoamino acids and other N-acyl amino acids.[11]
Q4: What are the best practices for handling and storing this compound?
As a lipid-based compound, DHA-glycine is susceptible to oxidation due to the polyunsaturated nature of the DHA moiety. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). It is advisable to store it as a solid or in a non-oxidizing solvent. Repeated freeze-thaw cycles should be avoided by aliquoting the compound upon receipt.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility of DHA-glycine in cell culture media. | DHA-glycine is a lipophilic molecule with limited aqueous solubility. | - Prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%).- Complex DHA-glycine with a carrier protein like fatty acid-free bovine serum albumin (BSA). This can improve its solubility and facilitate cellular uptake.- Sonication of the stock solution before dilution into the media may help in dispersion. |
| Inconsistent or no observable neuroprotective effect. | - Suboptimal Dosage: The effective concentration of DHA-glycine may not have been reached.- Compound Degradation: The compound may have oxidized or degraded during storage or in the experimental setup.- Cellular Uptake Issues: The cells may not be efficiently taking up the compound.- Timing of Treatment: The therapeutic window for neuroprotection might be narrow. | - Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective dose.- Verify Compound Integrity: Use freshly prepared solutions. Protect from light and oxygen. Consider analytical methods like HPLC or mass spectrometry to check the purity of your stock.- Enhance Uptake: Use a BSA carrier or other lipid delivery systems.- Optimize Treatment Time: Vary the pre-treatment or post-insult treatment times to identify the optimal window of efficacy. |
| Observed cytotoxicity at higher concentrations. | High concentrations of the vehicle (e.g., DMSO) or the compound itself can be toxic to cells. | - Vehicle Control: Always include a vehicle control group to assess the toxicity of the solvent.- Lower the Concentration: If cytotoxicity is observed, reduce the concentration of DHA-glycine and the vehicle.- Assess Cell Viability: Use multiple cell viability assays (e.g., MTT, LDH, Trypan Blue) to confirm cytotoxicity. |
| Variability between experimental replicates. | - Inconsistent cell seeding density.- Uneven application of the neurotoxic insult.- Pipetting errors with the compound or reagents. | - Ensure a uniform cell monolayer before starting the experiment.- Apply the neurotoxic agent consistently across all wells.- Use calibrated pipettes and ensure thorough mixing of solutions. |
In Vivo Experimentation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in administering DHA-glycine due to poor solubility. | Similar to in vitro, the lipophilic nature of DHA-glycine makes aqueous formulation challenging. | - Formulation Development: Consider formulating DHA-glycine in a biocompatible vehicle such as a lipid emulsion, liposomes, or cyclodextrin-based solutions.- Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will influence the required formulation. Oral bioavailability may be low for such compounds. |
| Lack of neuroprotective effect in animal models. | - Pharmacokinetic Issues: The compound may not be reaching the central nervous system (CNS) in sufficient concentrations due to poor blood-brain barrier (BBB) penetration or rapid metabolism.- Inappropriate Dosing Regimen: The dose and frequency of administration may not be optimal. | - Pharmacokinetic Studies: Conduct preliminary studies to determine the plasma and brain concentrations of DHA-glycine after administration.- Dose Escalation Studies: Test a range of doses to establish a dose-response relationship for the neuroprotective effect.- Alternative Delivery Methods: Consider direct CNS administration (e.g., intracerebroventricular) in initial studies to bypass the BBB and confirm central activity. |
| Adverse effects or toxicity observed in animals. | The compound or the vehicle may have off-target effects. | - Toxicity Studies: Perform acute and sub-chronic toxicity studies to determine the maximum tolerated dose.- Monitor Animal Health: Closely monitor animals for any signs of distress or adverse reactions. |
Experimental Protocols
General In Vitro Neuroprotection Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and neurotoxic insult.
-
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in appropriate culture vessels and allow them to adhere and differentiate as required.
-
-
Preparation of DHA-glycine:
-
Prepare a 10-100 mM stock solution of DHA-glycine in sterile DMSO.
-
Further dilute the stock solution in serum-free culture medium to the desired final concentrations. It is recommended to prepare a serial dilution.
-
-
Treatment:
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Pre-treatment: Remove the culture medium and replace it with a medium containing different concentrations of DHA-glycine or vehicle control. Incubate for a predetermined period (e.g., 2-24 hours).
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Co-treatment: Apply the neurotoxic insult (e.g., glutamate, H₂O₂, oligomeric amyloid-beta) and DHA-glycine simultaneously.
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Post-treatment: Induce neurotoxicity first, then remove the insult and add the medium containing DHA-glycine.
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic agent at a concentration and duration determined from preliminary optimization experiments to induce significant but sub-maximal cell death (e.g., 50-70%).
-
-
Assessment of Neuroprotection:
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After the incubation period (e.g., 24-48 hours), assess cell viability using standard assays such as:
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MTT assay: Measures mitochondrial metabolic activity.
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LDH release assay: Measures membrane integrity.
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Live/Dead staining: (e.g., Calcein-AM/Ethidium Homodimer-1) for direct visualization of viable and dead cells.
-
-
Quantitative Data Summary (Hypothetical Data for DHA-glycine based on related compounds)
The following tables provide an example of how to structure quantitative data from a dose-response study. Note: These are hypothetical values for illustrative purposes and should be determined experimentally for DHA-glycine.
Table 1: In Vitro Neuroprotective Efficacy of DHA-glycine against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| DHA-glycine Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 52 ± 4 |
| 0.1 | 55 ± 5 |
| 1 | 68 ± 6 |
| 10 | 85 ± 5 |
| 50 | 92 ± 4 |
| 100 | 88 ± 6 |
Table 2: In Vivo Neuroprotective Effect of DHA-glycine on Infarct Volume in a Rat Model of Ischemic Stroke
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) |
| Vehicle | - | 150 ± 15 |
| DHA-glycine | 1 | 135 ± 12 |
| DHA-glycine | 5 | 95 ± 10 |
| DHA-glycine | 10 | 70 ± 8 |
| DHA-glycine | 20 | 75 ± 9 |
Visualizations
Signaling Pathways
The neuroprotective effects of DHA, a component of DHA-glycine, are known to involve the activation of pro-survival and anti-inflammatory signaling pathways. It is hypothesized that DHA-glycine may act through similar mechanisms.
Caption: Hypothesized signaling pathway for DHA-glycine mediated neuroprotection.
Experimental Workflow
A typical workflow for assessing the neuroprotective potential of a novel compound like DHA-glycine is outlined below.
Caption: General experimental workflow for evaluating DHA-glycine neuroprotection.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Detection of Endogenous N-Acyl Amides
Welcome to the Technical Support Center for the detection of endogenous N-acyl amides (NAAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these important signaling lipids.
Quick Links
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the analysis of endogenous N-acyl amides.
Q1: What are the primary challenges in detecting endogenous N-acyl amides?
A1: The main challenges stem from their low abundance (often at nanomolar or picomolar levels) in complex biological matrices.[1][2][3] This necessitates highly sensitive and selective analytical methods. Other significant challenges include:
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Limited availability of stable isotope-labeled internal standards (SIL-IS): These are crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.[2][4]
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Matrix effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of NAAs in the mass spectrometer, leading to inaccurate quantification.[5][6]
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Chemical instability: Some NAAs can be sensitive to degradation during sample preparation and analysis.
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Isomeric complexity: Many NAAs exist as isomers (e.g., structural, stereoisomers), which can be difficult to separate and distinguish using standard chromatographic and mass spectrometric techniques.[7]
Q2: Why is LC-MS/MS the preferred method for N-acyl amide analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for NAA analysis due to its high sensitivity, selectivity, and ability to quantify low-abundance lipids in complex mixtures.[8] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a time-consuming derivatization step to make the analytes volatile.[4]
Q3: What are common sources of contamination in N-acyl amide analysis?
A3: Contamination can be a significant issue, leading to artificially inflated measurements. Common sources include:
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Solvents: Some grades of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[4]
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Labware: Plasticizers and other compounds can leach from plastic tubes and pipette tips.
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Sample collection and handling: It is crucial to use clean collection tubes and minimize sample handling to avoid introducing contaminants.
Q4: How can I minimize the degradation of N-acyl amides during sample preparation?
A4: To minimize enzymatic and chemical degradation, samples should be processed quickly and kept on ice. The addition of enzyme inhibitors, such as phenylmethylsulfonyl fluoride (PMSF), can help prevent the hydrolysis of some NAAs.[7] Samples should be stored at -80°C for long-term stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of N-acyl amides.
Guide 1: Poor Chromatographic Peak Shape
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between basic analytes and residual silanol groups on the silica-based column.[9] - Column overload.[10] - Inappropriate injection solvent. | - Use a buffered mobile phase at a slightly acidic pH (e.g., 3-6) to suppress silanol ionization.[11] - Employ an end-capped column or a column with a different stationary phase (e.g., C18).[11] - Reduce the sample concentration or injection volume.[10] - Dissolve the sample in the mobile phase or a weaker solvent.[12] |
| Peak Broadening | - Large extra-column volume (e.g., long tubing).[12] - Column contamination or degradation. - High mobile phase viscosity. | - Use shorter, narrower-bore tubing and low-dead-volume fittings.[12] - Replace the column or use a guard column.[11] - Increase the column temperature to reduce viscosity.[12] |
| Split Peaks | - Clogged frit or column void. - Sample solvent incompatible with the mobile phase. | - Replace the column inlet frit or the entire column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[12] |
Guide 2: Inaccurate or Inconsistent Quantification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Inefficient extraction from the sample matrix.[13] - Analyte breakthrough during solid-phase extraction (SPE).[14] - Incomplete elution from the SPE cartridge.[14] | - Optimize the extraction solvent system; consider a second extraction step.[13] - Ensure the correct SPE sorbent and protocol are used for your specific analytes and matrix.[14] - Test different elution solvents and volumes to ensure complete recovery from the SPE sorbent. |
| Ion Suppression/ Enhancement | - Co-eluting matrix components competing for ionization.[5][15] - High concentrations of salts or other non-volatile compounds in the sample. | - Improve chromatographic separation to resolve analytes from interfering matrix components.[16] - Enhance sample cleanup using techniques like SPE. - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[4] - Dilute the sample, if sensitivity allows.[6] |
| Non-linear Calibration Curve | - Saturation of the detector or ion source at high concentrations.[17] - Matrix effects varying with concentration. - Inappropriate weighting of the regression. | - Narrow the concentration range of the calibration standards.[18] - Use matrix-matched calibrants to mimic the sample matrix.[17] - Apply a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.[1] |
| High Baseline Noise | - Contaminated mobile phase or solvents.[19][20] - Inadequate mobile phase degassing.[15] - Detector issues (e.g., dirty flow cell, failing lamp).[21] | - Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.[19] - Ensure proper degassing of the mobile phase using an online degasser or helium sparging.[15] - Clean the detector flow cell and check the lamp performance.[20] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of various N-acyl amides using LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected N-Acyl Amides
| N-Acyl Amide | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N-Arachidonoyl ethanolamide (AEA) | Serum | 0.004 - 0.084 | - | [1] |
| N-Oleoyl ethanolamide (OEA) | Serum | 0.021 | - | [1] |
| N-Palmitoyl ethanolamide (PEA) | Serum | 0.018 | - | [1] |
| Linoleoyl ethanolamide | Edible Oils | 0.001 | 0.005 | [19] |
| Oleamide | Edible Oils | 0.01 | 0.02 | [19] |
| N-Acyl Taurines (various) | Methanol | 0.3 - 0.4 | 1 | [2] |
| Various Lipid Mediators | Plasma | 0.01 - 17.65 | 0.03 - 58.84 | [22] |
Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, method, and matrix.
Table 2: Recovery of N-Acyl Amides Using Different Extraction Methods
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Chloroform/Methanol) | Brain Tissue | Various aqueous metabolites | Superior to PCA | [23] |
| Solid-Phase Extraction (C18) | Tallow | Primary fatty acid amides | 93 | [24] |
| Solid-Phase Extraction (C18) | Fatty acid methyl esters | Primary fatty acid amides | 95 | [24] |
| Dispersive Solid-Phase Extraction | Plasma | Various drugs | 84 - 93 | [22] |
Experimental Protocols
Detailed methodologies for key experiments in the detection of endogenous N-acyl amides.
Protocol 1: Solid-Phase Extraction (SPE) of N-Acyl Amides from Plasma
This protocol is a general guideline and may require optimization for specific applications.
Materials:
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C18 SPE cartridges
-
Plasma sample
-
Internal standard solution (containing deuterated N-acyl amides)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate
-
Hexane
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of 40% aqueous methanol to remove moderately polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the N-acyl amides with 3 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of N-Acyl Amides
This is an example method and should be optimized for your specific instrument and analytes of interest.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: 50-95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for each N-acyl amide and internal standard should be optimized. For N-acylethanolamides, a common product ion is m/z 62, corresponding to the protonated ethanolamine moiety.[7]
Signaling Pathways and Workflows
Visual representations of key biological pathways and experimental processes.
Biosynthesis and Signaling of N-Acyl Ethanolamides (NAEs)
References
- 1. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Quantification of the Fatty Acid Amidome | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Multidimensional Liquid Chromatography Coupled with Tandem Mass Spectrometry for Identification of Bioactive Fatty Acyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 17. Urea - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. zefsci.com [zefsci.com]
- 20. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 21. agilent.com [agilent.com]
- 22. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comparison of cell and tissue extraction techniques using high-resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of N-acyl Amino Acids from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-acyl amino acids (NAAAs) from plasma samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of N-acyl amino acids from plasma.
Issue 1: Low Recovery of N-acyl Amino Acids
Q: I am experiencing low recovery of my target N-acyl amino acids from plasma. What are the potential causes and how can I troubleshoot this?
A: Low recovery of N-acyl amino acids can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:
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Suboptimal Extraction Method: The choice of extraction technique is critical. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used, but their efficiency can vary depending on the specific NAAA.
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Liquid-Liquid Extraction (LLE): Ensure the solvent system is appropriate for the polarity of your target NAAAs. For instance, a common method involves a two-step extraction with chloroform and methanol.[1] Consider adjusting the solvent ratios or trying different organic solvents.
-
Solid-Phase Extraction (SPE): The choice of sorbent material is crucial. Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often employed. Ensure the pH of the sample and the wash/elution solvents are optimized for efficient binding and release of your NAAAs.
-
-
Inefficient Protein Precipitation: If using a protein precipitation step prior to extraction, incomplete removal of proteins can lead to your analytes being trapped in the protein pellet.
-
Ensure thorough vortexing and adequate incubation time after adding the precipitation solvent (e.g., cold methanol or acetonitrile).
-
Centrifugation speed and time should be sufficient to ensure a compact pellet and clear supernatant.
-
-
Analyte Instability: N-acyl amino acids can be susceptible to degradation, especially due to enzymatic activity in the plasma.
-
Improper pH: The pH of the sample and extraction solvents can significantly influence the ionization state and solubility of NAAAs, thereby affecting their partitioning and recovery. The extraction process is often performed under acidic conditions to ensure the NAAAs are in their protonated form, which can improve their extraction into organic solvents.[1]
Issue 2: High Signal Variability and Poor Reproducibility
Q: My results for N-acyl amino acid quantification are highly variable between replicates. What could be causing this and how can I improve reproducibility?
A: High variability is often linked to inconsistent sample handling and matrix effects.
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Inconsistent Sample Preparation: Manual sample preparation can introduce variability.
-
Automated liquid handling systems can significantly improve the reproducibility of sample extraction.
-
Ensure precise and consistent pipetting of all reagents and samples.
-
-
Matrix Effects and Ion Suppression: Co-eluting endogenous components from the plasma matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[3][4][5]
-
Improve Chromatographic Separation: Optimize your LC method to separate the NAAAs from interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.
-
Enhance Sample Cleanup: A more rigorous sample cleanup using SPE can remove a significant portion of the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate and reproducible quantification.[6]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., stripped plasma) to account for consistent matrix effects.[6]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6][7]
-
-
Analyte Adsorption: N-acyl amino acids can adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting N-acyl amino acids from plasma: LLE or SPE?
A1: The "best" method depends on several factors, including the specific N-acyl amino acids of interest, the required sample throughput, and the available instrumentation.
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Liquid-Liquid Extraction (LLE) is a classic and effective method, particularly for a broad range of NAAAs. It is relatively inexpensive but can be more labor-intensive and may have lower selectivity compared to SPE.
-
Solid-Phase Extraction (SPE) offers higher selectivity and can provide cleaner extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis. It is also more amenable to automation for high-throughput applications. However, method development for SPE can be more time-consuming to optimize the sorbent, wash, and elution conditions.
Q2: How important is sample storage and handling for N-acyl amino acid analysis?
A2: Proper sample storage and handling are critical for accurate and reproducible results. N-acyl amino acids can be unstable in plasma due to enzymatic degradation.
-
Storage Temperature: Plasma samples should be stored at -80°C for long-term stability.[2][8] Storage at higher temperatures can lead to significant changes in amino acid concentrations.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of some amino acids.[2] It is recommended to aliquot plasma samples into smaller volumes before freezing.
-
Processing Time: Once thawed, plasma samples should be processed as quickly as possible to minimize enzymatic activity. Keeping samples on ice during processing is also recommended.
Q3: How do I choose an appropriate internal standard for N-acyl amino acid quantification?
A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the analyte of interest.[9][10] These standards have nearly identical physicochemical properties to the analyte, meaning they will behave similarly during extraction and ionization, thus effectively correcting for variations in recovery and matrix effects.[6][9] If a stable isotope-labeled standard is not available, a structural analog with similar properties (e.g., a similar N-acyl amino acid that is not endogenously present in the sample) can be used, but it may not compensate for all sources of variability as effectively.[10]
Q4: What are the common sources of matrix effects in N-acyl amino acid analysis of plasma?
A4: The primary sources of matrix effects in plasma are phospholipids, salts, and other endogenous small molecules that can co-elute with the N-acyl amino acids and interfere with their ionization in the mass spectrometer source. These interferences can lead to ion suppression or enhancement, resulting in inaccurate quantification.
Q5: Can derivatization improve the recovery and detection of N-acyl amino acids?
A5: Derivatization is a technique used to modify the chemical structure of an analyte to improve its chromatographic properties, ionization efficiency, or detection sensitivity. While not always necessary for N-acyl amino acids, which are generally amenable to LC-MS/MS analysis, derivatization can be beneficial in certain situations, such as when dealing with very low concentrations or when using detection methods other than mass spectrometry. However, derivatization adds an extra step to the workflow, which can introduce variability and may be affected by matrix components.[11]
Data Presentation
Table 1: Comparison of Extraction Method Performance for Amino Acids in Plasma
| Extraction Method | Relative Recovery of Amino Acids | Reproducibility (CV%) | Key Advantages | Key Disadvantages |
| Methanol Precipitation | High for most amino acids[12][13] | Good | Simple, fast, and removes proteins effectively. | May not remove all interfering matrix components. |
| Isopropanol Precipitation | High for many polar metabolites, including some amino acids[12] | Good | Efficiently precipitates proteins. | May result in lower recovery for certain amino acid classes compared to methanol.[12] |
| Butanol:Methanol (BUME) | Variable, generally lower for amino acids compared to methanol[12] | Good | Good for simultaneous extraction of lipids. | Not optimal for polar metabolites like amino acids.[12] |
| Liquid-Liquid Extraction (Folch/Bligh-Dyer) | Good, particularly for lipoamino acids[13] | Variable | Effective for a broad range of lipids and lipophilic compounds. | Labor-intensive, uses chlorinated solvents. |
| Liquid-Liquid Extraction (MTBE-based) | Good, with some differences in lipid class recovery compared to Folch[14] | Generally higher variability than chloroform-based methods[14] | Avoids chlorinated solvents. | May have lower recovery for some polar metabolites. |
| Solid-Phase Extraction (SPE) | Can be optimized for high recovery of specific NAAAs | Excellent | High selectivity, provides clean extracts, amenable to automation. | Method development can be time-consuming. |
Note: Recovery and reproducibility can vary depending on the specific N-acyl amino acid and the detailed protocol used.
Experimental Protocols
Protocol 1: Detailed Methodology for Liquid-Liquid Extraction (LLE) of N-acyl Amino Acids from Plasma
This protocol is a general guideline and may require optimization for specific N-acyl amino acids.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled NAAA). Vortex briefly.
-
-
Protein Precipitation and Initial Extraction:
-
Add 400 µL of cold (-20°C) methanol containing an enzyme inhibitor (e.g., 2 mM PMSF).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Add 200 µL of water.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully collect the lower organic layer (chloroform) into a clean glass tube using a Pasteur pipette, avoiding the protein interface.
-
-
Re-extraction (Optional but Recommended):
-
To the remaining aqueous layer and protein pellet, add another 800 µL of chloroform.
-
Vortex and centrifuge as in steps 3.3 and 3.4.
-
Combine the second organic extract with the first one.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS/MS). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Detailed Methodology for Solid-Phase Extraction (SPE) of N-acyl Amino Acids from Plasma
This protocol is a general guideline for a reversed-phase SPE and will require optimization of the sorbent, wash, and elution steps for your specific analytes.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of 0.1% formic acid in water to acidify the sample. Vortex.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of a wash solution (e.g., 5% methanol in 0.1% formic acid in water) through the cartridge to remove salts and other polar interferences.
-
Apply a vacuum to the cartridge for a few minutes to dry the sorbent.
-
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the N-acyl amino acids with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for your analytical method (e.g., 100 µL).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of N-acyl amino acids from plasma.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma amino-acids analysis: effects of delayed samples preparation and of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Amino Acids in Stored Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amino acid analysis of stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting amino acid stability during long-term storage?
A1: The long-term stability of amino acids in biological samples is primarily influenced by storage temperature, storage duration, the sample matrix (e.g., plasma, serum, dried blood spots), and the number of freeze-thaw cycles.[1][2][3] Temperature and time are the most critical factors, with lower temperatures generally preserving amino acid integrity for longer periods.[1][4]
Q2: What is the recommended storage temperature for long-term preservation of amino acids in plasma or serum?
A2: For long-term storage of plasma or serum samples intended for amino acid analysis, freezing at -80°C is highly recommended.[1][5][6] While storage at -20°C can prevent drastic changes, -80°C provides superior stability over extended periods.[1] Storage at 4°C or room temperature is not suitable for long-term preservation as significant degradation of many amino acids can occur.[2][3][7]
Q3: How do multiple freeze-thaw cycles impact amino acid concentrations?
A3: Repeated freeze-thaw cycles can significantly alter the concentrations of many amino acids.[3][8] These cycles can lead to protein degradation, releasing amino acids and artificially increasing their measured concentrations.[3][8] Conversely, some amino acids, such as isoleucine, tryptophan, and valine, have been observed to decrease after freeze-thaw cycles.[3] It is best practice to aliquot samples into single-use vials to avoid the need for repeated thawing of the entire sample.[9]
Q4: Are some amino acids more prone to degradation during storage than others?
A4: Yes, certain amino acids are notably less stable. Glutamine and asparagine are particularly susceptible to degradation, converting to glutamic acid and aspartic acid, respectively.[4] Other amino acids that have shown significant instability in various studies include arginine, histidine, methionine, tryptophan, and taurine.[1][7][10] Conversely, branched-chain amino acids like valine, leucine, and isoleucine, as well as proline, tend to be more stable.[2][11]
Q5: Does the sample matrix (e.g., plasma vs. dried blood spots) affect stability?
A5: Yes, the sample matrix plays a role in amino acid stability. Dried blood spots (DBS) stored at room temperature are subject to substantial degradation of many amino acids.[1][7] While DBS offers advantages for sample collection and storage, long-term stability at ambient temperatures is poor. For DBS, storage at -20°C or -80°C is recommended to improve stability.[1] Plasma and serum samples also show degradation, but the profiles can differ from DBS. It is crucial to use similarly stored control samples of the same matrix for accurate analysis.[1][7]
Troubleshooting Guides
Issue 1: Unexpectedly low or undetectable concentrations of specific amino acids (e.g., glutamine, arginine, methionine).
-
Possible Cause 1: Degradation due to improper storage temperature.
-
Troubleshooting Step: Verify the storage temperature of your samples. Long-term storage at temperatures warmer than -80°C, especially at 4°C or room temperature, can lead to significant degradation of sensitive amino acids.[1][2][7] Glutamine, for instance, is known to be highly unstable and can be converted to pyroglutamate or glutamate.[1] Arginine, histidine, and methionine have been observed to degrade to levels below the limit of detection within the first year of storage at room temperature in DBS.[1][7]
-
-
Possible Cause 2: Degradation due to extended storage duration.
Issue 2: Inconsistent results between aliquots of the same sample.
-
Possible Cause: Multiple freeze-thaw cycles.
-
Troubleshooting Step: Review your sample handling procedures. Have the parent samples been thawed and refrozen multiple times? Repeated freeze-thaw cycles can cause significant changes in the concentrations of a large percentage of amino acids.[3][12] To avoid this, it is recommended to aliquot samples into single-use tubes upon initial processing.
-
Issue 3: Elevated concentrations of certain amino acids (e.g., glutamate, aspartate, glycine).
-
Possible Cause 1: Conversion from other amino acids.
-
Troubleshooting Step: Check the concentrations of corresponding precursor amino acids. Elevated glutamate may be due to the degradation of glutamine, and increased aspartate can result from asparagine degradation.[4]
-
-
Possible Cause 2: Protein degradation during sample handling or storage.
-
Troubleshooting Step: Evaluate your pre-analytical procedures. Delays in processing blood samples at room temperature can lead to protein degradation and an increase in the concentration of many amino acids.[3][13] Ensure that plasma or serum is separated from cells promptly. For long-term storage, deproteinization of plasma before freezing can improve the stability of some amino acids.[4][14]
-
Data on Amino Acid Stability
The following tables summarize quantitative data on the stability of amino acids under various storage conditions.
Table 1: Stability of Amino Acids in Dried Blood Spots (DBS) Stored for 5 Years (1 year at +4°C, 4 years at room temperature)
| Stability Ranking | Amino Acid | Observation |
| Most Stable | Aspartate | Significant degradation, but most stable among those that degraded. |
| Isoleucine | " | |
| Proline | " | |
| Valine | " | |
| Leucine | " | |
| Tyrosine | " | |
| Alanine | " | |
| Phenylalanine | " | |
| Threonine | " | |
| Citrulline | " | |
| Glutamate | " | |
| Serine | " | |
| Ornithine | " | |
| Glycine | " | |
| Asparagine | " | |
| Lysine | " | |
| Taurine | " | |
| Tryptophan | " | |
| Least Stable | Glutamine | " |
| Undetectable | Arginine | Below limit of detection, likely degraded within the first year. |
| Histidine | " | |
| Methionine | " |
Data synthesized from a study on residual heel prick DBS.[1][7][15]
Table 2: Annual Decrease in Amino Acid Concentrations in Dried Blood Spots Stored Long-Term
| Amino Acid | Annual Decrease (%) | Storage Period |
| Alanine | 6.5 | > 5 years |
| Arginine | 3.3 | > 5 years |
| Leucine | 3.1 | > 5 years |
| Methionine | 7.3 | > 5 years |
| Phenylalanine | 5.7 | > 5 years |
| Citrulline | 8.1 | First 5 years |
| Glycine | 14.7 | First 5 years |
| Ornithine | 16.3 | First 5 years |
| Tyrosine | 1.7 | First 5 years |
| Tyrosine | 7.9 | After 5 years |
Data from a study analyzing filter cards stored from 1989 through 2004.[10][11]
Table 3: Stability of Amino Acids in Serum Under Different Pre-Storage Conditions
| Condition | % of Altered Analytes | Sensitive Amino Acids | Stable Amino Acids |
| 4°C for up to 24h | 54.84% | Histidine, Leucine, Phenylalanine, Tryptophan, Valine, Aspartate, Cystine | Arginine, Tyrosine, Citrulline, α-amino-N-butyric acid, β-aminoisobutyric acid, Ethanolamine, Hydroxyproline |
| 22°C for up to 24h | 58.06% | " | " |
| Up to 3 Freeze-Thaw Cycles | 48.39% | " | " |
Data from a study using iTRAQ-LC-MS/MS.[3][12]
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for Amino Acid Analysis from Serum
This protocol describes a general procedure for preparing serum samples for analysis by LC-MS/MS using iTRAQ labeling.
-
Deproteinization:
-
To a 40 µL aliquot of serum, add 10 µL of 10% sulfosalicylic acid containing an internal standard (e.g., 4 nmol of norleucine).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes at 4°C.[3]
-
-
Dilution and Buffering:
-
Take 10 µL of the supernatant and add 40 µL of labeling buffer (which may contain a derivatization efficiency standard like norvaline).[3]
-
-
Derivatization (Example with iTRAQ):
-
Mix 10 µL of the diluted supernatant with 5 µL of iTRAQ® reagent solution.
-
Vortex for 30 seconds.
-
Terminate the reaction by adding 5 µL of 1.2% hydroxylamine solution and incubate at room temperature for 30 minutes.[3]
-
-
Final Preparation:
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate solvent for LC-MS/MS analysis.[3]
-
Protocol 2: General Method for Amino Acid Analysis by LC-MS/MS
This outlines a typical liquid chromatography-tandem mass spectrometry method for analyzing amino acids.
-
Chromatographic Separation:
-
Column: A common choice is a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an ACQUITY UPLC BEH Amide Column (130 Å, 1.7 µm, 2.1 mm × 100 mm).[1]
-
Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.1% formic acid in 10 mM ammonium formate in 95% acetonitrile/water.[1]
-
Gradient: A gradient from high organic (e.g., 90% B) to lower organic content is typically used to elute the amino acids.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each amino acid.[3]
-
Visualizations
Caption: General workflow for amino acid stability experiments.
Caption: Decision tree for troubleshooting low amino acid levels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma amino-acids analysis: effects of delayed samples preparation and of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Glycine Transporter 2 (GlyT2) Inhibition Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glycine Transporter 2 (GlyT2) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for measuring GlyT2 inhibition?
A1: The primary methods for assessing GlyT2 inhibition include:
-
Radiolabeled Glycine Uptake Assays: This is a traditional and robust method that directly measures the uptake of [³H]glycine into cells expressing GlyT2. Inhibition is quantified by the reduction in radioactivity in the presence of a test compound.[1][2]
-
Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assays: This high-throughput method measures changes in membrane potential that occur upon glycine transport by the electrogenic GlyT2.[3] Glycine uptake leads to a depolarization of the cell membrane, which can be monitored with a voltage-sensitive dye. Inhibitors block this change in fluorescence.
-
Mass Spectrometry (MS) Binding Assays: These assays measure the binding of a known GlyT2 ligand (a "reporter ligand") to the transporter.[4][5][6] Inhibition is determined by the displacement of the reporter ligand by a test compound. This method is a valuable alternative to functional assays for determining ligand affinity.[5][6]
-
Electrophysiological Assays: Techniques like two-electrode voltage clamp in Xenopus oocytes can be used to measure the currents generated by GlyT2 upon glycine application.[2] This method allows for detailed characterization of inhibitor potency and mechanism of action.[2]
Q2: Which cell lines are typically used for GlyT2 inhibition assays?
A2: Commonly used cell lines for stably or transiently expressing GlyT2 include:
-
CHO-K1 (Chinese Hamster Ovary) cells[1]
Q3: Why is it crucial to test for selectivity against GlyT1?
A3: GlyT1 and GlyT2 are the two main glycine transporters, and while they have distinct physiological roles, some compounds may inhibit both.[1][9] GlyT1 inhibition can have different physiological effects, so it's essential to determine the selectivity of a potential GlyT2 inhibitor to ensure that the observed effects are due to specific engagement with GlyT2.[1][10] Screening for activity at both transporters is a standard part of the validation process.[1]
Q4: What are some standard reference inhibitors for GlyT2?
A4: Several well-characterized GlyT2 inhibitors are used as reference compounds in assays:
-
ALX1393: A potent GlyT2 inhibitor that is often used in both in vitro and in vivo studies.[2][11]
-
N-arachidonyl-glycine (NAGly): An endogenous bioactive lipid that acts as a selective, non-competitive, and reversible partial inhibitor of GlyT2.[12]
Troubleshooting Guide
Problem 1: Low Signal-to-Background Ratio or High Well-to-Well Variability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Composition | GlyT2 is a Na+/Cl--dependent transporter.[6] Ensure your assay buffer contains the appropriate concentrations of these ions, as glycine transport is dependent on them.[3] |
| Low GlyT2 Expression in Cells | Verify the expression level of GlyT2 in your cell line using techniques like Western blotting or qPCR. If expression is low, you may need to re-select a clonal cell line or optimize transfection conditions. |
| Cell Health and Viability | Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm membrane integrity. Only use cells from a consistent passage number. |
| Inconsistent Cell Seeding | Use an automated cell counter to ensure uniform cell density across all wells of your assay plate. Inconsistent cell numbers will lead to high variability.[1] |
| Inadequate Washing Steps (Radiolabeled Assays) | In radiolabeled uptake assays, insufficient washing will result in high background from unincorporated [³H]glycine. Optimize the number and speed of wash steps to effectively remove background radioactivity without dislodging the cells.[10] |
| Assay Timing | For kinetic assays, ensure that the incubation time for glycine uptake is within the linear range.[1] You may need to perform a time-course experiment to determine the optimal uptake time. |
Problem 2: Inconsistent IC50 Values for Reference Inhibitors
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect your compound dilutions for precipitation. If solubility is an issue, consider using a different solvent (while ensuring solvent tolerance of the cells) or pre-incubating the compound at 37°C. |
| Incorrect Glycine Concentration | The apparent potency of a competitive inhibitor will depend on the concentration of the substrate (glycine). Ensure you are using a consistent and appropriate concentration of glycine, typically at or near its EC50 or Km value for the transporter.[7] |
| Compound Stability | Verify the stability of your inhibitor in the assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation of the compound will lead to a loss of potency. |
| Assay Incubation Time | For some inhibitors, the IC50 value can be dependent on the pre-incubation time with the cells. Standardize the pre-incubation time for all experiments. |
| Reagent Quality | Ensure the quality and purity of your reference inhibitors and other reagents. Use freshly prepared dilutions for each experiment. |
Problem 3: Test Compound Appears to be a Potent Inhibitor, but the Effect is Not Reproducible
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Nonspecific Inhibition/Cytotoxicity | Your compound may be inhibiting glycine uptake through indirect mechanisms, such as causing cell death. Perform a cytotoxicity assay with your compound at the tested concentrations to rule this out. |
| Compound Interference with Assay Signal | In fluorescence-based assays, the compound itself might be fluorescent or a quencher, leading to a false-positive or false-negative result. Run a control plate with the compound in the absence of cells to check for autofluorescence. |
| Selectivity Issues | The compound might be inhibiting other transporters or cellular processes that indirectly affect glycine uptake. It is crucial to run counter-screens, especially against GlyT1, to confirm selectivity.[1][10] |
Experimental Protocols & Data
Reference Inhibitor Potency
The following table summarizes the reported IC50 values for common GlyT2 inhibitors. Note that values can vary depending on the specific assay conditions and cell line used.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line |
| Org-25543 | Human/Mouse GlyT2 | 12 | [³H]glycine uptake | HEK293 |
| ALX1393 | Human/Mouse GlyT2 | 31 ± 2.7 | [³H]glycine uptake | COS7 |
| ALX1393 | Human/Mouse GlyT1 | ~4000 | [³H]glycine uptake | HEK293 |
| Compound 1 (Org-25543 analog) | Mouse GlyT2 | 100 | [³H]glycine uptake | HEK293 |
| N-arachidonyl-glycine (NAGly) | Human GlyT2 | 9100 ± 3100 | Electrophysiology | HEK293/Xenopus oocytes |
Data compiled from multiple sources.[2][7][12]
Protocol: [³H]Glycine Uptake Assay in HEK293 Cells
This protocol is a generalized procedure based on common practices.[2][8]
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human GlyT2 in appropriate media.
-
Seed cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash: Gently wash the cells with a pre-warmed buffer (e.g., HEPES-buffered saline containing appropriate Na+ and Cl- concentrations).
-
Pre-incubation: Add buffer containing the test compound or reference inhibitor at various concentrations to the wells. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add a solution containing [³H]glycine (e.g., 2 µCi/mL) and unlabeled glycine to reach a final desired concentration (e.g., 10 µM).
-
Incubate: Incubate the plate for a predetermined time within the linear uptake range (e.g., 10 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to remove unincorporated [³H]glycine.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a mild detergent).
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific GlyT2-mediated uptake by subtracting the signal from non-transfected cells or wells treated with a high concentration of a known GlyT2 inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow: Radiolabeled Glycine Uptake Assay
Caption: Workflow for a typical [³H]glycine uptake inhibition assay.
Troubleshooting Logic: Low Signal-to-Background
Caption: Decision tree for troubleshooting low signal-to-background issues.
References
- 1. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Extraction of Lipid Signaling Molecules from Brain Tissue
Welcome to the technical support center for the optimization of lipid signaling molecule extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to lipid extraction from this complex tissue.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your lipid extraction experiments.
Question: Why am I seeing low recovery of certain lipid classes, particularly polar lipids?
Answer: Low recovery of specific lipid classes is a common issue. The choice of extraction solvent is critical and can significantly impact the recovery of different lipids.
-
Issue: The use of certain solvent systems can lead to the inefficient extraction of polar lipids. For instance, methods utilizing methyl-tert-butyl ether (MTBE) have been shown to have significantly lower recoveries for lysophosphatidylcholines, lysophosphatidylethanolamines, acylcarnitines, sphingomyelins, and sphingosines.[1] While the MTBE method is effective for some lipid classes like lactosyl ceramides, it may not be optimal for broad-spectrum lipidomics.[1]
-
Solution: For a broad range of lipid classes, the Folch method, which uses a chloroform:methanol mixture, is often considered the most effective and provides high reproducibility for brain tissue.[1][2] If you are specifically targeting acidic phospholipids like polyphosphoinositides, it is necessary to acidify the initial chloroform-methanol mixture to improve their recovery.[2][3] However, be aware that acidification can lead to the cleavage of plasmalogens.[2]
Question: My results are not reproducible. What could be the cause?
Answer: Poor reproducibility can stem from several factors, from the extraction method itself to sample handling.
-
Issue: Some extraction methods are inherently less reproducible for brain tissue. For example, isopropanol (IPA) and ethyl acetate/ethanol (EE) methods have demonstrated poor reproducibility in extracting lipids from brain tissue.[1]
-
Solution:
-
Method Selection: The Folch method has been shown to have high reproducibility for lipid extraction from the brain.[1]
-
Homogenization: Ensure complete and consistent homogenization of the brain tissue. Incomplete homogenization will lead to variable extraction efficiencies. The tissue should be finely chopped and then homogenized in the solvent mixture until a homogenous suspension is achieved.[4]
-
Phase Separation: Ensure a clean separation of the aqueous and organic phases. After adding water or a salt solution to induce phase separation, centrifuge the mixture to get a clear interface.[3][4] When collecting the lipid-rich lower phase, be careful not to disturb the interface.
-
Standardization: Use internal standards to account for variability in extraction efficiency. Spiking stable isotope-labeled internal standards into the sample before extraction can help compensate for method-related variations.[1]
-
Question: I am concerned about the use of toxic solvents like chloroform. Are there safer alternatives?
Answer: Yes, there are alternatives to chloroform that are less toxic and can offer other advantages.
-
Alternative: A method using methyl-tert-butyl ether (MTBE) has been developed as a safer alternative to the traditional Folch extraction.[5][6]
-
Advantages of MTBE:
-
Considerations: While safer, the MTBE method may result in lower recovery of certain polar lipid classes.[1] Therefore, the choice of solvent should be guided by the specific lipid signaling molecules you are targeting. For broad lipid profiling, the Folch method may still be superior in terms of recovery and reproducibility.[1]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about lipid extraction from brain tissue.
What is the principle behind lipid extraction from brain tissue?
The fundamental principle of lipid extraction from brain tissue is to use organic solvents to solubilize lipids and separate them from other cellular components like proteins, DNA, and carbohydrates.[3] The most common methods, like the Folch and Bligh-Dyer procedures, use a mixture of a non-polar solvent (chloroform) and a polar solvent (methanol).[2][7] This mixture creates a single phase with the water present in the tissue, allowing for the efficient extraction of a wide range of lipids.[2][3] Subsequently, the addition of water or a saline solution induces a phase separation, resulting in an organic phase containing the lipids and an aqueous phase with polar metabolites.[2][3]
Which lipid extraction method is best for brain tissue?
There is no single "best" method, as the optimal choice depends on the specific research goals.
-
For broad lipid profiling and high reproducibility: The Folch method is generally recommended for brain tissue due to its effectiveness in extracting a wide range of lipid classes with high reproducibility.[1]
-
For a safer, high-throughput alternative: The MTBE method is a good option. It replaces the toxic chloroform and simplifies the handling of the lipid-containing phase.[5][6] However, be mindful of its lower recovery for some polar lipids.[1]
-
For specific lipid classes: If you are interested in acidic phospholipids, an acidified Folch or Bligh-Dyer method is necessary.[2] For non-polar lipids, a hexane-isopropanol method might be more suitable.[1]
How should I prepare the brain tissue for lipid extraction?
Proper tissue preparation is crucial for efficient and reproducible lipid extraction.
-
Dissection and Freezing: After dissection, the brain tissue should be immediately frozen, typically in liquid nitrogen, to quench enzymatic activity and preserve the lipid profile.[8]
-
Homogenization: The frozen tissue should be homogenized in the chosen extraction solvent. This is a critical step to ensure that the solvent can fully penetrate the tissue and extract the lipids.[3][4] A glass homogenizer or a bead-based homogenizer can be used.[4][5][6] The tissue should be kept cold during homogenization to minimize lipid degradation.[9]
What are the key steps in a typical lipid extraction workflow?
A general workflow for lipid extraction from brain tissue involves several key steps.
-
Homogenization: The brain tissue is homogenized in a solvent mixture (e.g., chloroform:methanol).[3][4]
-
Phase Separation: Water or a salt solution is added to the homogenate to induce the separation of the mixture into two phases: an upper aqueous phase and a lower organic phase.[2][3]
-
Centrifugation: The mixture is centrifuged to achieve a clear separation of the two phases.[3][4]
-
Collection of Lipid Phase: The lower organic phase, which contains the lipids, is carefully collected.[3][4]
-
Washing: The lipid extract is often washed with a salt solution to remove any remaining non-lipid contaminants.[10]
-
Drying: The solvent from the lipid extract is evaporated, typically under a stream of nitrogen or in a vacuum concentrator, to obtain the dried lipid extract.[3]
-
Reconstitution: The dried lipids are then reconstituted in an appropriate solvent for downstream analysis (e.g., by mass spectrometry).[11]
Data Presentation
Table 1: Comparison of Different Lipid Extraction Methods for Brain Tissue
| Method | Key Solvents | Advantages | Disadvantages | Best For |
| Folch | Chloroform, Methanol | High recovery for a broad range of lipids, high reproducibility.[1] | Uses toxic chloroform, lower phase is harder to access.[5][6] | Broad-spectrum lipidomics. |
| Bligh & Dyer | Chloroform, Methanol | Rapid extraction. | Uses toxic chloroform. | General lipid extraction. |
| MTBE (Matyash) | Methyl-tert-butyl ether, Methanol | Safer than chloroform, upper phase contains lipids (easier for automation).[5][6] | Lower recovery of some polar lipids.[1] | High-throughput analysis, applications where chloroform use is a concern. |
| Hexane/Isopropanol | Hexane, Isopropanol | Effective for non-polar lipids.[1] | May have lower recovery for polar lipids. | Targeted analysis of non-polar lipids. |
Experimental Protocols
Detailed Methodology: Folch Lipid Extraction from Brain Tissue
This protocol is a standard procedure for extracting a broad range of lipids from brain tissue.
-
Tissue Homogenization:
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture) to the homogenate.[3]
-
Vortex the mixture thoroughly for 1-2 minutes to ensure proper mixing.
-
-
Centrifugation:
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.[4] You should observe a lower organic phase, an upper aqueous phase, and a protein disk at the interface.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette. Be cautious not to disturb the protein interface.
-
-
Washing:
-
To remove any residual non-lipid contaminants, you can wash the collected organic phase by adding an equal volume of a pre-mixed solution of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v). Vortex and centrifuge again, then collect the lower phase.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum concentrator.
-
Store the dried lipid extract at -80°C until further analysis.
-
Visualizations
Caption: A flowchart illustrating the key steps in the Folch method for lipid extraction from brain tissue.
Caption: A troubleshooting guide for addressing low recovery of specific lipid classes during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. notesforbiology.com [notesforbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids - University of Wollongong - Figshare [ro.uow.edu.au]
- 7. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous lipidomic and transcriptomic profiling in mouse brain punches of acute epileptic seizure model compared to controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Oleoyl Glycine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of N-oleoyl glycine (OlGly) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of N-oleoyl glycine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for N-oleoyl glycine | 1. Inefficient Extraction: OlGly may be lost during sample preparation.[1] 2. Degradation: OlGly can be degraded by enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 4. Poor Ionization: Inefficient formation of ions in the mass spectrometer source. | 1. Optimize Extraction: Use a robust liquid-liquid extraction protocol with a suitable solvent system (e.g., 2:1 chloroform:methanol).[1] Ensure proper phase separation. 2. Inhibit Enzyme Activity: Add a broad-spectrum enzyme inhibitor like phenylmethylsulfonyl fluoride (PMSF) to the extraction solvent.[1] Keep samples on ice or at 4°C during processing.[1] 3. Verify MS/MS Parameters: Infuse a standard solution of OlGly to optimize the precursor and product ion masses and collision energy. 4. Adjust Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal intensity. |
| High Background or Interference | 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, brain tissue) can suppress or enhance the OlGly signal.[1][3][4][5][6] 2. Contamination: Contamination from solvents, glassware, or plastics. | 1. Improve Chromatographic Separation: Use a suitable C18 column and optimize the mobile phase gradient to separate OlGly from interfering compounds.[7] 2. Use an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar analog like arachidonoyl glycine-d8 (AraGly-d8) can be used.[1] 3. Perform Sample Clean-up: Consider solid-phase extraction (SPE) for cleaner extracts. 4. Use High-Purity Solvents and Reagents: Ensure all materials are of HPLC or mass spectrometry grade.[1] |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample onto the column. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase. 3. Column Degradation: The column performance has deteriorated. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Injection Solvent: Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Replace the Column: Use a new or properly cleaned column. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent Sample Preparation: Variations in extraction volumes, vortexing times, or centrifugation speeds.[1] 2. Autosampler Issues: Inconsistent injection volumes. 3. Analyte Instability: Degradation of OlGly in the autosampler.[1] | 1. Standardize the Protocol: Ensure consistent execution of the sample preparation steps for all samples, calibrators, and quality controls. 2. Maintain the Autosampler: Regularly check and calibrate the autosampler. 3. Assess Autosampler Stability: Perform stability tests to determine how long samples can remain in the autosampler without significant degradation.[1] Keep the autosampler at a low temperature (e.g., 4-15°C).[8] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the method validation for quantifying N-oleoyl glycine.
Q1: What are the key validation parameters to assess for an N-oleoyl glycine quantification method?
A1: According to regulatory guidelines from bodies like the FDA, key bioanalytical method validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][9][10] For N-oleoyl glycine, bias and precision should ideally be within ±20%.[1][9][10]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. The calibration curve for OlGly typically ranges from 1–500 pmol.[1]
-
Recovery: The efficiency of the extraction procedure. A high recovery of over 90% is desirable.[1][9][10]
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, autosampler).[1]
Q2: What type of internal standard (IS) is recommended for N-oleoyl glycine analysis?
A2: The ideal internal standard is a stable isotope-labeled version of N-oleoyl glycine (e.g., N-oleoyl glycine-d4). However, this may not be commercially available. A suitable alternative is a structurally similar N-acyl amino acid, such as arachidonoyl glycine-d8 (AraGly-d8).[1] The use of AraGly-d8 has been shown to be a viable IS for OlGly quantification.[1]
Q3: How should I prepare my biological samples for N-oleoyl glycine analysis?
A3: A common and effective method is liquid-liquid extraction. For plasma samples, a 25 µL aliquot can be extracted using a 2:1 chloroform:methanol solvent system containing an enzyme inhibitor like PMSF.[1] For brain tissue, the tissue should first be homogenized in the extraction solvent.[1]
Q4: What are the typical LC-MS/MS parameters for N-oleoyl glycine detection?
A4: While specific parameters should be optimized for your instrument, a general approach involves:
-
Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases containing acetonitrile and water with additives like formic acid or ammonium acetate.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, followed by multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of N-oleoyl glycine.
Quantitative Data Summary
The following tables summarize typical validation results for an LC-MS/MS method for N-oleoyl glycine quantification.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (pmol) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 6 | < 15% | < 15% | ± 20% |
| Medium | 60 | < 15% | < 15% | ± 20% |
| High | 400 | < 15% | < 15% | ± 20% |
Data presented are representative values based on published methods.[1][9][10]
Table 2: Stability
| Stability Test | Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles (-80°C to RT) | N/A | 85-115% |
| Bench-Top | Room Temperature | 4 hours | 85-115% |
| Autosampler | 15°C | 24 hours | 85-115% |
Data presented are representative values based on published methods.[1]
Experimental Protocols
1. Sample Preparation (Plasma)
-
To a microcentrifuge tube, add 25 µL of plasma sample.
-
Add 1400 µL of a 2:1 chloroform:methanol solution containing 2 mM PMSF.[1]
-
Add 50 pmol of the internal standard (e.g., AraGly-d8).[1]
-
Add 150 µL of deionized water and 300 µL of 0.73% sodium chloride solution.[1]
-
Vortex for 1 minute.[1]
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the lower organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions: Monitor specific precursor and product ions for N-oleoyl glycine and the internal standard.
Visualizations
Caption: Experimental workflow for N-oleoyl glycine quantification.
Caption: Troubleshooting decision tree for N-oleoyl glycine analysis.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of N-glycan profiles in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Docosahexaenoyl Glycine and N-Arachidonoyl Glycine: Signaling, Effects, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects, signaling pathways, and experimental methodologies related to two endogenous N-acyl amino acids: Docosahexaenoyl glycine (DHG) and N-arachidonoyl glycine (NAG). By presenting quantitative data, detailed experimental protocols, and visual signaling pathway diagrams, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these lipid mediators.
Comparative Overview of Biological Effects
This compound (DHG) and N-arachidonoyl glycine (NAG) are structurally similar lipid signaling molecules derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the omega-6 fatty acid arachidonic acid (AA) with glycine, respectively. While sharing a common structural backbone, they exhibit distinct and sometimes opposing biological activities, primarily in the realms of inflammation and cellular signaling.
NAG has been more extensively studied and is recognized for its analgesic, anti-inflammatory, and vasorelaxant properties.[1][2] It is known to interact with several G protein-coupled receptors (GPCRs), including GPR18 and GPR55, thereby modulating intracellular signaling cascades.[3][4] DHG, a more recently investigated compound, also demonstrates anti-inflammatory effects, particularly in microglia, but intriguingly acts as an inverse agonist at GPR55 and potentiates the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[5][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the effects of DHG and NAG from various experimental studies.
Table 1: Receptor Interaction and Functional Activity
| Parameter | This compound (DHG) | N-Arachidonoyl Glycine (NAG) | Reference |
| GPR55 Activity | Inverse agonist | Agonist | [4][5] |
| GPR18 Activity | Not reported | Agonist (controversial) | [1][3][7] |
| TRPV4 Activity | Potentiator | Not reported to potentiate | [5][6] |
| TRPV1 Activity | Agonist | No significant activity | [6] |
| FAAH Inhibition (IC50) | 35.35 ± 1.82 μM | 14.20 ± 1.07 μM | [5] |
Table 2: Anti-Inflammatory Effects
| Parameter | This compound (DHG) | N-Arachidonoyl Glycine (NAG) | Reference |
| IL-6 Production in LPS-stimulated BV-2 Microglia | Near complete inhibition at 5 and 10 μM | Significant inhibition | [5] |
| TNF-α and IFNγ Production | Not explicitly reported | Significantly inhibited | |
| Macrophage Apoptosis | Not reported | Induces apoptosis in proinflammatory macrophages via GPR18 | [8] |
Signaling Pathways
The signaling pathways initiated by DHG and NAG are distinct, reflecting their different receptor engagement profiles.
N-Arachidonoyl Glycine (NAG) Signaling
NAG has been shown to activate GPR55, leading to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation.[4] Its interaction with GPR18 is more complex and debated, with some studies suggesting Gαi/o coupling leading to inhibition of cAMP production and other downstream effects, while other studies have failed to observe canonical GPR18 activation.[1][3][7]
This compound (DHG) Signaling
DHG acts as an inverse agonist at GPR55, suggesting it may inhibit the basal activity of this receptor or antagonize the effects of GPR55 agonists.[5] A key reported mechanism for DHG is the potentiation of the TRPV4 ion channel, which would lead to increased intracellular calcium influx upon TRPV4 activation by other stimuli.[5][6] Its anti-inflammatory effects in microglia are likely mediated through these or other yet-to-be-identified pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of DHG and NAG.
Calcium Mobilization Assay for GPR55 Activation by NAG
This protocol is designed to measure changes in intracellular calcium concentration in response to NAG treatment in cells expressing GPR55.
Materials:
-
HEK293 cells stably expressing human GPR55 (HAGPR55/CHO cells can also be used).[4]
-
Wild-type HEK293 or CHO cells (as a negative control).
-
Culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
N-arachidonoyl glycine (NAG).
-
GPR55 antagonist (e.g., ML193) for specificity testing.[4]
-
Plate reader with fluorescence detection capabilities (e.g., FlexStation).
Procedure:
-
Cell Culture: Plate HAGPR55/CHO or GPR55-HEK293 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 4 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of NAG in the assay buffer. For antagonist studies, pre-incubate cells with the GPR55 antagonist for 15-30 minutes before adding NAG.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the NAG solutions and immediately begin recording the fluorescence intensity over time (typically for 120-180 seconds).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the data to the response of a positive control (e.g., ionomycin) or express it as a fold change over baseline.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay for NAG
This protocol assesses the phosphorylation of ERK1/2 as a downstream marker of GPR55 activation by NAG.
Materials:
-
HAGPR55/CHO cells or other GPR55-expressing cells.
-
6-well plates.
-
Serum-free culture medium.
-
N-arachidonoyl glycine (NAG).
-
GPR55 antagonist (e.g., ML193).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Starvation: Plate HAGPR55/CHO cells in 6-well plates. Once confluent, serum-starve the cells for at least 4 hours to reduce basal MAPK activity.
-
Treatment: Treat the cells with different concentrations of NAG for a short period (e.g., 5-15 minutes). For antagonist experiments, pre-incubate with the antagonist before adding NAG.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Visualization: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the bands and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Microglial Activation Assay for DHG
This protocol evaluates the anti-inflammatory effects of DHG on lipopolysaccharide (LPS)-stimulated microglia.
Materials:
-
BV-2 microglial cells or primary microglia.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound (DHG).
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α).
-
Griess reagent for nitric oxide measurement.
Procedure:
-
Cell Culture: Plate BV-2 cells or primary microglia in 24-well or 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of DHG for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-6 and other cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of nitric oxide, in the supernatants using the Griess reagent.
-
Data Analysis: Compare the levels of cytokines and nitric oxide in DHG-treated and untreated, LPS-stimulated cells.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for comparing the effects of DHG and NAG on a specific cellular response, such as inflammation in microglia.
Conclusion
This compound and N-arachidonoyl glycine, despite their structural similarities, exhibit distinct pharmacological profiles. NAG primarily acts as an agonist at GPR55 and a controversial agonist at GPR18, leading to pro-inflammatory and analgesic effects. In contrast, DHG shows promise as an anti-inflammatory agent, acting as an inverse agonist at GPR55 and a potentiator of TRPV4. The provided data, signaling pathways, and experimental protocols offer a foundational resource for researchers to further explore the nuanced roles of these endogenous lipids and their potential as therapeutic targets. Further investigation into the in vivo effects and the full spectrum of receptor interactions for DHG is warranted to fully elucidate its therapeutic potential.
References
- 1. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-arachidonoyl glycine induces macrophage apoptosis via GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Docosahexaenoyl Glycine and N-Docosahexaenoylethanolamine in the Modulation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases and neurological injuries. The resolution of this inflammatory cascade presents a promising therapeutic avenue. Among the endogenous lipid mediators that have garnered significant attention for their anti-inflammatory and pro-resolving properties are derivatives of the omega-3 fatty acid, docosahexaenoic acid (DHA). This guide provides a detailed comparison of two such derivatives: Docosahexaenoyl glycine (DHA-Gly) and N-docosahexaenoylethanolamine (DHEA), also known as synaptamide.
Overview of a Anti-inflammatory Properties
Both DHA-Gly and DHEA have demonstrated potent anti-inflammatory effects in various experimental models of neuroinflammation. While direct comparative studies are limited, existing research provides valuable insights into their individual efficacy and mechanisms of action.
N-docosahexaenoylethanolamine (DHEA/Synaptamide) is an endocannabinoid-like lipid mediator synthesized from DHA. It has been shown to effectively attenuate neuroinflammatory responses by reducing the production of pro-inflammatory cytokines and inhibiting the activation of microglia, the primary immune cells of the central nervous system.[1][2] Studies indicate that DHEA's anti-inflammatory actions are mediated, at least in part, through the activation of the GPR110 receptor, leading to an increase in intracellular cAMP levels and subsequent activation of the PKA signaling pathway.[3][4] This cascade ultimately suppresses the pro-inflammatory transcription factor NF-κB.[2][5]
This compound (DHA-Gly) is another endogenous metabolite of DHA, formed by the conjugation of DHA with the amino acid glycine.[6] Glycine itself is known to possess anti-inflammatory and immunomodulatory functions.[6] Emerging research suggests that DHA-Gly and its metabolites also exhibit anti-inflammatory properties, correlating with their increased formation in lipopolysaccharide-stimulated microglial cells.[6] While the precise signaling pathways are still under investigation, the multifaceted nature of its components—DHA and glycine—suggests a potential for unique modulatory effects on neuroinflammatory processes.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize quantitative data from key studies, illustrating the effects of DHEA on various markers of neuroinflammation. Data for DHA-Gly is still emerging and not yet available in a directly comparable format.
Table 1: In Vivo Effects of N-docosahexaenoylethanolamine (DHEA) on Pro-inflammatory Cytokine Production in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model [5]
| Treatment Group | Hippocampal IL-1β (pg/mg) | Hippocampal TNF-α (pg/mg) |
| LPS | 25.78 ± 0.27 | 61.94 ± 1.00 |
| LPS + DHEA | 21.76 ± 0.7 | 36.14 ± 2.89 |
Table 2: In Vitro Effects of N-docosahexaenoylethanolamine (DHEA) on Pro-inflammatory Cytokine Production in SIM-A9 Microglia Culture [7]
| Treatment Group | TNF-α Production (% of LPS) | IL-6 Production (% of LPS) |
| LPS | 100 | 100 |
| LPS + DHEA | Significantly Reduced | Significantly Reduced |
Signaling Pathways in Neuroinflammation
The distinct structural differences between DHA-Gly and DHEA suggest that they may modulate neuroinflammation through different signaling cascades.
N-docosahexaenoylethanolamine (DHEA) Signaling
DHEA has been shown to exert its anti-inflammatory effects through a well-characterized pathway involving the suppression of microglial activation.[5] One of the key mechanisms involves the activation of G protein-coupled receptor 110 (GPR110), leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) signaling.[3][4] This, in turn, inhibits the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[2][5]
Putative this compound (DHA-Gly) Signaling
The signaling pathway for DHA-Gly in neuroinflammation is an active area of investigation. Given its composition, it is hypothesized to act through mechanisms involving both its DHA and glycine moieties. Glycine is known to have inhibitory effects on immune cells and can modulate microglial polarization.[8][9] It may act on glycine receptors or neutral amino acid transporters on microglia, influencing intracellular signaling cascades that regulate inflammatory responses.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response leading to neuroinflammation.[11]
-
Drug Administration: DHEA is administered, often via i.p. injection, at a specified dose (e.g., 5 mg/kg) following the LPS challenge.[11]
-
Tissue Collection and Analysis: At a designated time point post-injection (e.g., 24 hours), animals are euthanized, and brain tissue (specifically the hippocampus) is collected.
-
Biochemical Analysis: Tissues are homogenized and analyzed for the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and astrogliosis (e.g., GFAP) to assess the cellular inflammatory response.[5]
In Vitro Microglia Activation Model
-
Cell Culture: Immortalized murine microglial cell lines (e.g., BV-2 or SIM-A9) or primary microglia are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of DHEA or DHA-Gly for a specified duration (e.g., 1 hour) before being stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[2]
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the culture supernatant are quantified using ELISA and Griess reagent, respectively.[2]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) in the cell lysates.[2]
-
Western Blot Analysis: Protein levels and the activation of signaling molecules (e.g., phosphorylation of PKA, nuclear translocation of NF-κB p65) are assessed by Western blotting.[2]
Concluding Remarks and Future Directions
Both this compound and N-docosahexaenoylethanolamine are promising endogenous lipids with significant potential for mitigating neuroinflammation. DHEA has a more established body of research outlining its efficacy and mechanism of action, primarily through the GPR110/cAMP/PKA pathway leading to NF-κB inhibition. DHA-Gly is an emerging player, with its therapeutic potential underscored by the known anti-inflammatory properties of both DHA and glycine.
Future research should focus on direct, head-to-head comparative studies of these two molecules in various models of neuroinflammation. Elucidating the specific signaling pathways of DHA-Gly and its metabolites will be crucial for understanding its unique therapeutic potential. Such studies will be invaluable for the drug development community in identifying and optimizing novel therapeutic strategies for a host of debilitating neurological disorders.
References
- 1. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Docosahexaenoylethanolamine ameliorates LPS-induced neuroinflammation via cAMP/PKA-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel physiological mechanism of glycine-induced immunomodulation: Na+-coupled amino acid transporter currents in cultured brain macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-Docosahexaenoylethanolamine ameliorates LPS-induced brain inflammation through suppression of immune cell activation | NIH Research Festival [researchfestival.nih.gov]
Validating the Anti-inflammatory Effects of Docosahexaenoyl Glycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Docosahexaenoyl glycine (DHA-Gly), a novel lipid mediator, with its parent compound, docosahexaenoic acid (DHA). It includes supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying signaling pathways to aid in research and development.
Comparative Anti-inflammatory Activity
This compound (DHA-Gly) is an endogenous lipid mediator formed from the conjugation of docosahexaenoic acid (DHA) and the amino acid glycine.[1] Emerging research suggests that DHA-Gly possesses significant anti-inflammatory properties. While direct, peer-reviewed comparative studies on the potency of DHA-Gly are still limited, this guide synthesizes the available data and provides context by comparing the well-established anti-inflammatory effects of DHA and another omega-3 fatty acid, eicosapentaenoic acid (EPA).
In lipopolysaccharide-stimulated microglial cells, the formation of DHA-Gly has been observed to increase, which correlates with its anti-inflammatory effects.[1] The proposed mechanism of action for DHA-Gly involves its activity as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[1]
Quantitative Comparison of DHA and EPA
To provide a framework for evaluating the potential potency of DHA-Gly, the following table summarizes the comparative anti-inflammatory effects of DHA and EPA from studies on human subjects. Several studies suggest that DHA may have more potent anti-inflammatory effects than EPA.[2][3]
| Inflammatory Marker | Effect of DHA Supplementation | Effect of EPA Supplementation | Key Findings |
| C-Reactive Protein (CRP) | Significant reduction | Less significant or no change | DHA appears to be more effective in lowering CRP levels. |
| Interleukin-6 (IL-6) | Significant reduction | Significant reduction | Both DHA and EPA effectively reduce IL-6 levels. |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction | Less significant or no change | DHA shows a more pronounced effect in reducing TNF-α. |
| Interleukin-18 (IL-18) | Significant reduction | No significant change | DHA is more effective at lowering IL-18 levels.[4] |
| Adiponectin | Significant increase | No significant change | DHA has a more favorable effect on increasing this anti-inflammatory adipokine.[4] |
This table is based on findings from multiple studies and meta-analyses comparing the effects of DHA and EPA on inflammatory markers.[4][5][6]
Experimental Protocols for Validation
This section provides detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound.
Cell Culture and Stimulation
-
Cell Line: BV-2 murine microglial cells are a suitable model for studying neuroinflammation.[7]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation:
-
Seed BV-2 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate the cells for a specified period (e.g., 6 hours for cytokine measurement, 30-60 minutes for signaling protein analysis).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol details the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).
-
Sample and Standard Incubation: Add 100 µL of cell culture supernatants and serially diluted standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of a TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot for NF-κB and MAPK Signaling Pathways
This protocol is for assessing the activation of key signaling proteins involved in inflammation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, and ERK1/2 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound and a general experimental workflow for its validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Δ9-THC and N-arachidonoyl glycine regulate BV-2 microglial morphology and cytokine release plasticity: implications for signaling at GPR18 [frontiersin.org]
- 3. Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of docosahexaenoic acid as an anti-inflammatory for Caco-2 cells and modulating agent for gut microbiota in children with obesity (the DAMOCLE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
A Comparative Analysis of N-Acyl Glycines as TRPV1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-acyl glycines as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key performance data, details experimental protocols, and visualizes essential pathways to support further investigation and drug discovery efforts.
N-acyl glycines are a class of endogenous lipid signaling molecules that have garnered interest for their diverse biological activities, including their interaction with the TRPV1 channel, a key player in pain and inflammation pathways. Understanding the structure-activity relationship of these compounds as TRPV1 agonists is crucial for the development of novel therapeutics. This guide offers a comparative analysis of various N-acyl glycines and related N-acyl amides, presenting their potency and the experimental context in which these were determined.
Comparative Agonist Potency at TRPV1
The agonist activity of N-acyl glycines and other N-acyl amides at the TRPV1 channel is typically quantified by their half-maximal effective concentration (EC50). This value represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for several N-acyl amides, including N-acyl glycines, providing a basis for comparing their potency as TRPV1 agonists. Lower EC50 values indicate higher potency.
| Compound | Acyl Chain | Amino Acid/Amine | EC50 (µM) | Reference |
| N-Palmitoyl Glycine | Palmitoyl (16:0) | Glycine | 8.7 | Rimmerman et al., 2008 (via NO release) |
| N-Arachidonoyl Dopamine (NADA) | Arachidonoyl (20:4) | Dopamine | ~0.05 | Huang et al., 2002 |
| N-Docosahexaenoyl GABA | Docosahexaenoyl (22:6) | GABA | Potent Agonist | Bradshaw et al., 2014 |
| N-Arachidonoyl GABA | Arachidonoyl (20:4) | GABA | Potent Agonist | Bradshaw et al., 2014 |
| N-Linoleoyl GABA | Linoleoyl (18:2) | GABA | Potent Agonist | Bradshaw et al., 2014 |
| N-Docosahexaenoyl Glycine | Docosahexaenoyl (22:6) | Glycine | Agonist | Bradshaw et al., 2014 |
Note: The EC50 value for N-Palmitoyl Glycine was determined by measuring nitric oxide (NO) production, a downstream effect of calcium influx, and may not directly reflect channel activation kinetics. For several compounds identified as potent agonists by Bradshaw et al. (2014), specific EC50 values were not provided in the primary text but their activity was confirmed through calcium mobilization assays.
Experimental Protocols
The characterization of N-acyl glycines as TRPV1 agonists predominantly relies on in vitro assays using cell lines heterologously expressing the TRPV1 channel, such as Human Embryonic Kidney 293 (HEK-293) cells. The two main techniques employed are calcium imaging and patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures the increase in intracellular calcium ([Ca2+]) that occurs upon TRPV1 channel opening.
Objective: To determine the potency (EC50) and efficacy of N-acyl glycines in activating TRPV1 channels by measuring agonist-induced calcium influx.
Materials:
-
HEK-293 cells stably transfected with the human TRPV1 gene.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test compounds (N-acyl glycines) and a reference agonist (e.g., capsaicin).
-
A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Culture: Plate TRPV1-expressing HEK-293 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the N-acyl glycine test compounds and the reference agonist (capsaicin) in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the test compounds to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The ratio of fluorescence intensities (F340/F380 for Fura-2) is calculated to determine the intracellular calcium concentration.
-
The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPV1 channel in response to agonist application.
Objective: To characterize the electrophysiological properties of TRPV1 activation by N-acyl glycines, including current amplitude and kinetics.
Materials:
-
TRPV1-expressing HEK-293 cells cultured on glass coverslips.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2).
-
Test compounds (N-acyl glycines) and a reference agonist.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp and Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply test compounds via a perfusion system and record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Construct dose-response curves by plotting current amplitude against agonist concentration to determine the EC50.
-
Visualizing Key Processes
To further aid in the understanding of the experimental and biological contexts of N-acyl glycine activity at TRPV1, the following diagrams have been generated.
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for a calcium imaging assay to determine TRPV1 agonist potency.
TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of TRPV1 activation by N-acyl glycines.
A Comparative Guide to the Neuroprotective Effects of Docosahexaenoyl Glycine (DHA-Gly) and Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of Docosahexaenoic Acid (DHA) and its glycine conjugate, Docosahexaenoyl Glycine (DHA-Gly). While extensive research has established the neuroprotective role of DHA, data on DHA-Gly is still emerging. A direct comparative study with quantitative data on the neuroprotective effects of DHA versus DHA-Gly is not available in the current scientific literature. This guide, therefore, summarizes the individual neuroprotective mechanisms and supporting experimental data for each molecule to highlight their potential and the existing knowledge gaps.
Docosahexaenoic Acid (DHA): A Well-Established Neuroprotective Agent
DHA is an essential omega-3 polyunsaturated fatty acid highly concentrated in the brain and retina, where it plays a critical role in neuronal function and protection.[1][2] Its neuroprotective effects are multifaceted, involving the modulation of membrane properties, anti-inflammatory and anti-apoptotic pathways, and the production of bioactive metabolites.[1][3][4]
Quantitative Data on DHA's Neuroprotective Effects
The following table summarizes key quantitative findings from in vitro and in vivo studies on the neuroprotective efficacy of DHA.
| Experimental Model | Key Parameter Measured | DHA Concentration/Dose | Observed Effect | Citation |
| Primary rat cortical neurons | Neuronal viability | 25-50 µM | Significantly enhanced neuronal viability | [1] |
| Human neural (HN) cells (in vitro) | Amyloid-β (Aβ) secretion | Not specified | Attenuated Aβ secretion | [5] |
| Human neural (HN) cells (in vitro) | Apoptosis (Aβ42-induced) | Not specified | Inhibited apoptosis | [5] |
| Animal model of Alzheimer's Disease (Aβ-infused rats) | Learning ability | Dietary administration | Ameliorated impairment of learning ability | [3] |
| Animal model of Alzheimer's Disease (Aβ-infused rats) | Lipid peroxide and reactive oxygen species in cortico-hippocampal tissues | Dietary administration | Decreased levels | [3] |
Experimental Protocols for Key DHA Studies
In Vitro Neuroprotection Assay in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons were prepared from the cerebral cortex of embryonic day 18 rats.
-
Treatment: Neurons were treated with a series of DHA concentrations (12.5, 25, 50, 75, 100, and 200 µM).
-
Assay: Neuronal viability was assessed to determine the protective effects of DHA.
-
Reference: [1]
In Vivo Neuroprotection in an Alzheimer's Disease Model
-
Animal Model: Amyloid-beta (Aβ)(1-40)-infused rats were used as a model for Alzheimer's disease.
-
Treatment: Rats received dietary administration of DHA.
-
Behavioral Assessment: Learning ability was evaluated to determine the ameliorative effects of DHA on cognitive impairment.
-
Biochemical Analysis: Levels of DHA, lipid peroxide, and reactive oxygen species were measured in the cortico-hippocampal tissues.
-
Reference: [3]
Signaling Pathways in DHA-Mediated Neuroprotection
DHA exerts its neuroprotective effects through multiple signaling pathways. A primary mechanism involves its incorporation into neuronal membranes, which increases membrane fluidity and influences the function of membrane-bound proteins.[1] DHA is also a precursor to the specialized pro-resolving mediator Neuroprotectin D1 (NPD1), which has potent anti-inflammatory and pro-survival actions.[5][6]
This compound (DHA-Gly): An Emerging Molecule of Interest
DHA-Gly is an N-acyl amino acid, a class of signaling lipids formed by the conjugation of a fatty acid (DHA) with an amino acid (glycine). Research on N-acyl amino acids suggests their involvement in various physiological processes, including inflammation and pain signaling. However, specific data on the neuroprotective effects of DHA-Gly are limited.
Potential Neuroprotective Mechanisms of DHA-Gly
The neuroprotective potential of DHA-Gly is primarily inferred from studies on related N-acyl amino acids and the known anti-inflammatory properties of its components, DHA and glycine.
-
Anti-inflammatory Effects: A recent study demonstrated that DHA-Gly and its epoxide metabolites exhibit anti-inflammatory activity in microglial cells. Microglial activation is a hallmark of neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative diseases.
-
Receptor Interactions: N-acyl glycines are known to interact with various receptors, including G protein-coupled receptors (GPCRs) such as GPR18 and GPR55, and transient receptor potential (TRP) channels like TRPV1.[2] These receptors are involved in neuronal signaling and their modulation can impact neuronal survival.
Quantitative Data on DHA-Gly's Biological Activity
Direct quantitative data on the neuroprotective efficacy of DHA-Gly is not yet available. The following table summarizes findings on its anti-inflammatory effects.
| Experimental Model | Key Parameter Measured | DHA-Gly Concentration | Observed Effect | Citation |
| Lipopolysaccharide-stimulated microglial cells | Formation of NA-Gly and DHA-Gly | Not specified | Increased formation, correlating with anti-inflammatory effects | |
| HEK cells transfected with TRPV1 | Calcium mobilization | Not specified | Agonist at TRPV1 |
Experimental Protocols for Key DHA-Gly Studies
In Vitro Anti-inflammatory Assay in Microglial Cells
-
Cell Culture: Lipopolysaccharide (LPS)-stimulated microglial cells were used to model neuroinflammation.
-
Treatment: Cells were treated with DHA-Gly.
-
Assay: The formation of N-acyl glycines was measured, and their effects on inflammatory markers were assessed.
-
Reference:
Putative Signaling Pathways for DHA-Gly
The signaling pathways for DHA-Gly are still under investigation. Based on its interaction with known receptors, a potential pathway can be hypothesized.
Conclusion and Future Directions
DHA is a well-characterized neuroprotective agent with a substantial body of evidence supporting its beneficial effects in various models of neurological disease. Its mechanisms of action are diverse and involve the modulation of cellular membranes and the production of potent anti-inflammatory and pro-survival metabolites.
DHA-Gly is an emerging bioactive lipid with demonstrated anti-inflammatory properties in microglial cells. While its direct neuroprotective effects have not been extensively studied, its ability to modulate key signaling receptors and reduce inflammation suggests it may hold therapeutic potential for neurodegenerative diseases.
The critical knowledge gap is the absence of direct comparative studies between DHA and DHA-Gly. Future research should focus on head-to-head comparisons in relevant in vitro and in vivo models of neurodegeneration to elucidate their relative efficacy and mechanisms of action. Such studies are essential to determine if the conjugation of DHA with glycine offers any advantages in terms of bioavailability, blood-brain barrier penetration, or neuroprotective potency. This will be crucial for guiding the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects and Mechanisms of n-3 and n-6 Polyunsaturated Fatty Acids in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and ameliorative actions of polyunsaturated fatty acids against neuronal diseases: beneficial effect of docosahexaenoic acid on cognitive decline in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHA/EPA (Omega-3) and LA/GLA (Omega-6) as Bioactive Molecules in Neurodegenerative Diseases [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of N-Acyl Amino Acids: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant attention for their diverse physiological roles and therapeutic potential. These molecules, formed by the conjugation of a fatty acid to an amino acid, are involved in a wide array of biological processes, including pain, inflammation, and neuroprotection. Understanding the structure-activity relationship (SAR) of NAAAs is paramount for the rational design of novel therapeutics targeting the endocannabinoid system and beyond. This guide provides a comparative analysis of the performance of various NAAAs, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
Comparative Biological Activities of N-Acyl Amino Acids
The biological activity of N-acyl amino acids is profoundly influenced by the nature of both the acyl chain and the amino acid headgroup. Variations in chain length, degree of saturation of the fatty acid, and the specific amino acid moiety dictate the molecule's affinity and efficacy for its molecular targets.
Modulation of G-Protein Coupled Receptors (GPCRs)
Several NAAAs have been identified as ligands for GPCRs, most notably GPR18. The table below summarizes the activity of representative NAAAs on this receptor.
| N-Acyl Amino Acid | Receptor | Assay Type | Activity (EC50/Ki) | Reference |
| N-Arachidonoyl glycine (NA-Gly) | GPR18 | Agonist-induced [35S]GTPγS binding | 44.5 nM (EC50) | |
| N-Arachidonoyl glycine (NA-Gly) | CB1 | Radioligand binding assay | > 10 µM (Ki) | |
| N-Oleoyl serine | CB2 | Not specified | Binds to and activates a Gi-protein coupled receptor | [1] |
| Tetrahydrocannabinol (THC) | GPR18 | Not specified | 0.96 nM (Ki) | [2] |
Table 1: Comparative activity of N-acyl amino acids and related compounds on GPCRs.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of several endocannabinoids and NAAAs. Inhibition of FAAH can potentiate the endogenous activity of these signaling lipids.
| Compound | FAAH Inhibition (IC50) | Reference |
| N-Linoleoyl glycine | ~25 µM | [3] |
| N-Arachidonoyl glycine | 7 µM | [3] |
| PF-3845 (selective FAAH inhibitor) | 290 nM (EC50) | [4] |
| AM404 | 600 nM | [5] |
| OMDM-2 | 9.7 µM (Ki) | [5] |
Table 2: Inhibitory potency of N-acyl amino acids and other compounds against FAAH.
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of NAAAs are among their most promising therapeutic applications.
| N-Acyl Amino Acid | In Vivo/In Vitro Model | Activity | Reference |
| N-Linoleoyl glycine | Mouse peritonitis assay | ED50 < 0.3 mg/kg (oral) | [6] |
| N-Arachidonoyl glycine | Mouse hot-plate test | Produces analgesia | |
| L-Glycine | Macrophage activation | Suppresses inflammatory cytokine formation | [7] |
Table 3: Anti-inflammatory and analgesic activities of select N-acyl amino acids and related molecules.
Key Signaling Pathways of N-Acyl Amino Acids
The biological effects of NAAAs are mediated through complex signaling cascades. Below are graphical representations of some of the key pathways.
Caption: N-Arachidonoyl glycine (NA-Gly) signaling through GPR18.
Caption: Neuroprotective signaling pathway of N-Arachidonoyl serine.
Caption: Metabolic degradation of N-acyl amino acids by FAAH.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of N-acyl amino acids.
FAAH Inhibition Assay
This assay determines the inhibitory potency of a compound against the FAAH enzyme.
Materials:
-
P2 membranes from mouse brain (source of FAAH)[5]
-
TME buffer (50 mM Tris-HCl, 3.0 mM MgCl₂, and 1.0 mM EDTA, pH 7.4)[5]
-
Fatty acid-free bovine serum albumin (BSA)
-
[³H]Anandamide (substrate)
-
Test compounds (e.g., NAAAs)
-
Scintillation fluid and counter
Procedure:
-
Prepare P2 membranes from whole mouse brain as previously described.[5]
-
Incubate the membranes (10 µg protein) in TME buffer containing 1.0 mg/ml fatty acid-free BSA.[5]
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding 2 nM [³H]Anandamide.[5]
-
Incubate at 30°C for 10 minutes.[5]
-
Stop the reaction by adding 2 ml of chloroform/methanol (1:2).[5]
-
Separate the aqueous and organic phases.
-
Quantify the amount of hydrolyzed [³H]arachidonic acid in the organic phase using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of FAAH activity.
Mouse Peritonitis Assay for Anti-Inflammatory Activity
This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit leukocyte migration.[6]
Materials:
-
Mice
-
Test compound (e.g., N-linoleoyl glycine) dissolved in a vehicle (e.g., safflower oil)
-
8% BBL Fluid Thioglycollate Medium (pro-inflammatory agent)[6]
-
Phosphate-buffered saline (PBS) with BSA
-
Lysing buffer
Procedure:
-
Administer the test compound to mice by oral gavage.[6]
-
After 30 minutes, inject 1 ml of sterile-filtered 8% BBL Fluid Thioglycollate Medium intraperitoneally (i.p.).[6]
-
After 3 hours, harvest cells from the peritoneal cavity.[6]
-
Lyse erythrocytes using a lysing buffer.[6]
-
Resuspend the remaining cells (leukocytes) in PBS/BSA.[6]
-
Perform differential cell counts to determine the number of migrated leukocytes.
-
Compare the number of leukocytes in the treated group to a vehicle-treated control group to determine the percentage of inhibition. The ED50 value, the dose that causes 50% inhibition of leukocyte migration, can then be calculated.[6]
GPCR β-Arrestin Recruitment Assay
This cell-based assay measures the activation of a GPCR by a ligand, which leads to the recruitment of β-arrestin to the receptor.
Materials:
-
Cell line stably expressing the GPCR of interest (e.g., HEK293 cells expressing GPR18) and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay system).
-
Cell culture medium and reagents.
-
Test compound (e.g., N-arachidonoyl glycine).
-
Chemiluminescent or fluorescent substrate.
-
Plate reader.
Procedure:
-
Seed the engineered cells in a microplate and incubate overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment and can be used to determine the potency (EC50) of the ligand.
This guide provides a foundational understanding of the structure-activity relationships of N-acyl amino acids. The presented data and methodologies offer a starting point for researchers to explore the vast therapeutic potential of this fascinating class of endogenous lipids. Further investigation into a wider range of NAAA analogs and their interactions with a broader spectrum of biological targets will undoubtedly unveil new avenues for drug discovery and development.
References
- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAGly receptor - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STUDIES OF ANANDAMIDE ACCUMULATION INHIBITORS IN CEREBELLAR GRANULE NEURONS: COMPARISON TO INHIBITION OF FATTY ACID AMIDE HYDROLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Docosahexaenoyl Glycine in Pain Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl glycine (DHG), an N-acyl amino acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant neuromodulatory lipid with potential applications in pain management. While research into its precise analgesic properties is in its early stages, its structural similarity to other bioactive lipids, such as N-arachidonyl-glycine (NA-Gly), and its interactions with key signaling pathways involved in nociception, mark it as a promising candidate for further investigation. This guide provides a comparative analysis of DHG's known biological activities in the context of established pain models and compares its profile with related compounds, offering a valuable resource for researchers and drug development professionals.
Comparative Analysis of Bioactive N-Acyl Glycines and Related Compounds in Pain Models
Direct quantitative data on the analgesic efficacy of this compound in preclinical pain models remains limited. However, by examining the data from structurally related N-acyl glycines and compounds targeting similar pathways, we can infer its potential therapeutic window and mechanism of action.
Table 1: Comparative Efficacy of N-Acyl Glycines and GlyT2 Inhibitors in Preclinical Pain Models
| Compound/Class | Pain Model | Administration Route | Effective Dose Range | Observed Analgesic Effect | Key Findings & Caveats |
| This compound (DHG) | Data not yet available | - | - | - | Research is needed to establish in vivo efficacy. |
| N-Arachidonyl-glycine (NA-Gly) | Inflammatory Pain (FCA-induced) | Intrathecal | 70 - 700 nmol | Reduced mechanical allodynia and thermal hyperalgesia.[1][2] | Effects were not blocked by cannabinoid receptor antagonists, suggesting a non-cannabinoid mechanism.[1][2] |
| N-Arachidonyl-glycine (NA-Gly) | Neuropathic Pain (Nerve Ligation) | Intrathecal | - | Reduced allodynia. | Demonstrates potential for N-acyl glycines in neuropathic pain. |
| Oleoyl-D-lysine (GlyT2 Inhibitor) | Chronic Neuropathic Pain | Intraperitoneal | 30 mg/kg | Near complete reversal of antiallodynia. | Showed a favorable safety profile compared to other GlyT2 inhibitors. |
| ORG25543 (GlyT2 Inhibitor) | Neuropathic Pain | Intravenous | 0.07 - 0.16 mg/kg (ED50) | Produced a profound antiallodynia effect. | Associated with a narrow therapeutic window and potential for side effects at higher doses. |
FCA: Freund's Complete Adjuvant
Signaling Pathways of this compound in Pain Modulation
Current research suggests that this compound exerts its effects through multiple signaling pathways implicated in pain and inflammation. Unlike N-arachidonyl-glycine, which has a more established role in GlyT2 inhibition, DHG's primary known interactions are with G-protein coupled receptors and transient receptor potential (TRP) channels.
GPR55 and TRPV4 Interaction
Recent findings from a preprint study indicate that DHG acts as an inverse agonist at the G-protein coupled receptor 55 (GPR55) and potentiates the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[3] Both of these receptors are involved in nociceptive signaling.
Caption: DHG's interaction with GPR55 and TRPV4.
TRPV1 Activation
Peer-reviewed research has identified N-docosahexaenoyl glycine as an activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[4] TRPV1 is a well-known integrator of noxious stimuli.
Caption: DHG's activation of the TRPV1 channel.
Experimental Protocols
To facilitate further research into the analgesic properties of this compound, this section outlines standard experimental protocols commonly used to assess pain-like behaviors in rodent models.
Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)-Induced Inflammation
This model is used to assess thermal hyperalgesia and mechanical allodynia in response to an inflammatory insult.
Methodology:
-
Induction of Inflammation: A solution of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of one hind paw of the rodent.
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A shorter latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold in the inflamed paw indicates mechanical allodynia.
-
-
Drug Administration: DHG, a vehicle control, and a positive control (e.g., a known analgesic) are administered at various time points before or after FCA injection.
-
Data Analysis: Paw withdrawal latencies and thresholds are compared between treatment groups to determine the anti-hyperalgesic and anti-allodynic effects of DHG.
Caption: Workflow for the FCA-induced inflammatory pain model.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
This surgical model is used to induce a peripheral nerve injury that results in persistent neuropathic pain-like behaviors.
Methodology:
-
Surgical Procedure: The sciatic nerve is loosely ligated at four locations.
-
Post-operative Care and Monitoring: Animals are monitored for signs of distress and weight loss.
-
Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are assessed at baseline and at multiple time points post-surgery.
-
Drug Administration: DHG, vehicle, and a positive control (e.g., gabapentin) are administered, and their effects on pain thresholds are measured.
-
Data Analysis: Changes in paw withdrawal thresholds are compared across treatment groups to evaluate the efficacy of DHG in alleviating neuropathic pain.
Caption: Workflow for the CCI model of neuropathic pain.
Conclusion and Future Directions
This compound represents a compelling molecule of interest in the field of pain research. Its interactions with key pain-related signaling molecules, such as GPR55, TRPV4, and TRPV1, suggest a complex and multifaceted mechanism of action that warrants further investigation. While direct evidence for its in vivo analgesic efficacy is still needed, the data from structurally related N-acyl glycines and GlyT2 inhibitors provide a strong rationale for its continued exploration.
Future research should focus on:
-
Establishing the in vivo analgesic profile of DHG in a range of acute, inflammatory, and neuropathic pain models.
-
Elucidating the precise downstream signaling consequences of DHG's interactions with GPR55, TRPV4, and TRPV1 in the context of nociception.
-
Investigating the potential for DHG to inhibit glycine transporters , similar to other N-acyl glycines, and the functional consequences of this interaction.
-
Exploring the pharmacokinetic and pharmacodynamic properties of DHG to assess its potential as a therapeutic agent.
By addressing these key research questions, the scientific community can fully uncover the therapeutic potential of this compound and its role in the future of pain management.
References
- 1. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
N-Palmitoyl Glycine: A Comparative Guide to its Role as a Calcium Influx Modulator
For Researchers, Scientists, and Drug Development Professionals
N-palmitoyl glycine (PalGly) is an endogenous lipid that has emerged as a significant modulator of intracellular calcium levels, playing a crucial role in neuronal signaling and nociception.[1][2][3] This guide provides a comparative analysis of PalGly's effects on calcium influx, juxtaposed with other known modulators. It includes detailed experimental protocols and visual representations of the underlying signaling pathways to support further research and drug development in this area.
Comparison of Calcium Influx Modulators
| Compound | Target/Mechanism | Cell Type | Concentration | Effect on Calcium Influx | Assay Type | Source |
| N-palmitoyl glycine (PalGly) | GPR132 (G2A) agonist | F-11 (DRG-like cell line), Rat Dorsal Root Ganglion (DRG) neurons | Not specified | Induces transient calcium influx | Fura-2 AM Calcium Imaging | [4][5][6] |
| Bradykinin | Bradykinin B2 Receptor (GPCR) agonist | F-11 cells | EC50: 33 ± 5 nM | Stimulates rapid elevation of intracellular calcium via IP3 release | Inositol Trisphosphate (IP3) Release Assay | [7][8] |
| Capsaicin | TRPV1 channel agonist | Rat Dorsal Root Ganglion (DRG) neurons | EC50: 1.1 µM | Activates a nonselective cation channel, leading to Ca2+ influx | Whole-cell patch-clamp | [9] |
| 9-hydroxy-octadecadienoic acid (9-HODE) | GPR132 (G2A) agonist | Not specified | Not specified | Activates GPR132, which can lead to PKC-mediated sensitization of TRPV1 and subsequent calcium influx | Calcium Imaging | [10] |
Experimental Protocols
A detailed methodology for a key experiment to assess N-palmitoyl glycine-induced calcium influx is provided below.
Calcium Imaging Assay Using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to N-palmitoyl glycine in a cell line like F-11, as performed in foundational studies.[4][5][6]
1. Cell Preparation:
-
Culture F-11 cells on glass coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to an appropriate confluency.
2. Dye Loading:
-
Prepare a loading buffer containing Fura-2 acetoxymethyl ester (Fura-2 AM) at a final concentration of 1-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
To aid in dye solubilization and cellular uptake, a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can be included in the loading buffer.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
-
After incubation, wash the cells with fresh physiological salt solution to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for approximately 30 minutes.
3. Calcium Imaging:
-
Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with the physiological salt solution.
-
Excite the Fura-2 dye alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm) for a few minutes before applying any compound.
-
Apply N-palmitoyl glycine at the desired concentration to the cells through the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each time point.
-
The change in intracellular calcium concentration is represented as the change in this ratio from the baseline.
-
For quantitative measurements, the system can be calibrated using solutions with known calcium concentrations and ionophores like ionomycin to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental procedures related to the action of N-palmitoyl glycine.
Caption: Signaling pathway of N-palmitoyl glycine via GPR132.
Caption: Experimental workflow for a Fura-2 AM calcium influx assay.
Caption: Logical comparison of N-palmitoyl glycine and capsaicin mechanisms.
References
- 1. Frontiers | Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer [frontiersin.org]
- 2. WO2018055082A1 - Inhibitors of gpr132 for use in preventing and/or treating chemotherapy-induced neuropathic pain - Google Patents [patents.google.com]
- 3. GPR132 - Wikipedia [en.wikipedia.org]
- 4. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of bradykinin-induced inositol trisphosphate release in a novel neuroblastoma x dorsal root ganglion sensory neuron cell line (F-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin induces the bi-phasic production of lysophosphatidyl inositol and diacylglycerol in a dorsal root ganglion X neurotumor hybrid cell line, F-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capsaicin activates a nonselective cation channel in cultured neonatal rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Neuroprotectin D1: A Comprehensive Guide to its Neuroprotective Efficacy and Comparison with Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
Neuroprotectin D1 (NPD1), a stereoselective derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous mediator with significant neuroprotective properties. Its role in promoting cell survival, resolving inflammation, and combating apoptosis has positioned it as a promising therapeutic candidate for a range of neurodegenerative diseases and acute neurological injuries. This guide provides an objective comparison of NPD1's performance with its precursor DHA and other neuroprotective agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Efficacy of Neuroprotectin D1
NPD1 consistently demonstrates superior neuroprotective effects compared to its precursor, DHA, and exhibits distinct advantages over other classes of neuroprotective agents. The following tables summarize key quantitative data from various experimental models.
Table 1: NPD1 vs. DHA in Neuroprotection
| Parameter Assessed | Experimental Model | Treatment & Concentration | Result | Reference |
| Apoptosis Reduction | Human Retinal Pigment Epithelial (RPE) cells (oxidative stress) | NPD1 (50 nM) | ~80-85% reduction in apoptotic cells (Hoechst staining) | [1][2] |
| DHA (50 nM) | Less potent protection than NPD1 | [1] | ||
| Anti-apoptotic Protein Upregulation | Human Neural (HN) cells | NPD1 | 2.3-fold increase in Bcl-2, 3.4-fold increase in Bfl-1(A1) | [3] |
| DHA | ~2-fold increase in Bcl-2 | [3] | ||
| Pro-inflammatory Gene Repression | Human Neural (HN) cells (Aβ42-induced) | NPD1 | Potent repression of COX-2, IL-1β, B94 | [3][4] |
| DHA | Less potent repression than NPD1 | [3] | ||
| Aβ42 Peptide Secretion Reduction | Aging Human Neural (HN) cells | DHA | Attenuated Aβ42 release | [3] |
| NPD1 | Inhibited Aβ42-induced apoptosis | [3][4] |
Table 2: NPD1 vs. Other Lipid Mediators (Resolvin D1)
| Parameter Assessed | Experimental Model | Treatment & Concentration | Result | Reference |
| Apoptosis Regulation | Human RPE cells (oxidative stress) | NPD1 (50 nM) | Potent inhibition of apoptosis | [2] |
| Resolvin D1 (RvD1) | Less active than NPD1 in regulating apoptosis | [2] | ||
| Neurobehavioral Recovery | Rat model of stroke (MCAo) | NPD1 + RvD1 combination | Improved behavioral outcomes | [5] |
| Anti-inflammatory Gene Expression | Rat model of stroke (MCAo) | NPD1 + RvD1 combination | 123-fold upregulation of anti-inflammatory Cd163 | [6] |
Table 3: NPD1 vs. Standard Neuroprotective Drugs (Edaravone & Memantine)
| Parameter Assessed | Experimental Model | Treatment & Concentration | Result | Reference |
| Infarct Volume Reduction | Rat model of stroke (MCAo) | Aspirin-triggered NPD1 (AT-NPD1) (333 μg/kg) | 48-78% reduction in total infarct volume | [7] |
| Rat model of stroke | Edaravone | ~40% decrease in cerebral infarct volumes | [8] | |
| Aβ42 Level Reduction | APP/PS1 transgenic mice | Memantine (20 mg/kg/day) | Significantly reduced soluble Aβ1-42 in the cortex | [9] |
| Human neuroblastoma cells | NPD1 (inferred from anti-amyloidogenic pathway activation) | Suppresses Aβ42 shedding by down-regulating BACE1 and activating ADAM10 | [4] |
Signaling Pathways of Neuroprotectin D1
NPD1 exerts its neuroprotective effects through multiple, interconnected signaling pathways. These pathways involve the upregulation of anti-apoptotic proteins, suppression of pro-inflammatory gene expression, and modulation of amyloid precursor protein (APP) processing.
Caption: NPD1 Biosynthesis and Neuroprotective Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., human neuronal-glial cells) in 96-well plates and culture until desired confluency.
-
Treatment: Treat cells with the respective compounds (NPD1, DHA, etc.) at specified concentrations for the desired duration (e.g., 48 hours). A vehicle control is run in parallel.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
-
Cell Preparation: Culture and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., 0.2% Triton X-100) to allow entry of the labeling reagents.[10][11][12]
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[10][11][12]
-
Detection:
-
For biotin-dUTP: Incubate with streptavidin-HRP conjugate followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.[10]
-
For fluorescent dUTP: Directly visualize the fluorescence using a fluorescence microscope.
-
-
Counterstaining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33258 to visualize all cell nuclei.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting under a microscope.
Caption: Experimental Workflow for TUNEL Apoptosis Assay.
Western Blot Analysis for Bcl-2 Family Proteins
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Bad, Bcl-xL) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.[13][14][15][16]
Conclusion
The data presented in this guide strongly support the potent neuroprotective effects of Neuroprotectin D1. It consistently outperforms its precursor, DHA, in various in vitro models of neuronal stress and shows comparable or superior efficacy to other neuroprotective agents in preclinical models of neurodegenerative diseases and stroke. The detailed mechanisms of action, involving the modulation of apoptosis, inflammation, and amyloidogenesis, provide a solid rationale for its therapeutic potential. The provided experimental protocols offer a foundation for further research and development of NPD1 and its analogs as novel neuroprotective therapies. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy in human subjects.
References
- 1. pnas.org [pnas.org]
- 2. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. NPD1 Plus RvD1 Mediated Ischemic Stroke Penumbra Protection Increases Expression of Pro-homeostatic Microglial and Astrocyte Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel aspirin-triggered Neuroprotectin D1 attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in neuroprotective therapy for acute ischemic stroke [explorationpub.com]
- 9. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. biotna.net [biotna.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to N-Acyl Amides as Glycine Transporter 2 (GlyT2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The glycine transporter 2 (GlyT2) has emerged as a promising therapeutic target for the management of chronic pain. By inhibiting the reuptake of glycine in the synaptic cleft, GlyT2 inhibitors enhance glycinergic neurotransmission, which plays a crucial role in dampening pain signals in the spinal cord. Among the various classes of GlyT2 inhibitors, N-acyl amides, particularly N-acyl amino acids, have garnered significant attention due to their potential for high potency and selectivity. This guide provides a comprehensive comparison of different N-acyl amides as GlyT2 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of N-Acyl Amide GlyT2 Inhibitors
The inhibitory potency of N-acyl amides against GlyT2 is primarily determined by the structure of the amino acid headgroup and the configuration of the chiral center. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a range of N-acyl amino acids, providing a clear comparison of their efficacy and selectivity over the closely related glycine transporter 1 (GlyT1).
Inhibitory Activity of N-Acyl-L-Amino Acids on GlyT2 and GlyT1
| Compound | Head Group | R Group | GlyT2 IC50 (nM) | GlyT1 IC50 (µM) | Max. GlyT2 Inhibition (%) |
| 6 | L-Ala | -CH3 | > 1000 | > 10 | 90.1 ± 5.9 |
| 8 | L-Val | -CH(CH3)2 | > 1000 | > 10 | 90.1 ± 5.9 |
| 10 | L-Leu | -CH2CH(CH3)2 | 143 | > 10 | 94.5 ± 2.4 |
| 17 | L-Asp | -CH2COOH | 4350 | > 10 | 93.9 ± 2.4 |
| 19 | L-Phe | -CH2-Ph | 214 | > 10 | 88.0 ± 3.8 |
| 26 | L-Trp | -CH2-Indole | 54.6 | > 10 | 97.5 ± 1.1 |
| 28 | L-His | -CH2-Imidazole | 130 | > 10 | 94.9 ± 1.6 |
| 30 | L-Arg | -(CH2)3NHC(=NH)NH2 | 47.9 | > 10 | 86.8 ± 2.9 |
| 32 | L-Lys | -(CH2)4NH2 | 25.5 | > 10 | 90.8 ± 2.0 |
Data sourced from Mostyn et al., 2019.[1]
Inhibitory Activity of N-Acyl-D-Amino Acids on GlyT2 and GlyT1
| Compound | Head Group | R Group | GlyT2 IC50 (nM) | GlyT1 IC50 (µM) | Max. GlyT2 Inhibition (%) |
| 7 | D-Ala | -CH3 | > 1000 | > 10 | 70.3 ± 4.9 |
| 9 | D-Val | -CH(CH3)2 | > 1000 | > 10 | 56.7 ± 5.1 |
| 11 | D-Leu | -CH2CH(CH3)2 | > 10000 | > 10 | - |
| 18 | D-Asp | -CH2COOH | 3150 | > 10 | 77.0 ± 3.9 |
| 20 | D-Phe | -CH2-Ph | > 10000 | > 10 | - |
| 27 | D-Trp | -CH2-Indole | > 10000 | > 10 | - |
| 29 | D-His | -CH2-Imidazole | 211 | > 10 | 89.2 ± 2.0 |
| 31 | D-Arg | -(CH2)3NHC(=NH)NH2 | 132 | > 10 | 71.0 ± 5.0 |
| 33 | D-Lys | -(CH2)4NH2 | 48.3 | > 10 | 78.5 ± 2.9 |
Data sourced from Mostyn et al., 2019.[1]
Comparison with Other GlyT2 Inhibitors
| Compound | Class | GlyT2 IC50 (nM) | GlyT1 IC50 (µM) |
| ALX1393 | Serine derivative | 100 | 4 |
| ORG25543 | Benzamide | 12-16 | > 10 |
| GT-0198 | Phenoxymethylbenzamide | 105 | - |
| N-Arachidonyl Glycine (NAGly) | Endogenous N-acyl amino acid | ~9000 | > 10 |
| N-Oleoyl Glycine (NOGly) | Endogenous N-acyl amino acid | 500 | > 10 |
| Oleoyl L-carnitine | Endogenous lipid | 340 | - |
Data sourced from multiple studies.[1][2]
Experimental Protocols
[3H]Glycine Uptake Inhibition Assay in HEK293 Cells
This assay is a standard method for determining the inhibitory potency of compounds on GlyT1 and GlyT2.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids containing the cDNA for human GlyT1 or GlyT2 using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Transfected cells are plated into 24-well plates and allowed to express the transporters for 24-48 hours.
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cells are washed twice with a pre-warmed uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with the uptake buffer containing various concentrations of the test compound (N-acyl amide).
-
To initiate the uptake, a solution containing a fixed concentration of non-radiolabeled glycine and [3H]glycine is added to each well. For example, 25 µM non-radioactive glycine and 60 nM [3H]glycine for GlyT1, and a higher concentration of [3H]glycine (e.g., 200 nM) for GlyT2.
-
The plates are incubated for a specific duration (e.g., 15 minutes for GlyT1, 30 minutes for GlyT2) with gentle shaking.
-
Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., 10 µM Org24598 for GlyT1, 5 µM Org25543 for GlyT2).
3. Termination and Measurement:
-
The uptake reaction is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
The amount of [3H]glycine taken up by the cells is quantified by liquid scintillation counting.
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Key Concepts
To better understand the context and findings of N-acyl amide research as GlyT2 inhibitors, the following diagrams illustrate the GlyT2 signaling pathway, a typical experimental workflow, and the structure-activity relationships.
Caption: GlyT2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for GlyT2 Inhibition Assay.
Caption: Structure-Activity Relationship of N-Acyl Amides.
Discussion of Structure-Activity Relationships (SAR)
The inhibitory activity of N-acyl amino acids at GlyT2 is significantly influenced by the properties of the amino acid headgroup. A clear trend emerges from the experimental data:
-
Positively Charged Headgroups: N-acyl amino acids with positively ionizable side chains, such as lysine (L-Lys, IC50 = 25.5 nM) and arginine (L-Arg, IC50 = 47.9 nM), are the most potent inhibitors in the series.[1] This suggests a key electrostatic interaction within the GlyT2 binding pocket.
-
Aromatic Headgroups: Aromatic side chains also confer high potency. For instance, the L-tryptophan analogue exhibits an IC50 of 54.6 nM.[1] Lengthening the alkyl chain between the aromatic ring and the amino acid backbone can further enhance potency.
-
Aliphatic Headgroups: For aliphatic side chains, bulkier groups lead to improved activity. The L-leucine analogue (IC50 = 143 nM) is significantly more potent than the L-alanine and L-valine analogues (IC50 > 1 µM).[1]
-
Negatively Charged Headgroups: N-acyl amino acids with negatively charged side chains, such as L-aspartate (IC50 = 4.35 µM), are the least potent, indicating that a negative charge is not favorable for binding to GlyT2.[1]
-
Stereochemistry: The stereochemistry of the amino acid headgroup plays a crucial role. In most cases, the L-enantiomers are more potent than their D-enantiomer counterparts.[1] However, D-enantiomers, such as oleoyl-D-lysine, may offer advantages in terms of metabolic stability.
References
Safety Operating Guide
Safe Disposal of Docosahexaenoyl Glycine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Docosahexaenoyl glycine, a key molecule in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The compound is typically supplied in a solution of ethanol, which is a highly flammable liquid and vapor.
Key Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: In case of inadequate ventilation or aerosol generation, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Collection:
-
Collect waste this compound solution in a designated, properly labeled, and sealed container.
-
The container should be compatible with flammable organic solvents.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is kept tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources.
-
-
Disposal Method:
-
The primary recommended method of disposal is through a licensed professional waste disposal service.
-
The waste should be treated as hazardous chemical waste, specifically as a flammable liquid.
-
Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for such organic compounds.
-
-
Spill and Accidental Release Measures:
-
In the event of a spill, immediately evacuate the area.
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Quantitative Data
| Property | Value |
| Solubility in Ethanol | Approximately 25 mg/mL |
| Solubility in DMSO | Approximately 15 mg/mL |
| Solubility in DMF | Approximately 20 mg/mL |
| Solubility in PBS (pH 7.2) | Approximately 2 mg/mL[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Personal protective equipment for handling Docosahexaenoyl glycine
Disclaimer: A specific Safety Data Sheet (SDS) for Docosahexaenoyl glycine is not publicly available. The following guidance is based on information for similar compounds, general laboratory safety protocols, and product information sheets that indicate the substance should be treated as hazardous.[1][2][3][4] Always consult the complete SDS provided by the supplier before handling this compound.
This compound, a conjugate of docosahexaenoic acid (DHA) and glycine, is a bioactive lipid utilized in research.[5] Due to its chemical nature and the handling of its solvent, typically ethanol, appropriate safety measures are imperative to ensure the well-being of laboratory personnel and the integrity of the compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment must be worn at all times to minimize exposure risks.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1-compliant | Protects against splashes of the chemical and its solvent, which can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact with the compound and the ethanol solvent. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-resistant | Protects skin and personal clothing from contamination and potential splashes. |
| Respiratory Protection | Fume Hood | - | Recommended when handling the powder form or creating solutions to avoid inhalation of aerosols or vapors. |
| Foot Protection | Closed-toe shoes | - | Prevents injury from spills and dropped objects. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically supplied as a solution in ethanol and should be stored at -20°C in a tightly sealed, light-resistant container.[5]
-
Unsaturated lipids are susceptible to oxidation and hydrolysis; store under an inert atmosphere (e.g., argon or nitrogen) if possible.[6][7][8]
B. Preparation and Use:
-
Work Area Preparation:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure the work surface is clean and free of contaminants.
-
Have a chemical spill kit readily accessible.[9]
-
-
Handling the Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.[7][8]
-
If working with a crystalline solid, handle it carefully to avoid generating dust.
-
When preparing solutions, slowly add the solvent to the compound to avoid splashing.
-
-
Experimental Use:
-
Use appropriate, clean glassware or plasticware that is compatible with ethanol.
-
Keep containers sealed when not in use to prevent solvent evaporation and contamination.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound and any used solvents in a designated, labeled hazardous waste container.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[10]
B. Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[11]
-
Never dispose of this compound or its solutions down the drain.[11]
IV. Emergency Procedures
A. Spills:
-
Minor Spills:
-
Alert personnel in the immediate area.[9]
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a spill pad), working from the outside in.[12][13]
-
Once absorbed, collect the material using non-sparking tools and place it in a labeled hazardous waste container.[9]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
B. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Chemical Spill Response [augusta.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
